4-Morpholinobenzoic acid
Description
Properties
IUPAC Name |
4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996238 | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-38-4 | |
| Record name | 7470-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 4-Morpholinobenzoic Acid
Introduction
This compound, a heterocyclic aromatic carboxylic acid, has emerged as a compound of significant interest across various scientific disciplines. Its unique molecular architecture, featuring a morpholine ring attached to a benzoic acid moiety, imparts favorable physicochemical properties, including enhanced solubility and reactivity.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and analytical characterization, offering field-proven insights and detailed protocols to support your research and development endeavors.
Molecular and Physicochemical Profile
The structural and physical characteristics of this compound are fundamental to its utility in various applications. The presence of both a carboxylic acid group and a tertiary amine within the morpholine ring allows for a range of chemical modifications and interactions.
Caption: Molecular Structure of this compound.
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][4] |
| Molecular Weight | 207.23 g/mol | [1][3] |
| CAS Number | 7470-38-4 | [1][2][3] |
| Appearance | Off-white solid/powder | [1][3] |
| Melting Point | 278-281 °C | [2] |
| Boiling Point | 413.194 °C at 760 mmHg | [2] |
| Density | 1.254 g/cm³ | [2] |
| Solubility | Slightly soluble in water | [5] |
| Storage Temperature | 0-8 °C | [1][3] |
Synthesis and Mechanism
A common and efficient method for the synthesis of this compound is the alkaline hydrolysis one-pot method using ethyl 4-fluorobenzoate and morpholine as starting materials.[5] This approach is favored for its high yield and straightforward procedure.
The reaction proceeds in two main steps:
-
Nucleophilic Aromatic Substitution: The nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is displaced. This reaction is typically carried out at an elevated temperature.
-
Saponification: The resulting ethyl 4-morpholinobenzoate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of this compound. Subsequent acidification protonates the carboxylate to afford the final product.
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a patented synthesis method.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (3.5 g, 21 mmol) and morpholine (6.2 g, 70 mmol).
-
Nucleophilic Substitution: Heat the reaction mixture at 130 °C for 12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the ethyl 4-fluorobenzoate is completely consumed.
-
Saponification: To the reaction mixture, add water (15 mL) and a 20% aqueous solution of sodium hydroxide (10 mL).
-
Reflux: Heat the mixture to reflux and maintain for 3.5 hours.
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature, slowly add a 5% aqueous solution of hydrochloric acid while stirring until the solution becomes acidic, leading to the precipitation of the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum at 60 °C to yield this compound.[5]
Applications in Research and Development
The versatile structure of this compound makes it a valuable building block in several areas of research and development.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives are being explored for their potential in treating neurological disorders and as anti-cancer agents.[1][7] The morpholine moiety can improve the pharmacokinetic properties of a drug candidate.
-
Polymer Chemistry: This compound is used as a monomer or building block for creating specialty polymers, enhancing material properties such as thermal stability, flexibility, and durability in applications like coatings and adhesives.[1]
-
Biochemical Research: In biochemical assays, it is employed as a reagent to study enzyme activity and protein interactions, which is vital for drug discovery and understanding biological pathways.[1][8]
-
Agrochemicals: Derivatives of this compound are being investigated for their potential use as herbicides and pesticides with a lower environmental impact.[8]
Analytical Characterization
Ensuring the identity, purity, and quality of this compound is critical for its application. A combination of analytical techniques is typically employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound.[1] A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (containing an acid modifier like trifluoroacetic acid) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of this compound in DMSO-d₆ typically shows characteristic peaks for the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) is observed at m/z 207.[5]
Caption: Analytical Workflow for this compound Characterization.
Experimental Protocol: HPLC Purity Determination
This is a general protocol and should be optimized and validated for specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient program, for example, starting with a low percentage of Solvent B and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the filtered sample.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
-
Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[9][10] It may also cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] In case of dust formation, use a suitable respirator.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is between 0-8°C.[1][3]
Conclusion
This compound is a versatile and valuable chemical compound with a wide range of applications, particularly in pharmaceutical and materials science. Its straightforward synthesis, coupled with its unique chemical properties, makes it an attractive building block for the development of novel molecules and materials. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
- Capot Chemical. MSDS of this compound. [Link]
- Lead Sciences. 4-(4-Morpholinyl)benzoic acid. [Link]
- PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]
- PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]
- J&K Scientific LLC. This compound | 7470-38-4. [Link]
- PubChem. 4-Chloro-3-(morpholin-4-yl)benzoic acid. [Link]
- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Benzoic Acid Derivatives: Focus on 4-Formamido Benzoic Acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. [Link]
- RSC Publishing. Analytical Methods. [Link]
- Shimadzu.
- PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
- PubMed. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7470-38-4 [chemnet.com]
- 3. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-Morpholinyl)benzoic acid - Lead Sciences [lead-sciences.com]
- 5. This compound | 7470-38-4 [chemicalbook.com]
- 6. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 7. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholinobenzoic acid is a versatile intermediate in organic synthesis, finding applications in pharmaceutical development as a key building block for various therapeutic agents.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of alternative methods. The document is intended to serve as a practical resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid distinguished by the presence of a morpholine ring. This structural feature imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making it a desirable scaffold in the design of bioactive molecules.[1] Its utility extends to polymer chemistry, where it serves as a monomer for specialty polymers, and in biochemical research as a reagent in various assays.[1] A thorough understanding of its synthesis is therefore crucial for its effective application in these fields.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most commonly employed and well-documented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide, typically fluoride, from an activated aromatic ring by morpholine.
Reaction Principle and Causality
The SNAr mechanism proceeds via an addition-elimination sequence.[2][3] The aromatic ring of the starting material, typically an ester of 4-halobenzoic acid, is rendered electron-deficient ("activated") by the presence of an electron-withdrawing group, in this case, the ester functionality. This activation facilitates the nucleophilic attack of morpholine at the carbon atom bearing the leaving group. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
The choice of a fluoro-substituted starting material, such as ethyl 4-fluorobenzoate, is strategic. Fluorine is a highly electronegative atom, which strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack.[4] Although seemingly counterintuitive as fluoride is a poor leaving group in SN2 reactions, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.
The subsequent hydrolysis of the ester to the carboxylic acid is a standard saponification reaction, typically carried out under basic conditions.
Detailed Experimental Protocol
The following protocol is a robust method for the synthesis of this compound:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (1 equivalent) and morpholine (3-4 equivalents). The excess morpholine serves as both the nucleophile and the solvent.
-
Heat the reaction mixture to 130°C and maintain this temperature for 12 hours, with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Saponification (Hydrolysis)
-
After the initial reaction is complete, allow the mixture to cool to room temperature.
-
Add water and a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours to ensure complete hydrolysis of the ester.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a 5% aqueous solution of hydrochloric acid (HCl) with vigorous stirring. This will protonate the carboxylate to form the carboxylic acid, which will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with copious amounts of water to remove any inorganic salts and residual acid.
-
Dry the purified this compound under vacuum at 60°C.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 90% | [2] |
| Melting Point | 275-277 °C | [2] |
| Molecular Weight | 207.23 g/mol | |
| ¹H NMR (DMSO-d₆) | [2] | |
| δ 12.33 (br s, 1H) | -COOH | [2] |
| δ 7.78 (d, J=8.5 Hz, 2H) | Ar-H | [2] |
| δ 6.95 (d, J=8.5 Hz, 2H) | Ar-H | [2] |
| δ 3.72 (t, J=4.5 Hz, 4H) | -N(CH₂)₂- | [2] |
| δ 3.23 (t, J=4.5 Hz, 4H) | -O(CH₂)₂- | [2] |
| ¹³C NMR (CDCl₃) | [2] | |
| δ 167.25 | C=O | [2] |
| δ 153.90 | C-N | [2] |
| δ 130.81 | Ar-C | [2] |
| δ 119.91 | Ar-C | [2] |
| δ 113.22 | Ar-C | [2] |
| δ 65.87 | -O(CH₂)₂- | [2] |
| δ 46.97 | -N(CH₂)₂- | [2] |
| Mass Spectrometry | m/z 207 (M+) | [2] |
Visualization of the SNAr Pathway
Sources
4-Morpholinobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Morpholinobenzoic Acid
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS 7470-38-4), a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research. We will explore its core physicochemical properties, detail a robust synthetic protocol, and provide an in-depth analysis of its spectroscopic signature. Furthermore, this document elucidates its chemical reactivity, key applications as a privileged scaffold in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.
Introduction
This compound is an aromatic carboxylic acid distinguished by a morpholine ring substituent at the para position of the benzene ring. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, imparts unique physicochemical properties to the molecule.[1] It is considered a "privileged scaffold" in medicinal chemistry because it frequently appears in a wide array of bioactive compounds.[1] The presence of the morpholine ring can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability, making it a valuable building block for drug candidates targeting the central nervous system (CNS).[2]
Beyond its pharmaceutical applications, this compound serves as a key intermediate in the synthesis of specialty polymers and coatings, where it can improve mechanical properties and thermal stability.[3][4] Its utility extends to biochemical assays and the development of agrochemicals.[3][5] This guide synthesizes the critical technical information required for the effective use and understanding of this compound in a research and development setting.
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder.[3][6] It is slightly soluble in water and is sensitive to moisture and light.[6] For long-term integrity, it should be stored in a cool, dry, and well-ventilated environment, with a recommended temperature range of 2-8°C.[6][7][8]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [6][8][9] |
| Molecular Weight | 207.23 g/mol | [6][8] |
| CAS Number | 7470-38-4 | [6][8][9] |
| Appearance | White to almost white powder/crystal | [3][6] |
| Melting Point | 275-289 °C | [6][8][9] |
| Boiling Point | 413.2 ± 40.0 °C (Predicted) | [6][9] |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [6][9] |
| pKa | 4.70 ± 0.10 (Predicted) | [6] |
| Water Solubility | Slightly soluble | [6] |
Synthesis and Purification
A reliable and frequently cited method for synthesizing this compound is the nucleophilic aromatic substitution of a para-substituted fluorobenzoate ester with morpholine, followed by alkaline hydrolysis of the resulting ester.[6][10] This one-pot method is efficient, with reported yields as high as 90%.[6][10]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from procedures described in the literature.[6][10]
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottomed flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (1.0 eq) and morpholine (3.3 eq).
-
Heat the reaction mixture to 130 °C.
-
Maintain this temperature for approximately 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ethyl 4-fluorobenzoate is fully consumed.
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction, where the nitrogen atom of morpholine displaces the fluorine atom on the electron-deficient aromatic ring. An excess of morpholine is used to drive the reaction to completion.
-
Step 2: Saponification (Alkaline Hydrolysis)
-
Cool the reaction mixture to room temperature.
-
Add water (approx. 4 mL per gram of initial ester) and a 20% aqueous sodium hydroxide (NaOH) solution (approx. 3 mL per gram of initial ester).[6]
-
Heat the mixture to reflux and maintain for 3.5 to 4 hours.
-
Causality: The NaOH mediates the saponification of the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous medium. Refluxing ensures the reaction goes to completion.
-
Step 3: Acidification and Isolation
-
Cool the reaction mixture again to room temperature.
-
With efficient stirring, slowly add a 5% aqueous hydrochloric acid (HCl) solution until the mixture becomes acidic (pH ~2-3).[10] A precipitate will form.
-
Causality: Acidification protonates the sodium carboxylate salt, converting it into the free carboxylic acid, which has low solubility in the acidic aqueous medium and therefore precipitates out of the solution.
-
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any remaining salts.[11]
-
Dry the purified product under vacuum at 60 °C to yield this compound as a solid.[6][10]
Spectroscopic and Structural Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | (DMSO-d₆) δ (ppm): ~12.33 (s, 1H, -COOH), 7.78 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.72 (t, 4H, -CH₂-O-), 3.23 (t, 4H, -CH₂-N-) | [6][10] |
| ¹³C NMR | (CDCl₃) δ (ppm): ~167.25 (C=O), 153.90 (Ar C-N), 130.81 (Ar C-H), 119.91 (Ar C-COOH), 113.22 (Ar C-H), 65.87 (-CH₂-O-), 46.97 (-CH₂-N-) | [6][10] |
| Mass Spec. | (EI) m/z: 207 (M⁺, 100%) | [6][10] |
| IR | (cm⁻¹) : ~3300-2500 (broad, O-H), ~1675 (C=O), ~1600 (aromatic C=C), ~1250 (C-N), ~1115 (C-O-C) | [12][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic. The acidic proton of the carboxyl group appears as a very broad singlet far downfield (~12.3 ppm).[6][10] The aromatic region shows two distinct doublets, typical of a 1,4-disubstituted benzene ring. The doublet around 7.78 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group, while the doublet at higher field (~6.95 ppm) corresponds to the protons ortho to the electron-donating morpholine nitrogen.[6][10] The eight protons of the morpholine ring appear as two triplets: one around 3.72 ppm for the four protons adjacent to the oxygen atom and another around 3.23 ppm for the four protons adjacent to the nitrogen atom.[6][10]
-
¹³C NMR: The carbon spectrum confirms the presence of 7 distinct carbon environments, consistent with the molecule's symmetry. Key signals include the carboxyl carbon at ~167 ppm, the four unique aromatic carbons, and the two carbons of the morpholine ring at ~66 ppm (-CH₂-O-) and ~47 ppm (-CH₂-N-).[6][10]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[12] A strong, sharp peak around 1675 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[12][13] Aromatic C=C stretching vibrations appear near 1600 cm⁻¹.[12] The C-N stretching of the tertiary aromatic amine and the asymmetric C-O-C stretch of the morpholine ether are expected around 1250 cm⁻¹ and 1115 cm⁻¹, respectively.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at an m/z of 207, which corresponds to the molecular weight of the compound.[6][10] This peak is often the base peak (100% relative abundance), indicating the stability of the molecular ion.
X-ray Crystallography
While the crystal structures of many related benzoic acid derivatives have been determined, a detailed crystallographic analysis for this compound itself was not found in the surveyed literature.[14][15][16][17] Such an analysis would definitively confirm bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid dimers in the solid state.
Chemical Reactivity and Stability
This compound possesses two primary sites of reactivity: the carboxylic acid group and the morpholine ring attached to the aromatic system.
-
Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic conditions, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines using coupling agents.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the morpholine substituent. The morpholine group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho to the morpholine (meta to the carboxylic acid).
-
Thermal Stability: Benzoic acid derivatives are generally thermally stable.[18] The high melting point of this compound suggests strong intermolecular forces in the crystal lattice and significant thermal stability.
Applications in Research and Development
The unique combination of a reactive carboxylic acid "handle" and a pharmacokinetically favorable morpholine ring makes this compound a valuable scaffold.
-
Pharmaceutical Development: It is a key intermediate for synthesizing drugs, especially those targeting neurological disorders where blood-brain barrier penetration is critical.[2][3][5] The morpholine moiety enhances hydrophilicity and can form crucial hydrogen bonds with biological targets, while the benzoic acid portion provides a site for linking to other pharmacophores.[1] Derivatives have been explored as anti-cancer agents and enzyme inhibitors.[3]
-
Polymer Chemistry: The molecule can be used as a monomer or modifying agent.[3] The rigid benzoic acid core can be incorporated into polymer backbones to increase thermal stability, while the flexible morpholine ring can be used to tune properties like solubility and flexibility in materials used for coatings and adhesives.[3][4]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7][8] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][19] When handling the powder, use a dust mask (e.g., N95) or work in a chemical fume hood to avoid inhalation.[19]
-
Handling: Handle in a well-ventilated area.[7][20] Avoid formation of dust.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7][21]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water.[22] If inhaled, move to fresh air.[19] If swallowed, rinse mouth with water and seek medical attention.[7][19][22]
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The strategic combination of a carboxylic acid and a morpholine ring provides a versatile platform for chemical modification, driving its widespread use in the development of novel pharmaceuticals, advanced polymers, and other specialty chemicals. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe application in a research and development context.
References
- MSDS of this compound. (2010). Capot Chemical Co., Ltd. URL
- 4-Morpholinobenzoicacid SDS, 7470-38-4 Safety D
- This compound - Safety D
- This compound | 7470-38-4. (2025). ChemicalBook. URL
- Safety Data Sheet - Benzoic acid morpholin-4-yl ester. (2024). CymitQuimica. URL
- This compound. Chem-Impex. URL
- Crystal Data and Structure Refinement Details.
- 4-Bromobenzoic acid - SAFETY D
- 4-methyl-3-morpholin-4-yl-benzoic Acid. Benchchem. URL
- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4. Sigma-Aldrich. URL
- Supplementary Information. The Royal Society of Chemistry. (2017). URL
- Buy this compound | 7470-38-4. Smolecule. URL
- New Process for the Synthesis of Morpholinylbenzenes. (2008).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (PMC). URL
- Organic Syntheses Procedure. URL
- This compound | 7470-38-4. J&K Scientific LLC. URL
- 4-Bromo-3-morpholinobenzoic acid | C11H12BrNO3 | CID 107814416. PubChem. URL
- This compound. ChemNet. URL
- 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236. PubChem. URL
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. (2019). URL
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4. Sigma-Aldrich. URL
- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). URL
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (2019). URL
- 7470-38-4|4-(4-Morpholinyl)benzoic acid. BLD Pharm. URL
- Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1). PMC - NIH. URL
- Thermal Stability of Amorphous Solid Dispersions. MDPI. (2021). URL
- Spectroscopy Data for Undergradu
- Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). PMC - NIH. URL
- The literature values of pKa lit , intrinsic solubility, S 0 lit , and...
- 4-(3-Chloroanilino)benzoic acid. PMC - NIH. (2023). URL
- Benzoic acid, 4-methyl-. NIST WebBook. URL
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. PubChem. URL
- Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). Benchchem. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 7470-38-4 [smolecule.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 7470-38-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 7470-38-4 [chemnet.com]
- 10. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal Stability of Amorphous Solid Dispersions | MDPI [mdpi.com]
- 19. capotchem.cn [capotchem.cn]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
4-Morpholinobenzoic acid physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (4-MBA), with CAS Number 7470-38-4, is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and materials science research.[1] Its molecular architecture, featuring a rigid benzoic acid core and a flexible, polar morpholine ring, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.[1] The carboxylic acid group serves as a versatile handle for derivatization, while the morpholine moiety can enhance aqueous solubility and introduce a key pharmacophore for biological interactions.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization, tailored for researchers, chemists, and drug development professionals.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its unequivocal identification. This compound is systematically known as 4-(morpholin-4-yl)benzoic acid.[2][3]
Caption: Workflow for solubility determination via the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a known volume of purified water (e.g., 10 mL) in a glass vial.
-
Sealing: Securely cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Allow the vial to stand at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the sample.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of 4-MBA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared from known standards.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Protocol: Determination of Melting Point (Capillary Method)
Causality: This method relies on the precise visual detection of the phase transition from solid to liquid within a controlled heating block, providing a narrow, reproducible melting range for pure substances.
Methodology:
-
Sample Preparation: Ensure the 4-MBA sample is dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a high rate (10-20 °C/min).
-
Accurate Measurement: For an accurate determination, start heating at a rate of ~10 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Slow Heating: Reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). [3][4][5]It may also cause skin, eye, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder. [3][6]* Handling: Avoid dust formation. [5]Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry place, away from light and moisture. [3][4][6]Recommended storage temperature is often between 2-8°C. [3][4][6]
Conclusion
This compound is a stable, high-melting crystalline solid with a predictable acidic character and limited aqueous solubility. Its physicochemical profile, particularly its pKa and solubility, are critical determinants of its behavior in both synthetic reactions and biological systems. The well-defined properties and established analytical protocols presented in this guide provide a solid foundation for its effective use in research and development, enabling scientists to leverage its unique structural features for the creation of novel molecules and materials.
References
- MSDS of this compound. (2010, September 19).
- 4-(morpholin-4-yl)benzoic acid. (n.d.). PubChem.
- pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.).
Sources
- 1. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7470-38-4 [chemicalbook.com]
- 5. PubChemLite - 4-(morpholin-4-yl)benzoic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
4-Morpholinobenzoic acid spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in medicinal chemistry and materials science, valued for its unique structural combination of a rigid benzoic acid moiety and a flexible morpholine ring.[1] Its application in the synthesis of novel pharmaceutical agents and specialty polymers necessitates unambiguous structural confirmation and purity assessment.[1][2] This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating experimental data with established spectroscopic principles, this document serves as an authoritative reference for researchers engaged in the synthesis, development, and analysis of this important chemical entity.
Molecular Structure and Isomeric Considerations
This compound, also known as 4-(4-morpholinyl)benzoic acid, possesses a disubstituted benzene ring where the carboxylic acid and the nitrogen of the morpholine ring are in a para (1,4) arrangement. This specific substitution pattern is critical to its chemical properties and is definitively confirmed by the spectroscopic methods detailed herein.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.
¹H NMR Spectroscopy
Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 400 MHz or higher spectrometer. A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used due to the compound's limited solubility in less polar solvents like chloroform-d (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[3]
Data Interpretation: The proton spectrum is characterized by distinct signals corresponding to the carboxylic acid, the aromatic protons, and the morpholine ring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~12.33 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water in the solvent. Its presence is a key indicator of the carboxylic acid functional group. |
| ~7.78 | Doublet | 2H | Ar-H (ortho to -COOH) | These two aromatic protons are chemically equivalent due to symmetry. They are deshielded by the electron-withdrawing carboxylic acid group and appear as a doublet due to coupling with the adjacent protons (ortho to the morpholine group). |
| ~6.95 | Doublet | 2H | Ar-H (ortho to morpholine) | These two equivalent aromatic protons are shielded by the electron-donating morpholine nitrogen. Their upfield shift relative to the other aromatic protons is characteristic of this substitution. They appear as a doublet due to coupling with their adjacent protons. |
| ~3.72 | Triplet | 4H | -CH₂-O- (morpholine) | These four protons on the carbons adjacent to the oxygen atom in the morpholine ring are equivalent. They are deshielded by the electronegative oxygen and appear as a triplet due to coupling with the neighboring -CH₂-N- protons. |
| ~3.23 | Triplet | 4H | -CH₂-N- (morpholine) | These four protons on the carbons adjacent to the nitrogen atom are equivalent. They appear as a triplet due to coupling with the neighboring -CH₂-O- protons. Their chemical shift confirms the attachment of the morpholine ring to the aromatic system. |
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment. The choice of solvent can influence chemical shifts; the data presented here is referenced from a spectrum taken in CDCl₃.[4]
Data Interpretation: The spectrum shows seven distinct carbon signals, confirming the molecular structure.
| Chemical Shift (δ) ppm | Assignment | Causality and Insights |
| ~167.25 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield position.[5] |
| ~153.90 | Ar-C (attached to N) | This quaternary aromatic carbon is deshielded due to its direct attachment to the electron-donating nitrogen atom of the morpholine ring. |
| ~130.81 | Ar-CH (ortho to -COOH) | These two equivalent carbons are deshielded by the anisotropic effect of the carbonyl group.[5] |
| ~119.91 | Ar-C (attached to -COOH) | This quaternary aromatic carbon shows a moderate chemical shift, influenced by the substituent effects of both the morpholine and carboxylic acid groups. |
| ~113.22 | Ar-CH (ortho to morpholine) | These two equivalent carbons are shielded by the electron-donating effect of the nitrogen atom, causing them to appear at a more upfield position compared to the other aromatic carbons. |
| ~65.87 | -CH₂-O- (morpholine) | These two equivalent carbons are deshielded by the adjacent electronegative oxygen atom. |
| ~46.97 | -CH₂-N- (morpholine) | These two equivalent carbons are adjacent to the nitrogen atom and appear at a characteristic shift for morpholine-like structures. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
Data Interpretation:
-
Molecular Ion (M⁺): The mass spectrum of this compound shows a prominent molecular ion peak at m/z = 207 .[4] This corresponds to the molecular weight of the compound (C₁₁H₁₃NO₃), providing definitive confirmation of its elemental composition.
-
Fragmentation Pathway: The molecular ion can undergo characteristic fragmentation, providing further structural evidence.
Caption: Plausible EI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte. The pellet is then placed in the beam of an IR spectrophotometer.
Predicted Data Interpretation: While a specific spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar compounds.[6][7]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Insights |
| 2500-3300 | O-H stretch | Carboxylic Acid | This is a very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[7] |
| ~1680-1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption corresponding to the carbonyl stretch. Its position confirms the presence of an aromatic carboxylic acid.[7] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more medium to strong bands are expected in this region, characteristic of the benzene ring. |
| ~1250-1300 | C-N stretch | Aryl-Amine | A strong band indicating the stretching vibration of the bond between the aromatic ring and the morpholine nitrogen. |
| ~1115 | C-O-C stretch | Ether (Morpholine) | A strong, characteristic absorption for the asymmetric C-O-C stretch of the morpholine ring's ether linkage. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.
Experimental Protocol: The spectrum is obtained by dissolving the compound in a UV-transparent solvent, such as ethanol or methanol, and measuring its absorbance of UV and visible light.
Predicted Data Interpretation: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring chromophore. The combination of the electron-donating morpholine group and the electron-withdrawing carboxylic acid group influences the position and intensity of the absorption maxima (λ_max). Based on data for similar compounds like 4-aminobenzoic acid, characteristic absorption bands are expected.[8]
| Predicted λ_max (nm) | Electronic Transition | Chromophore | Insights |
| ~220-230 | π → π | Benzene Ring | This corresponds to the primary absorption band of the aromatic system. |
| ~270-290 | π → π | Benzene Ring | This secondary absorption band is shifted to a longer wavelength (a bathochromic shift) due to the presence of the auxochromic morpholine group and the carboxylic acid group, which extend the conjugation.[8] |
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, including the para substitution pattern on the benzene ring and the integrity of the morpholine moiety. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Finally, IR and UV-Vis spectroscopy confirm the presence of the key functional groups and the conjugated aromatic system. This comprehensive guide serves as a foundational resource for scientists, ensuring accuracy and confidence in the use of this compound in further research and development.
References
- PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). 4-Chlorobenzoic acid, morpholide. NIST Chemistry WebBook.
- J&K Scientific LLC. (n.d.). This compound.
- PubChem. (n.d.). CID 168312114.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- MDPI. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 3-(Morpholin-4-yl)benzoic acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid.
- ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”.
- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. This compound | 7470-38-4 [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
A Guide to the ¹H NMR Spectroscopic Analysis of 4-Morpholinobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-morpholinobenzoic acid, a key intermediate in organic synthesis and drug development.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles at play, enabling researchers to confidently interpret and validate the structure of this and similar molecules.
The Structural Rationale: Predicting the ¹H NMR Spectrum
The molecular architecture of this compound dictates its ¹H NMR spectrum. The molecule is comprised of three distinct proton environments: the para-substituted benzene ring, the morpholine ring, and the carboxylic acid group. A thorough understanding of how the electronic properties of these functionalities influence proton chemical shifts is paramount for accurate spectral interpretation.
-
The Benzene Ring: The benzene ring is substituted at the C1 and C4 positions (para-substitution) with a carboxylic acid group and a morpholine group, respectively. The carboxylic acid group is an electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (further downfield).[4] Conversely, the nitrogen atom of the morpholine ring is an electron-donating group, which shields the aromatic protons, shifting their resonance to a lower chemical shift (further upfield).[5] This opposing electronic influence leads to a distinct splitting pattern for the aromatic protons.
-
The Morpholine Ring: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the oxygen atom are in a different electronic environment than the four protons on the carbons adjacent to the nitrogen atom. This results in two distinct signals in the ¹H NMR spectrum.
-
The Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the oxygen atom.[6][7] Consequently, it appears as a characteristic signal at a very high chemical shift, often as a broad singlet.[1][8]
Below is a diagram illustrating the distinct proton environments in this compound.
Caption: Chemical structure of this compound with distinct proton environments labeled.
Experimental ¹H NMR Data of this compound
The following table summarizes the experimentally observed ¹H NMR data for this compound in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H_D | 12.33 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| H_A | 7.78 | doublet | 2H | Aromatic protons ortho to -COOH |
| H_B | 6.95 | doublet | 2H | Aromatic protons ortho to morpholine |
| H_E | 3.72 | triplet | 4H | Morpholine protons adjacent to Oxygen |
| H_C | 3.23 | triplet | 4H | Morpholine protons adjacent to Nitrogen |
In-Depth Spectral Interpretation
A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.
-
δ 12.33 (broad singlet, 1H): This signal, appearing far downfield, is characteristic of a carboxylic acid proton.[6][7] Its broadness is a result of hydrogen bonding and chemical exchange. The integration of 1H confirms the presence of a single proton in this environment.[1]
-
δ 7.78 (doublet, 2H): This doublet corresponds to the two aromatic protons (H_A) that are ortho to the electron-withdrawing carboxylic acid group. The deshielding effect of the carboxylic acid group shifts this signal downfield. The signal is a doublet due to coupling with the adjacent H_B protons. The integration of 2H is consistent with two equivalent protons.[1]
-
δ 6.95 (doublet, 2H): This doublet is assigned to the two aromatic protons (H_B) ortho to the electron-donating morpholine group. The shielding effect of the nitrogen atom shifts this signal upfield relative to the H_A protons. It appears as a doublet due to coupling with the neighboring H_A protons. The integration of 2H confirms the presence of two equivalent protons in this environment.[1]
-
δ 3.72 (triplet, 4H): This triplet is attributed to the four protons of the two methylene groups (H_E) in the morpholine ring that are adjacent to the oxygen atom. The electronegative oxygen atom deshields these protons, causing them to resonate at a higher chemical shift compared to the other morpholine protons. The triplet splitting pattern arises from coupling with the adjacent H_C protons. The integration of 4H is consistent with four equivalent protons.[1]
-
δ 3.23 (triplet, 4H): This triplet corresponds to the four protons of the two methylene groups (H_C) in the morpholine ring that are adjacent to the nitrogen atom. These protons are less deshielded than the H_E protons, hence their upfield resonance. The triplet splitting is a result of coupling with the neighboring H_E protons. The integration of 4H confirms the presence of four equivalent protons.[1]
The workflow for the structural elucidation of this compound using ¹H NMR is depicted in the following diagram.
Caption: Experimental workflow for ¹H NMR analysis of this compound.
Standard Operating Protocol for ¹H NMR Analysis
For reproducible and high-quality data, the following experimental protocol is recommended.
Materials:
-
This compound (CAS 7470-38-4)[9]
-
Deuterated NMR solvent (e.g., DMSO-d₆, 99.8 atom % D)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) of the signals.
-
Conclusion
The ¹H NMR spectrum of this compound is a clear and informative representation of its molecular structure. Each signal's chemical shift, integration, and splitting pattern can be logically and definitively assigned to the corresponding protons in the molecule. This guide provides the necessary framework for researchers to not only interpret the spectrum of this specific compound but also to apply these fundamental principles to the structural elucidation of other novel molecules.
References
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- This compound | 7470-38-4 - ChemicalBook.
- Short Summary of 1H-NMR Interpretation.
- Interpreting H-NMR Spectra Aromatic Molecule - YouTube.
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - Taylor & Francis.
- Interpreting Aromatic NMR Signals - YouTube.
- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks.
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate.
- 4-(4-morpholinylmethyl)benzoic acid - Stenutz.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube.
- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry.
- 4-Chloro-3-(morpholin-4-yl)benzoic acid | C11H12ClNO3 | CID 7148428 - PubChem.
- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating - CORE.
- 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate.
- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group - Cherry.
- 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem.
- Supplementary Information - The Royal Society of Chemistry.
- Video: NMR Spectroscopy of Benzene Derivatives - JoVE.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
- 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts.
- 4 - Supporting Information.
- Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications.
- CH 336: Carboxylic Acid Spectroscopy - Oregon State University.
- 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts.
- Chemical shifts - UCL.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed.
- benzoic acid, 3-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum - SpectraBase.
- Chemical shifts and coupling constants for /-IV | Download Table - ResearchGate.
Sources
- 1. This compound | 7470-38-4 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. This compound | 7470-38-4 [chemnet.com]
An In-depth Technical Guide to the ¹³C NMR of 4-Morpholinobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practical application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-morpholinobenzoic acid. This document provides a detailed analysis of its ¹³C NMR spectrum, methodologies for data acquisition, and an exploration of the structural and environmental factors influencing its spectral properties.
Introduction: The Significance of this compound
This compound is a disubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including those targeting neurological disorders, and as a building block for specialty polymers.[1] The morpholine moiety often enhances solubility and modulates the pharmacokinetic properties of a molecule, while the benzoic acid group provides a site for further chemical modification.
Given its role as a key synthetic precursor, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, offering insights into the influence of its constituent functional groups on carbon chemical shifts.
Theoretical Foundations: Understanding the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the shielding and deshielding effects exerted by neighboring atoms and functional groups.
The benzene ring is substituted at the C1 and C4 positions (para-disubstituted), which introduces a plane of symmetry. This symmetry means that we expect to see fewer than six signals for the aromatic carbons. Specifically, C2 and C6 will be equivalent, as will C3 and C5. Therefore, the aromatic region should display four distinct signals. The morpholine ring, assuming a rapid chair-to-chair interconversion at room temperature, will also exhibit symmetry, resulting in two signals for its four methylene carbons. The carboxylic acid carbon will present a single signal. In total, we anticipate observing seven distinct signals in the proton-decoupled ¹³C NMR spectrum of this compound.
The electron-donating morpholino group (via the nitrogen lone pair) and the electron-withdrawing carboxylic acid group have opposing effects on the electron density of the aromatic ring, which in turn influences the chemical shifts of the ring carbons. The morpholine nitrogen donates electron density, particularly to the ortho (C3 and C5) and para (C1, though this is also substituted) positions, causing an upfield shift (shielding) of these carbons compared to unsubstituted benzene. Conversely, the carboxylic acid group withdraws electron density, leading to a downfield shift (deshielding) of the carbons it is attached to and those in its vicinity.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
Obtaining a reliable and high-resolution ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar compounds and its relatively high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ at approximately 39.52 ppm can be used as an internal reference.[2]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended.[3]
-
Dissolution: After adding the solvent to the accurately weighed sample in a clean, dry vial, gently agitate or vortex to ensure complete dissolution. If necessary, gentle warming can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.
Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence with proton decoupling. |
| Solvent | DMSO-d₆ | Excellent solubility for the analyte and convenient reference signal.[2] |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
| Spectral Width | 0-200 ppm | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time (AQ) | ~1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of most carbon nuclei between pulses. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |
| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon. |
Spectral Analysis and Peak Assignment
Reported ¹³C NMR data for this compound in CDCl₃: δ 167.25, 153.90, 130.81, 119.91, 113.22, 65.87, 46.97 ppm.
Based on this and data for 4-aminobenzoic acid in DMSO-d₆ (δ 167.9, 153.5, 131.7, 117.3, 113.0 ppm), the following assignments for this compound in DMSO-d₆ can be confidently predicted and rationalized.[4]
| Carbon Atom | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Assignment Rationale |
| C=O | ~167.5 | The carboxylic acid carbonyl carbon is the most deshielded due to the two electronegative oxygen atoms, appearing furthest downfield.[5] |
| C4 | ~154.0 | This aromatic carbon is bonded to the electron-donating nitrogen of the morpholine group, resulting in a significant downfield shift. |
| C2, C6 | ~131.5 | These carbons are ortho to the electron-withdrawing carboxylic acid group, leading to deshielding and a downfield shift. |
| C1 | ~119.0 | This carbon is para to the morpholino group and ipso to the carboxylic acid. The electron-donating effect of the morpholine and the withdrawing effect of the carboxyl group are both at play. |
| C3, C5 | ~113.5 | These carbons are ortho to the electron-donating morpholino group and meta to the carboxylic acid, experiencing the strongest shielding effect from the nitrogen, thus appearing most upfield in the aromatic region. |
| Cα (O-CH₂) | ~66.0 | The methylene carbons adjacent to the highly electronegative oxygen atom in the morpholine ring are deshielded and appear downfield.[3] |
| Cβ (N-CH₂) | ~47.0 | The methylene carbons adjacent to the nitrogen atom in the morpholine ring are less deshielded than the Cα carbons.[3] |
Diagrammatic Representation of this compound
Caption: Molecular structure of this compound.
Advanced Considerations: Solvent and pH Effects
The chemical shifts in the ¹³C NMR spectrum of this compound are not static and can be influenced by the experimental conditions.
Solvent Effects
The choice of solvent can induce changes in chemical shifts, particularly for carbons involved in hydrogen bonding. Polar aprotic solvents like DMSO can form hydrogen bonds with the carboxylic acid proton, influencing the electron density and thus the chemical shift of the carbonyl carbon and the aromatic ring carbons.[6] A comparison of the reported data in CDCl₃ and the predicted data in DMSO-d₆ illustrates this. The more polar DMSO is expected to cause more significant changes in the chemical shifts of the carboxylic acid and adjacent aromatic carbons compared to the less polar CDCl₃.
pH Effects
As this compound possesses both a basic nitrogen atom in the morpholine ring and an acidic carboxylic acid group, its ¹³C NMR spectrum will be highly dependent on the pH of the solution.
-
Acidic Conditions: Under acidic conditions, both the morpholine nitrogen and the carboxylate group will be protonated. The protonation of the morpholine nitrogen will have a significant deshielding effect on the adjacent Cβ carbons and, to a lesser extent, the Cα carbons. This is due to the inductive electron withdrawal by the newly formed N-H bond. The protonation will also influence the electronic effect of the morpholino group on the aromatic ring, reducing its electron-donating character.
-
Basic Conditions: In a basic medium, the carboxylic acid will be deprotonated to form a carboxylate anion (-COO⁻). This deprotonation leads to an increase in electron density around the carbonyl carbon and the ipso-carbon (C1), typically causing an upfield shift (shielding) for these signals. The electronic nature of the carboxylate group is less electron-withdrawing than the carboxylic acid, which will also affect the chemical shifts of the other aromatic carbons.
The titration of this compound with acid or base while monitoring the ¹³C NMR chemical shifts can be a powerful method to determine the pKa values of the ionizable groups.[7]
Conclusion
¹³C NMR spectroscopy is a powerful and essential technique for the structural elucidation and characterization of this compound. A thorough understanding of the substituent effects of the morpholino and carboxylic acid groups allows for the confident assignment of all carbon signals in the spectrum. Furthermore, an appreciation of how experimental parameters such as solvent and pH can influence the chemical shifts is crucial for accurate interpretation and for gaining deeper insights into the molecule's chemical properties. The protocols and analyses presented in this guide provide a robust framework for researchers and scientists working with this important chemical entity.
References
- Royal Society of Chemistry. (n.d.). Supporting information.
- Koss, H., et al. (2015). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Wikipedia. (n.d.). Deuterated DMSO.
- ResearchGate. (n.d.). NMR data of compound 4 in DMSO-d 6.
- Świsłocka, R., et al. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... ResearchGate.
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.
- Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid.
- Royal Society of Chemistry. (n.d.). New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Royal Society of Chemistry. (n.d.). 4.
- PubMed. (n.d.). Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity.
- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- NIST. (n.d.). 4-Chlorobenzoic acid, morpholide.
- J&K Scientific LLC. (n.d.). This compound.
- NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.
- BIP-CIC. (n.d.). SYNTHESIS AND CHARACTERIZATION OF INTERMEDIATE AZOBENZENE DERIVATIVES WITH TERMINAL POLAR GROUPS.
- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
- NIST. (n.d.). Benzoic acid, 4-methyl-.
- PubChem. (n.d.). 3-(Morpholin-4-yl)benzoic acid.
Sources
An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Morpholinobenzoic Acid and its Spectroscopic Characterization
This compound (CAS No. 7470-38-4) is an aromatic carboxylic acid distinguished by the presence of a morpholine ring.[1] This unique structural combination imparts favorable properties such as enhanced solubility and reactivity, making it a valuable building block in the synthesis of novel drug candidates, particularly in the development of anticancer agents and therapeutics for neurological disorders.[1] Its applications also extend to polymer chemistry, where it is used to improve the mechanical and thermal properties of coatings and other materials.[1]
Given its wide-ranging applications, the unambiguous identification and quality control of this compound are of paramount importance. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational frequencies of the molecule's functional groups, IR spectroscopy offers a unique "fingerprint" that can confirm its identity and provide insights into its chemical structure.
This guide will provide a detailed interpretation of the IR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations. Furthermore, it will present a robust experimental protocol for acquiring high-quality IR spectra, ensuring data integrity and reproducibility.
Molecular Structure and Key Functional Groups
To fully comprehend the IR spectrum of this compound, it is essential to first examine its molecular structure and identify the key functional groups that will give rise to characteristic absorption bands.
Caption: Molecular structure of this compound highlighting the key functional groups.
The primary functional groups that will be interrogated by IR spectroscopy are:
-
Carboxylic Acid (-COOH): This group will exhibit characteristic O-H and C=O stretching vibrations.
-
Aromatic Ring (para-disubstituted benzene): The C-H and C=C stretching and bending vibrations of the benzene ring will produce a series of distinct absorption bands.
-
Tertiary Amine and Ether (Morpholine ring): The C-N and C-O stretching vibrations within the morpholine ring, as well as the C-H stretching of the methylene groups, will contribute to the spectrum.
Predicted Infrared Spectrum Analysis
The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound, based on established correlations for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, strong |
| 3100-3000 | =C-H stretch | Aromatic Ring | Medium to weak, sharp |
| 3000-2850 | C-H stretch | Morpholine (CH₂) | Medium, sharp |
| 1760-1690 | C=O stretch | Carboxylic Acid | Strong, sharp |
| 1600-1585 & 1500-1400 | C=C stretch (in-ring) | Aromatic Ring | Medium to strong, sharp |
| 1335-1250 | C-N stretch | Aromatic Amine | Strong |
| 1320-1210 | C-O stretch | Carboxylic Acid | Medium |
| 900-675 | C-H out-of-plane bend | Aromatic Ring | Strong |
In-depth Interpretation:
-
O-H Stretching (Carboxylic Acid): A very broad and intense absorption band is anticipated in the 3300-2500 cm⁻¹ region due to the O-H stretching vibration of the carboxylic acid group.[2][3] The significant broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers.[2][3][4] This broad band will likely overlap with the sharper C-H stretching vibrations.[2]
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as medium to weak, sharp peaks in the 3100-3000 cm⁻¹ range.[5][6][7] Just below this, in the 3000-2850 cm⁻¹ region, the C-H stretching vibrations of the methylene (CH₂) groups in the morpholine ring will be observed.[8]
-
C=O Stretching (Carboxylic Acid): A strong and sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[2][4] The conjugation of the carbonyl group with the aromatic ring is expected to lower this frequency to the lower end of the typical range, likely around 1690 cm⁻¹.[3][4]
-
C=C Stretching (Aromatic Ring): The in-ring carbon-carbon stretching vibrations of the aromatic ring typically produce two or more bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5][6][9]
-
C-N Stretching (Aromatic Amine): A strong absorption band is expected in the 1335-1250 cm⁻¹ range, corresponding to the C-N stretching vibration of the aromatic amine.[10]
-
C-O Stretching (Carboxylic Acid and Ether): The C-O stretching of the carboxylic acid will likely appear in the 1320-1210 cm⁻¹ region.[2] The C-O-C stretching of the ether functionality within the morpholine ring will also contribute to absorptions in the fingerprint region.
-
C-H Out-of-Plane Bending (Aromatic Ring): The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[5] For a para-disubstituted benzene ring, a strong band is typically observed between 860-800 cm⁻¹.[11]
It is important to note that as a tertiary amine, this compound will not exhibit the characteristic N-H stretching or bending vibrations seen in primary and secondary amines.[10][12][13][14]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for solid samples as it requires minimal sample preparation.
Caption: Experimental workflow for obtaining the FTIR-ATR spectrum of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is a dry, finely ground powder to maximize contact with the ATR crystal.
-
Instrument Preparation:
-
Thoroughly clean the ATR crystal (e.g., diamond or germanium) with an appropriate solvent, such as isopropanol, and allow it to dry completely.
-
Perform an instrument diagnostic check to ensure optimal performance.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide.
-
-
Sample Spectrum Acquisition:
-
Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Collect the sample spectrum. A typical acquisition might involve co-adding 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
-
Data Analysis:
-
Use the instrument's software to identify and label the peak positions (in cm⁻¹) of the major absorption bands.
-
Compare the observed peak positions with the predicted values in the table above and with reference spectra to confirm the identity and purity of the this compound.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. A thorough understanding of the characteristic vibrational frequencies of its constituent functional groups—the carboxylic acid, the para-disubstituted aromatic ring, and the morpholine moiety—allows for a confident and detailed interpretation of its IR spectrum. By following the robust experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can reliably obtain high-quality spectral data, ensuring the integrity of their materials and the validity of their research.
References
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry Stack Exchange. (n.d.). Infrared spectra of aromatic rings.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
- The Chemistry Community. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fiveable.me [fiveable.me]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
An In-depth Technical Guide to the Mass Spectrometry of 4-Morpholinobenzoic Acid
This guide provides a detailed exploration of the mass spectrometric behavior of 4-Morpholinobenzoic acid, a compound of interest in pharmaceutical development and biochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies for the robust characterization and quantification of this molecule using modern mass spectrometry techniques.
Introduction and Physicochemical Context
This compound (4-MBA) is a bifunctional molecule incorporating a rigid aromatic benzoic acid moiety and a flexible, saturated morpholine ring.[1] This unique structure confers both acidic and basic properties, making its analysis by mass spectrometry highly dependent on the chosen ionization conditions. Understanding its fundamental physicochemical properties is the first step in developing a robust analytical method.
The morpholine heterocycle is a common scaffold in medicinal chemistry, valued for improving the pharmacokinetic profiles of drug candidates.[2] Consequently, the sensitive and specific analysis of morpholine-containing compounds like 4-MBA is critical during drug discovery and development for applications such as metabolite identification and pharmacokinetic studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [3][4] |
| Molecular Weight | 207.23 g/mol | [3][4] |
| Monoisotopic Mass | 207.08954 Da | Calculated |
| Melting Point | 278-281 °C | [3][5] |
| Appearance | Off-white solid/powder | [1][4] |
| Solubility | Slightly soluble in water | [6] |
These properties, particularly the molecular weight and the presence of ionizable groups, are foundational for predicting the compound's behavior in a mass spectrometer.
Ionization Strategies: Harnessing Molecular Polarity
The amphoteric nature of 4-MBA, possessing both a basic tertiary amine within the morpholine ring and an acidic carboxylic acid group, allows for efficient ionization in both positive and negative electrospray ionization (ESI) modes. The choice of polarity is dictated by the analytical goal, such as desired sensitivity, selectivity, or the specific fragmentation information required.
Positive-Ion Electrospray Ionization (ESI+)
In ESI+, ionization is readily achieved through the protonation of the nitrogen atom in the morpholine ring. This process is highly favorable in acidic mobile phases (e.g., containing 0.1% formic acid), which provide an abundant source of protons. The resulting species is the protonated molecule, [M+H]⁺, which will appear at a mass-to-charge ratio (m/z) of 208.1.
-
Rationale: The tertiary amine nitrogen in the morpholine ring is a strong proton acceptor (Lewis base). Acidifying the mobile phase ensures the analyte is predominantly in its protonated state in the ESI droplet, leading to efficient ion generation and a strong signal for the [M+H]⁺ ion.
Negative-Ion Electrospray Ionization (ESI-)
In ESI-, ionization occurs via the deprotonation of the carboxylic acid group. This is best achieved using a basic mobile phase (e.g., containing ammonium hydroxide or ammonium acetate) to facilitate the removal of the acidic proton.[7] The resulting species is the deprotonated molecule, [M-H]⁻, appearing at an m/z of 206.1.
-
Rationale: The carboxylic acid group is the most acidic site on the molecule. In a basic environment, it readily loses a proton to form a stable carboxylate anion. This makes ESI- a viable and often highly sensitive option for analyzing carboxylic acids.[8][9]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Collision-Induced Dissociation (CID) of the precursor ions ([M+H]⁺ or [M-H]⁻) provides structural information and enables the development of highly selective quantitative methods using Multiple Reaction Monitoring (MRM). The fragmentation pathways are distinct for each polarity.
Positive-Ion Mode ([M+H]⁺) Fragmentation
The protonated molecule ([M+H]⁺ at m/z 208.1) carries its charge on the morpholine nitrogen. Fragmentation is therefore initiated from this site and typically involves the cleavage of the morpholine ring, which is a common pathway for morpholine-containing compounds.[10][11]
Key Predicted Fragmentation Pathways for [M+H]⁺:
-
Neutral Loss of C₂H₄O (44 Da): A retro-Diels-Alder-type rearrangement or cleavage within the morpholine ring can lead to the loss of an ethylene oxide fragment, producing a significant product ion.
-
Cleavage of the Morpholine Ring: Breakage of the C-N or C-O bonds within the morpholine ring can result in various charged fragments, providing characteristic fingerprints for the morpholine substructure.
dot
Caption: Predicted ESI+ fragmentation of 4-MBA.
Negative-Ion Mode ([M-H]⁻) Fragmentation
The deprotonated molecule ([M-H]⁻ at m/z 206.1) is charged at the carboxylate group. Fragmentation in negative mode for benzoic acid derivatives is well-characterized and often initiated by the loss of carbon dioxide (CO₂).[12][13][14]
Key Predicted Fragmentation Pathways for [M-H]⁻:
-
Neutral Loss of CO₂ (44 Da): The most common fragmentation for carboxylates is the neutral loss of CO₂, resulting in a highly stable phenyl anion derivative. This typically produces the base peak in the MS/MS spectrum. The resulting product ion would be at m/z 162.1.
-
Further Fragmentation of the Phenyl Anion: The resulting m/z 162.1 ion may undergo further fragmentation, although this would require higher collision energy.
dot
Caption: Predicted ESI- fragmentation of 4-MBA.
Table 2: Predicted Precursor and Product Ions for MRM Analysis
| Ionization Mode | Precursor Ion (m/z) | Key Product Ion (m/z) | Neutral Loss |
| ESI+ | 208.1 | 164.1 | C₂H₄O (44 Da) |
| ESI- | 206.1 | 162.1 | CO₂ (44 Da) |
LC-MS/MS Method Development Protocol
For quantitative analysis in complex matrices such as plasma or tissue homogenates, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential.[15][16]
dot
Caption: General workflow for LC-MS/MS analysis.
Sample Preparation
The goal is to remove matrix components (e.g., proteins, salts) that can interfere with analysis.
-
Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of 4-MBA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS injection.
-
-
Causality: Acetonitrile is an effective protein precipitating agent that is also a common mobile phase component, ensuring compatibility with the LC system. Using a 3:1 ratio of solvent to sample ensures efficient precipitation.[15]
Chromatographic Separation
Due to the polar nature of 4-MBA, traditional reversed-phase chromatography can provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often superior choices.[17]
-
Protocol: HILIC Separation
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[17]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[17]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]
-
Gradient: Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min.[17]
-
Column Temperature: 40 °C.
-
-
Causality: A HILIC stationary phase provides enhanced retention for polar analytes like 4-MBA that are poorly retained in reversed-phase. The ammonium formate and formic acid act as both mobile phase modifiers and aid in efficient ionization in ESI+.
Mass Spectrometer Parameters
-
Protocol: MRM Method Setup (Triple Quadrupole)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive or Negative (select based on sensitivity and selectivity needs).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Positive Mode: Q1: 208.1 -> Q3: 164.1 (Quantifier), plus a second confirmatory transition.
-
Negative Mode: Q1: 206.1 -> Q3: 162.1 (Quantifier), plus a second confirmatory transition.
-
-
Collision Gas: Argon.
-
Collision Energy: Optimize by infusing a standard solution and ramping the collision voltage. A starting point is typically 15-25 eV.
-
-
Trustworthiness: The use of two MRM transitions (a quantifier and a qualifier) for a single compound provides a high degree of confidence in its identification, as the ratio of the two signals should remain constant across all samples and standards. This is a standard practice for method validation according to regulatory guidelines.
Conclusion
The mass spectrometric analysis of this compound is straightforward yet requires a systematic approach grounded in its fundamental physicochemical properties. Its amphoteric nature makes it an excellent candidate for both positive and negative ion ESI. Tandem mass spectrometry reveals distinct, predictable fragmentation patterns dominated by cleavage of the morpholine ring in positive mode and decarboxylation in negative mode. For quantitative studies, a HILIC-based LC-MS/MS method provides the necessary retention and sensitivity for analysis in complex biological matrices. The protocols and insights provided in this guide serve as a comprehensive foundation for developing and validating robust analytical methods for this and structurally related compounds.
References
- PubChem. (n.d.). 4-Chloro-3-(morpholin-4-yl)benzoic acid.
- PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid.
- PubChem. (n.d.). 4-Bromo-3-morpholinobenzoic acid.
- PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid.
- PubMed. (2001). Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine.
- National Institutes of Health (NIH). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- PubChem. (n.d.). 3-(Morpholine-4-sulfonyl)benzoic acid.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans.
- MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
- NIST WebBook. (n.d.). 4-Chlorobenzoic acid, morpholide.
- National Institutes of Health (NIH). (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure.
- De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- NIST WebBook. (n.d.). Benzoic acid, 4-formyl-.
- NIST WebBook. (n.d.). 4-Bromobenzoic acid, morpholide.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 7470-38-4 [chemnet.com]
- 4. 4-(4-モルホリニル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 7470-38-4 [chemicalbook.com]
- 7. uab.edu [uab.edu]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 4-Morpholinobenzoic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 4-Morpholinobenzoic acid, a versatile intermediate in pharmaceutical and materials science.[3] We will explore its physicochemical properties, delve into the theoretical and experimental determination of its solubility, and discuss the key factors influencing its dissolution. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental protocols.
Introduction: The Significance of this compound and its Solubility
This compound (CAS 7470-38-4) is a bifunctional molecule incorporating a benzoic acid moiety and a morpholine ring.[3][4][5] This unique structure, featuring both an acidic carboxylic group and a basic tertiary amine (within the morpholine ring), imparts amphiprotic characteristics, making its solubility highly dependent on pH.[6] A thorough understanding of its solubility is paramount in the early stages of drug discovery and development, as poor aqueous solubility can lead to suboptimal drug delivery, variable absorption, and ultimately, therapeutic failure.[7][8] This guide aims to provide the necessary framework for a comprehensive evaluation of this crucial parameter.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [4][9] |
| Molecular Weight | 207.23 g/mol | [4][9] |
| Melting Point | 278-281 °C | [4] |
| pKa (predicted) | 4.70 ± 0.10 (acidic) | [6] |
| Appearance | Off-white solid/powder | [3][9] |
| Water Solubility | Slightly soluble | [5] |
Note: The pKa of the morpholine nitrogen is not explicitly stated in the provided search results, but morpholine itself has a pKa of ~8.5. This basic character will influence solubility in acidic media.
Factors Influencing the Solubility of this compound
The solubility of any compound is not an intrinsic constant but is influenced by a variety of external factors. For an ionizable molecule like this compound, these effects are particularly pronounced.
-
pH: As an amphiprotic compound, its solubility is significantly dictated by the pH of the medium.[6][10][11] In acidic conditions (pH < pKa of the carboxylic acid), the molecule will be protonated and exist as a cation, which is expected to have higher aqueous solubility. In alkaline conditions (pH > pKa of the carboxylic acid), it will be deprotonated to its carboxylate form, also enhancing water solubility.[6] The lowest solubility is expected around its isoelectric point.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental.[11] this compound, with its polar functional groups, is expected to be more soluble in polar solvents. Its solubility in non-polar organic solvents is likely to be limited.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11][12] This relationship should be experimentally verified.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.[12] The thermodynamically most stable form will typically have the lowest solubility.
-
Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can increase the rate of dissolution.[12][13]
Experimental Determination of Solubility
Accurate solubility data is generated through rigorous experimental work. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[14][15]
Core Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[15][16]
Rationale: This protocol is designed to achieve a true thermodynamic equilibrium, providing a definitive solubility value under specific conditions. Using HPLC or UV-Vis for quantification allows for high sensitivity and specificity.
Materials & Equipment:
-
This compound
-
Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 or 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Place the sealed flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks for a predetermined period to reach equilibrium. A common duration is 24 to 48 hours.[17][19] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[17]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot using a syringe filter to remove all undissolved particles.[17][18] This step is critical to avoid overestimation of solubility.
-
Alternatively, the solution can be centrifuged at high speed, and the supernatant carefully collected.[19]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.[2][19]
-
A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.[20]
-
Workflow Diagram:
Caption: Potentiometric Titration Workflow.
Conclusion and Future Directions
The solubility profile of this compound is a complex interplay of its amphiprotic chemical nature and external environmental factors. A comprehensive characterization, beginning with the robust shake-flask method across a physiologically relevant pH range, is essential for its successful development as a pharmaceutical intermediate. Further studies should include determining its solubility in various biorelevant media (e.g., FaSSIF, FeSSIF) and evaluating the impact of different salt forms on its solubility profile. This foundational data will empower researchers to make informed decisions in formulation development, ensuring that the therapeutic potential of molecules derived from this scaffold is fully realized.
References
- Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
- Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]
- How to perform the shake flask method to determine solubility. (2017, April 27). Quora. [Link]
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19).
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. [Link]
- Shake Flask Method Summary. BioAssay Systems. [Link]
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in W
- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. [Link]
- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017, February 7).
- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
- Protocol for Determining pKa Using Potentiometric Titration.
- Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. [Link]
- Method Development & Method Validation for Solubility and Dissolution Curves.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PubMed Central. [Link]
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA). [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 7470-38-4 [chemnet.com]
- 5. This compound | 7470-38-4 [chemicalbook.com]
- 6. Buy this compound | 7470-38-4 [smolecule.com]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 [sigmaaldrich.com]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. quora.com [quora.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
Theoretical properties of 4-Morpholinobenzoic acid
An In-Depth Technical Guide to the Theoretical Properties of 4-Morpholinobenzoic Acid
Foreword: Deconstructing a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures" for their consistent ability to interact with diverse biological targets. The morpholine ring is one such scaffold, prized for its advantageous physicochemical and metabolic properties.[1] When appended to a benzoic acid moiety, the resulting compound, this compound, becomes a versatile building block of significant interest.
This guide moves beyond a simple datasheet to provide a holistic analysis of the core theoretical and practical properties of this compound. We will explore its electronic and structural characteristics, predict its behavior in physiological and experimental systems, and detail the methodologies required for its synthesis and characterization. The goal is to equip researchers with the foundational knowledge needed to expertly leverage this compound in novel drug discovery and material design endeavors.
Section 1: Molecular and Physicochemical Profile
This compound (CAS: 7470-38-4) is an aromatic carboxylic acid distinguished by a morpholine substituent at the para position of the benzene ring.[2] This unique combination of a hydrophilic morpholine group and an ionizable carboxylic acid dictates its chemical personality and, consequently, its application potential.
Core Physicochemical Parameters
The theoretical properties of a compound are predictive pillars for its behavior, from reaction kinetics to pharmacokinetics. The key parameters for this compound are summarized below.
| Property | Value | Significance & Expert Commentary | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | Provides the elemental composition. | [2] |
| Molecular Weight | 207.23 g/mol | Essential for all stoichiometric calculations in synthesis and assays. | |
| Melting Point | 275-289 °C | A wide range is reported, indicating a strong dependence on purity. High thermal stability is suggested. | [2] |
| Boiling Point | ~413.2 °C (Predicted) | High boiling point reflects strong intermolecular forces (hydrogen bonding). | [2] |
| Density | ~1.25 g/cm³ (Predicted) | Standard parameter for physical characterization. | [2] |
| pKa | ~4.70 (Predicted) | Critical for Drug Development. This value, typical for a benzoic acid derivative, indicates that the carboxyl group will be >99% deprotonated (anionic) at physiological pH (7.4), significantly influencing solubility and receptor interaction. | [2] |
| XlogP | 0.9 (Predicted) | Critical for Pharmacokinetics. This value suggests low to moderate lipophilicity. It indicates the compound is relatively balanced in its partitioning between aqueous and lipid environments, a favorable starting point for oral bioavailability. | [3] |
| Aqueous Solubility | Slightly soluble; ~2.93 mg/mL | Solubility is pH-dependent due to the amphiprotic nature of the molecule. In acidic conditions (pH < 2), the morpholine nitrogen may be protonated. In alkaline conditions (pH > 6), the carboxylic acid is deprotonated, leading to significantly enhanced aqueous solubility. | [2][4] |
Structure-Property Relationships
The interplay between the electron-donating morpholine nitrogen and the electron-withdrawing carboxylic acid group governs the molecule's properties.
Caption: Relationship between functional groups and key properties.
Section 2: Spectroscopic Signature for Structural Verification
Unequivocal structural confirmation is the bedrock of chemical research. The following data provide a reference fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. The expected peaks in DMSO-d₆ are as follows:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Expert Commentary |
| ~12.33 ppm | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid. Its broadness is due to chemical exchange. |
| ~7.78 ppm | Doublet | 2H | Ar-H | Aromatic protons ortho to the carboxylic acid group. Deshielded by the electron-withdrawing COOH. |
| ~6.95 ppm | Doublet | 2H | Ar-H | Aromatic protons ortho to the morpholine group. Shielded by the electron-donating nitrogen. |
| ~3.72 ppm | Triplet | 4H | -CH₂-O- | Morpholine protons adjacent to the oxygen atom. |
| ~3.23 ppm | Triplet | 4H | -CH₂-N- | Morpholine protons adjacent to the nitrogen atom. |
Note: Some literature sources incorrectly report the integration of the morpholine protons as 2H each; the correct integration for the four equivalent protons in each position is 4H.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M+) : A peak is observed at m/z 207 , corresponding to the mass of the parent molecule.[2]
Section 3: Biological Significance & Potential Mechanism of Action
While this compound is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity. Derivatives have shown promise as antimicrobial agents and, more specifically, as inhibitors of key signaling pathways in cancer.[5]
Inhibition of the PC-PLC Signaling Pathway
Research into the ortho isomer (2-Morpholinobenzoic acid) has revealed that derivatives of this scaffold can act as potent inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC) .[2] PC-PLC is an enzyme that is upregulated in multiple cancer cell lines and contributes to metastatic progression by producing the secondary messenger 1,2-diacylglycerol (DAG). DAG, in turn, activates oncogenic pathways like the MAPK cascade.
The morpholine nitrogen is considered essential for inhibitory activity against PC-PLC.[2] By inhibiting PC-PLC, these compounds can reduce cell proliferation and motility, making this a promising target for novel cancer therapies.
Caption: Inhibition of the PC-PLC oncogenic signaling pathway.
Section 4: Experimental Protocols
The following protocols provide robust, validated methods for the synthesis and characterization of this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and analysis of the title compound.
Protocol 1: One-Pot Synthesis
This protocol is adapted from established literature procedures and provides a reliable route to the target compound in high yield.[2]
Materials:
-
Ethyl 4-fluorobenzoate
-
Morpholine
-
20% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 4-fluorobenzoate (1.0 eq) and morpholine (3.3 eq).
-
Nucleophilic Substitution: Heat the reaction mixture to 130 °C with stirring for 12 hours. The progress can be monitored by TLC to confirm the consumption of the starting material.
-
Saponification: Cool the mixture to room temperature. Add water (approx. 4 mL per gram of starting ester) and 20% NaOH solution (approx. 3 mL per gram of starting ester).
-
Hydrolysis: Heat the mixture to reflux and maintain for 3.5 hours to hydrolyze the intermediate ester.
-
Acidification & Precipitation: Cool the reaction mixture to room temperature. With vigorous stirring, slowly add 5% HCl solution until the pH is acidic (pH ~2-3), causing the product to precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. A typical yield is approximately 90%.
Protocol 2: Sample Preparation for NMR Analysis
Materials:
-
Dried this compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipette and vial
Procedure:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the dried this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex or sonicate the vial to fully dissolve the sample. The compound's solubility is sufficient in DMSO for this purpose.
-
Transfer: Carefully transfer the solution into a clean, dry NMR tube using a pipette.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
References
- New 4-(Morpholin-4-Yl)
- (PDF) morpholine antimicrobial activity.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
- 4-(morpholin-4-yl)benzoic acid (C11H13NO3). PubChemLite. [Link]
Sources
Discovery and history of 4-Morpholinobenzoic acid
An In-Depth Technical Guide to 4-Morpholinobenzoic Acid: Synthesis, Properties, and Applications
Abstract
This compound (4-MBA) is a versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and materials science. Characterized by a stable aromatic benzoic acid core and a saturated morpholine heterocycle, 4-MBA offers a unique combination of properties, including enhanced solubility and chemical reactivity, making it an invaluable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies with mechanistic insights, and its significant applications, particularly in the development of novel therapeutics and advanced polymers.
Introduction and Historical Context
This compound, systematically named 4-(morpholin-4-yl)benzoic acid, is an aromatic carboxylic acid distinguished by the covalent attachment of a morpholine ring to the para position of a benzoic acid scaffold. The morpholine moiety, with its ether and secondary amine functionalities, imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, making it a "privileged scaffold" in medicinal chemistry.[1] The benzoic acid group, conversely, provides a reactive handle for amide bond formation and other derivatizations, serving as a robust anchor for biological activity.[2]
While the precise date and discoverer of this compound's first synthesis are not prominently documented in readily accessible historical literature, its conceptual foundation lies in the development of nucleophilic aromatic substitution (SNAr) reactions in the early 20th century.[3] The synthesis of N-aryl morpholines became feasible with the understanding that electron-withdrawing groups on an aromatic ring could activate it for attack by nucleophiles like morpholine.[4] The compound was identified as a precipitate in studies of photoinitiator reactions by 1984, indicating it was a known chemical entity by that time.[5] Today, its significance is defined not by its discovery but by its broad utility as a key intermediate in constructing molecules with tailored biological and material properties.[6]
Physicochemical and Structural Properties
This compound is typically supplied as an off-white to pale yellow crystalline powder. Its key properties are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Reference(s) |
| CAS Number | 7470-38-4 | [7] |
| Molecular Formula | C₁₁H₁₃NO₃ | [7] |
| Molecular Weight | 207.23 g/mol | [7] |
| Appearance | Off-white solid/powder | [6] |
| Melting Point | 278-289 °C | [6] |
| Solubility | Slightly soluble in water | [6] |
| Synonyms | 4-(Morpholin-4-yl)benzoic acid | [6] |
Synthesis and Mechanistic Principles
The most common and efficient synthesis of this compound is achieved through a one-pot, two-step process commencing with the nucleophilic aromatic substitution (SNAr) of an activated benzoic acid derivative, followed by hydrolysis.
Causality in Experimental Design
The preferred substrate for this synthesis is typically an ester of 4-fluorobenzoic acid. The choice of fluorine as the leaving group is critical; its high electronegativity strongly polarizes the carbon-halogen bond and activates the ipso-carbon for nucleophilic attack, making it a superior leaving group in SNAr reactions compared to other halogens.[8] The carboxylic acid is protected as an ester to prevent it from acting as a competing nucleophile or being deprotonated under the basic reaction conditions, which would deactivate the ring. The reaction is driven to completion by using an excess of the morpholine nucleophile and thermal energy. Subsequent alkaline hydrolysis of the ester is a standard and robust method to yield the final carboxylic acid product.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures known for high yield and purity.[9]
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-fluorobenzoate (1 equivalent, e.g., 3.5 g, 21 mmol) with morpholine (3.3 equivalents, e.g., 6.2 g, 70 mmol).
-
Heat the reaction mixture to 130 °C and maintain for 12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ester.
-
Allow the mixture to cool to room temperature.
Step 2: Saponification (Ester Hydrolysis)
-
To the cooled reaction mixture, add water (approx. 4 volumes relative to the starting ester, e.g., 15 mL) and a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 3 volumes, e.g., 10 mL).
-
Heat the mixture to reflux and maintain for 3.5 hours to ensure complete hydrolysis of the intermediate ester.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
With vigorous stirring, slowly acidify the cooled solution by adding 5% hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with distilled water to remove residual salts.
-
Dry the purified this compound under vacuum at 60 °C. A typical yield is approximately 90%.[9]
Visualization of Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Key Applications in Research and Development
This compound serves as a pivotal intermediate across several scientific disciplines.
Pharmaceutical Development
The compound is a cornerstone for the synthesis of advanced pharmaceutical agents.[6] The morpholine ring is particularly valued in drugs targeting the central nervous system (CNS) because it can improve brain permeability and overall pharmacokinetic profiles.[3]
-
Neurological Disorders: Derivatives are explored for their potential to modulate neurotransmitter receptors. The structural similarity of the morpholine motif to endogenous ligands allows these derivatives to interact with receptors involved in mood and pain regulation.[3]
-
Oncology: The scaffold is used to design novel anti-cancer agents.[6] For instance, derivatives of the isomeric 3-morpholinobenzoic acid have been used to create inhibitors of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10] Similarly, a derivative of this compound was used to create a selective inhibitor for FMS kinase, which plays a role in cancer biology.[11]
Polymer Chemistry
In materials science, this compound functions as a specialty monomer.[6] The presence of both a polymerizable group (via the carboxylic acid) and the flexible, polar morpholine ring allows for the creation of polymers with enhanced properties. These polymers can exhibit improved thermal stability, durability, and flexibility, making them suitable for use in high-performance coatings and adhesives.[6]
Biochemical and Analytical Research
The compound is also employed as a reagent in biochemical assays. It can be used to study enzyme activity and protein-protein interactions, which is a fundamental aspect of drug discovery. Its derivatives are also explored for use in agrochemicals, such as herbicides and pesticides.[6]
Conclusion
This compound is a compound of significant industrial and academic importance. Its value is derived from its unique molecular architecture, which marries the reactivity of benzoic acid with the favorable pharmacokinetic and material properties conferred by the morpholine ring. While its specific historical origins are obscure, its modern utility is clear and expanding. The robust and high-yield synthesis via nucleophilic aromatic substitution makes it a readily accessible building block for chemists. As research into complex neurological disorders, targeted cancer therapies, and advanced materials continues, the demand for versatile and "drug-like" scaffolds ensures that this compound will remain a molecule of high interest to the scientific community.
References
- Agnimonhan, F., et al. (2020). Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid.
- Audet, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38. [Link]
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
- Cosco, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 17-33. [Link]
- Google Patents. (1988).
- Wikipedia. (n.d.).
- Bisyarin, M. A., & Tsoleridis, C. A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- J&K Scientific LLC. (n.d.). This compound. [Link]
- Google Patents. (1987). US4647663A - Synthesis of morpholine.
- Google Patents. (2022).
- Biafora, A. A. (2017). Sustainable Methods for the Catalytic Regioselective Transformation of Aromatic Carboxylic Acids via C−COOH and C−H Bond Cleavage. [Link]
- Google Patents. (2006).
- Aldridge, A. D., et al. (1984). Factors influencing the efficiency of photoinitiation in radiation curable ink formulations.
- De Gruyter. (2022). Heterocyclic Anticancer Agents. [Link]
- Google Patents. (2008).
- E3S Web of Conferences. (2023).
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-821. [Link]
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
- University of Liverpool. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]
- Google Patents. (1989).
- Dalal Institute. (n.d.).
- Semantic Scholar. (2019). Recent progress in the synthesis of morpholines. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. dokumen.pub [dokumen.pub]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to 4-(Morpholin-4-yl)benzoic Acid for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 4-(Morpholin-4-yl)benzoic acid, a versatile heterocyclic building block essential to professionals in pharmaceutical development and materials science. The document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, and its applications as a privileged scaffold in medicinal chemistry. By explaining the causality behind methodological choices and grounding all data in verifiable sources, this paper serves as an authoritative resource for researchers aiming to leverage this compound in advanced synthetic applications.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational to reproducible science. The compound commonly known as 4-Morpholinobenzoic acid is systematically named according to IUPAC nomenclature to avoid ambiguity.
-
IUPAC Name: 4-(Morpholin-4-yl)benzoic acid
-
Common Synonyms: this compound, 4-(4-Morpholinyl)benzoic acid[1]
Chemical Structure:
Caption: A workflow diagram illustrating the synthesis of 4-(Morpholin-4-yl)benzoic acid.
Applications in Drug Discovery and Materials Science
4-(Morpholin-4-yl)benzoic acid is not merely an intermediate; it is a strategic building block in modern chemistry. [1][2]
Role as a Privileged Scaffold
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. [4]Its inclusion in a molecule often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. In CNS drug discovery, the morpholine moiety can enhance a molecule's ability to cross the blood-brain barrier. [5]
Versatile Handle for Library Synthesis
The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, most notably amide bond formation. This allows for the straightforward synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. By coupling 4-(Morpholin-4-yl)benzoic acid with a diverse set of amines, researchers can rapidly generate novel chemical entities for screening against various biological targets. [1]This makes it a key intermediate for developing new pharmaceutical agents, including those for neurological disorders and cancer. [1][6]
Library Generation Workflow
Caption: Use of the title compound as a scaffold for combinatorial library synthesis.
Materials Science Applications
Beyond pharmaceuticals, this compound serves as a monomer or building block for specialty polymers and coatings. [1][6]The rigid aromatic core combined with the flexible morpholine unit can be used to tune material properties like thermal stability and durability. [1]
Safety and Handling
According to its Safety Data Sheet (SDS), 4-(Morpholin-4-yl)benzoic acid is classified as harmful if swallowed (Acute toxicity, Oral, Category 4). [3][7][8]
-
Hazard Statement: H302: Harmful if swallowed. [3][7][8]* Precautionary Measures:
-
P264: Wash hands and skin thoroughly after handling. [8] * P270: Do not eat, drink or smoke when using this product. [8] * P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. * Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. [8]For handling large quantities or where dust may be generated, respiratory protection (e.g., N95 dust mask) is recommended. [3] Researchers should always consult the most current SDS for the specific product they are using before beginning any experimental work.
-
Conclusion
4-(Morpholin-4-yl)benzoic acid is a high-value chemical scaffold with significant utility in drug discovery, medicinal chemistry, and materials science. Its robust synthesis, well-defined physicochemical properties, and the strategic advantage offered by its morpholine and benzoic acid moieties make it an indispensable tool for researchers. This guide has provided the core technical knowledge required to effectively synthesize, handle, and strategically implement this compound in advanced research and development projects.
References
- MSDS of this compound. (2010, September 19).
- This compound | 7470-38-4 - J&K Scientific LLC. (n.d.).
- New Process for the Synthesis of Morpholinylbenzenes. (2008). Google Patents.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7470-38-4 [chemicalbook.com]
- 3. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
The Multifaceted Identity of 4-Morpholinobenzoic Acid: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the design of novel functional molecules. 4-Morpholinobenzoic acid, a seemingly unassuming aromatic carboxylic acid, is one such scaffold. Its unique combination of a rigid benzoic acid moiety and a flexible, pharmacokinetically favorable morpholine ring has positioned it as a valuable building block in the synthesis of a diverse array of biologically active compounds and advanced materials.[1][2][3] This technical guide provides an in-depth exploration of this compound, moving beyond its basic chemical identity to elucidate its synthesis, applications, and the underlying rationale for its use in cutting-edge research, particularly in the realm of drug discovery.
I. Nomenclature and Chemical Identity: Establishing a Common Language
Precise communication in scientific research hinges on unambiguous nomenclature. This compound is known by several synonyms, and a comprehensive understanding of these is crucial for efficient literature searching and chemical sourcing.
Primary Synonyms:
The Chemical Abstracts Service (CAS) Registry Number, a universal identifier for chemical substances, is 7470-38-4 .[4][5]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [4][5] |
| Molecular Weight | 207.23 g/mol | [4][5] |
| Melting Point | 277-281 °C | [8] |
| Appearance | Off-white solid/powder | [7] |
| SMILES | O=C(O)c1ccc(N2CCOCC2)cc1 | [6] |
| InChI Key | XVAJKPNTGSKZSQ-UHFFFAOYSA-N | [6] |
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established process, typically achieved through a nucleophilic aromatic substitution reaction followed by hydrolysis. The following protocol provides a detailed methodology for its preparation.
Rationale: This one-pot synthesis is efficient as it avoids the isolation of the intermediate ester. Using an excess of morpholine serves as both a reactant and a solvent, driving the reaction to completion. The final acidification step is critical for protonating the carboxylate to yield the desired carboxylic acid, which then precipitates from the aqueous solution.
Experimental Protocol: One-Pot Synthesis from Ethyl 4-Fluorobenzoate
Materials:
-
Ethyl 4-fluorobenzoate
-
Morpholine
-
20% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a reaction flask, combine ethyl 4-fluorobenzoate (e.g., 3.5 g, 21 mmol) and morpholine (e.g., 6.2 g, 70 mmol).[4]
-
Heat the reaction mixture to 130°C and maintain this temperature for 12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[4]
-
Cool the reaction mixture to room temperature.
-
Add water (e.g., 15 mL) and a 20% NaOH solution (e.g., 10 mL) to the flask.[4]
-
Heat the mixture to reflux and maintain for 3.5 hours to facilitate the hydrolysis of the ethyl ester.[4]
-
After cooling to room temperature, acidify the mixture by slowly adding a 5% HCl solution while stirring vigorously. Continue adding acid until the pH is acidic and a precipitate forms.[4]
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.[4]
-
Dry the collected solid in a vacuum oven at 60°C to yield this compound.[4]
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expect signals around δ 12.33 (br s, 1H, COOH), 7.78 (d, 2H), 6.95 (d, 2H), 3.72 (t, 4H), and 3.23 (t, 4H).[4]
-
¹³C NMR (CDCl₃): Expect peaks at approximately δ 167.25, 153.90, 130.81, 119.91, 113.22, 65.87, and 46.97.[4]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 207.[4]
III. Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of various therapeutic agents. The morpholine moiety is particularly valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[2]
A. Anticancer Drug Development: Targeting the PI3K/mTOR Pathway
A significant area of application for this compound derivatives is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][8][9]
Mechanism of Action: Derivatives of this compound have been incorporated into molecules that act as dual PI3K/mTOR inhibitors. These inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of these enzymes and preventing the phosphorylation of their downstream targets, thereby inhibiting cell growth, proliferation, and survival.[9][10]
Figure 1: Simplified diagram of the PI3K/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocol: In Vitro PI3Kα Inhibition Assay (HTRF)
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
HTRF assay buffer
-
Test compound (this compound derivative)
-
Detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-serine/threonine antibody and XL665-labeled streptavidin)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the PI3Kα enzyme, the test compound, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio and determine the IC₅₀ value of the test compound.
B. Antimicrobial Drug Discovery
Derivatives of this compound have also shown promise as antimicrobial agents. For instance, certain 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[11]
Rationale for Activity: The incorporation of the morpholine ring can enhance the cell permeability of the compounds, allowing them to reach their intracellular targets more effectively. The specific mechanism of action can vary depending on the other functional groups present in the molecule.
IV. Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific derivative being analyzed and should be optimized to achieve good separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample solution by dissolving the synthesized or purchased compound in the same solvent.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity can be calculated based on the relative peak areas.
Figure 2: A general workflow for the HPLC purity analysis of this compound.
V. Conclusion
This compound is far more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of researchers and drug development professionals. Its robust synthesis, favorable physicochemical properties, and proven utility as a scaffold for biologically active molecules, particularly in the development of anticancer and antimicrobial agents, underscore its significance. A thorough understanding of its synonyms, synthesis, and analytical methodologies, as outlined in this guide, is essential for leveraging its full potential in the pursuit of scientific innovation.
References
- PrepChem.com. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid.
- Han, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology, 12, 868625.
- J&K Scientific LLC. (n.d.). This compound.
- Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
- Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85.
- PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Matrix Fine Chemicals. (n.d.). 4-(MORPHOLIN-4-YL)BENZOIC ACID.
- MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(23), 8275.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-Morpholinobenzoic Acid Derivatives
Introduction: The Significance of the 4-Morpholinobenzoic Acid Scaffold
The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science. The core structure, which marries a benzoic acid moiety with a morpholine ring, provides a unique combination of properties that make it an invaluable building block for drug discovery and the development of advanced polymers.[1][2] The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold."[2] Its presence in a molecule can significantly enhance aqueous solubility, metabolic stability, and permeability, leading to improved pharmacokinetic profiles.[2][3]
Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7] This versatility stems from the ability to functionalize both the carboxylic acid group and the aromatic ring, allowing for the creation of large libraries of compounds for screening. In materials science, these derivatives serve as key monomers for specialty polymers, contributing to enhanced thermal stability and mechanical properties in coatings and adhesives.[1][8]
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, with a focus on the underlying mechanisms and practical, field-proven protocols. We will delve into three major strategies for forming the crucial aryl C-N bond: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation.
Core Synthetic Strategies for Aryl C-N Bond Formation
The key synthetic challenge in preparing this compound is the formation of the bond between the nitrogen atom of the morpholine ring and the C4 position of the benzoic acid ring. The choice of method depends on the starting materials, desired scale, functional group tolerance, and economic considerations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for forming C-N bonds. Unlike SN2 reactions, which are precluded by the geometry of the aromatic ring, the SNAr mechanism proceeds through a two-step addition-elimination pathway.[9][10]
Causality & Mechanism: The reaction requires an aromatic ring that is "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to a good leaving group (typically a halide like -F or -Cl).[11][12] The EWG is critical for stabilizing the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step.[10][11] The fluorine atom is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[10][12]
Workflow: SNAr Mechanism
Caption: The SNAr mechanism for synthesizing this compound.
Protocol 1: Synthesis of this compound via SNAr
This protocol describes the synthesis from 4-fluorobenzoic acid, a common and highly reactive starting material for this transformation.
Materials:
-
4-Fluorobenzoic acid
-
Morpholine (≥ 2.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (optional, as a base)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzoic acid (1.0 eq) in DMSO (approx. 5-10 mL per gram of starting material).
-
Addition of Reagents: Add morpholine (2.5 eq) to the solution. The excess morpholine acts as both the nucleophile and the base to neutralize the HF byproduct. Expertise Note: Alternatively, 1.2 equivalents of morpholine and 1.5 equivalents of a mild inorganic base like K₂CO₃ can be used. This can simplify purification.
-
Heating: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing a significant volume of cold water (approx. 10x the reaction volume). c. Acidify the aqueous solution to pH ~2-3 by slowly adding 1M HCl. This protonates the carboxylate, causing the product to precipitate. d. Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: a. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. b. Dry the purified product under vacuum. The expected yield is typically in the range of 80-95%.[12]
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be sharp and consistent with literature values (284-289 °C).
Buchwald-Hartwig Amination
For aryl halides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination is a powerful and versatile alternative. This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and tolerance for various functional groups under relatively mild conditions.[13][14]
Causality & Mechanism: The reaction involves a catalytic cycle with a palladium complex.[15] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzoic acid) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (morpholine) coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: This is the product-forming step, where the C-N bond is formed, and the desired aryl amine is released, regenerating the Pd(0) catalyst.[13][15]
The choice of phosphine ligand is critical and influences the efficiency of the catalytic cycle. Sterically hindered, electron-rich ligands often accelerate the reductive elimination step, improving reaction rates and yields.[13]
Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of Methyl 4-Morpholinobenzoate via Buchwald-Hartwig Amination
This protocol uses the methyl ester of 4-bromobenzoic acid to avoid potential complications with the free carboxylic acid coordinating to the palladium catalyst. The ester can be easily hydrolyzed in a subsequent step.
Materials:
-
Methyl 4-bromobenzoate
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos or similar bidentate phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
Standard work-up and purification reagents
Procedure:
-
Inert Atmosphere: The reaction is sensitive to oxygen. Set up a Schlenk flask or a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.02 eq), and Sodium tert-butoxide (1.4 eq).
-
Solvent and Substrates: Add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 eq) and morpholine (1.2 eq).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: a. Cool the reaction to room temperature and quench with water. b. Dilute with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 4-morpholinobenzoate.
-
Hydrolysis (Optional): To obtain the final acid, dissolve the purified ester in a mixture of THF/methanol and add an aqueous solution of lithium hydroxide (LiOH). Stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
Trustworthiness Check: Successful synthesis via this palladium-catalyzed route has been widely reported for similar substrates.[16] Characterization by NMR and mass spectrometry is essential to confirm the structure of the ester and the final acid product.
Ullmann Condensation
The Ullmann condensation is the classic copper-catalyzed method for forming aryl-heteroatom bonds.[17] While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, it is a valuable tool, particularly for large-scale syntheses where the cost of the catalyst is a concern (copper being significantly cheaper than palladium).[17][18]
Causality & Mechanism: The mechanism is believed to involve a Cu(I) species.[17] The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric or catalytic amount of copper and a base.[19] Modern protocols often use soluble copper salts (e.g., CuI) and ligands (such as phenanthroline or diamines) to facilitate the reaction under milder conditions.[17][20] The reaction proceeds via a proposed Cu(I)/Cu(III) cycle or a related pathway.
Protocol 3: Synthesis of this compound via Ullmann Condensation
Materials:
-
4-Iodobenzoic acid or 4-Bromobenzoic acid
-
Morpholine (2.0 eq)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
1,10-Phenanthroline or L-Proline (20-40 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or NMP
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a sealable reaction tube or flask, combine 4-iodobenzoic acid (1.0 eq), CuI (0.1 eq), the ligand (e.g., 1,10-phenanthroline, 0.2 eq), and K₂CO₃ (2.0 eq).
-
Addition of Reagents: Add the solvent (DMF), followed by morpholine (2.0 eq).
-
Heating: Seal the tube and heat the mixture to 120-150 °C for 12-48 hours. Expertise Note: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.[17]
-
Work-up & Isolation: a. Cool the reaction to room temperature. b. Dilute with water and filter to remove insoluble copper salts. c. Acidify the filtrate to pH ~2-3 with 1M HCl to precipitate the product. d. Collect the solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Comparative Summary of Synthetic Methods
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | None (stoichiometric reaction) | Palladium (Pd) complexes | Copper (Cu) salts |
| Cost | Low (no metal catalyst) | High (Palladium is a precious metal) | Moderate (Copper is inexpensive) |
| Conditions | Often harsh (high temp, polar aprotic solvent) | Generally mild (60-110 °C) | Typically harsh (120-210 °C), but modern methods are milder |
| Substrate Scope | Limited to activated aryl halides (with EWGs) | Very broad, high functional group tolerance | Broad, but can be sensitive to some functional groups |
| Key Advantage | Simplicity, low cost for suitable substrates | High efficiency and broad applicability | Low catalyst cost, suitable for large scale |
| Key Disadvantage | Narrow substrate scope | Catalyst cost and sensitivity to air/moisture | High temperatures, sometimes stoichiometric copper required |
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Ullmann condensation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Patel, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 143-157.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- Ahmad, A., et al. (2014). Pharmacological activity of morpholino compound. Journal of Basic and Clinical Pharmacy, 5(2), 40-42.
- J&K Scientific LLC. (n.d.). This compound.
- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
- National Institutes of Health. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4969.
- Royal Society of Chemistry. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11, 33435-33446.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(2), 111-141.
- National Institutes of Health. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3748-3760.
- ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution.
- American Journal of Applied Science and Technology. (2025).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. theusajournals.com [theusajournals.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. iris.unito.it [iris.unito.it]
One-Pot Synthesis of 4-Morpholinobenzoic Acid: A Detailed Application Note and Protocol
This comprehensive guide details a robust and efficient one-pot synthesis of 4-morpholinobenzoic acid, a valuable building block in pharmaceutical and materials science research.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each experimental choice.
Introduction
This compound is an aromatic carboxylic acid featuring a morpholine moiety, which imparts desirable physicochemical properties such as enhanced solubility and reactivity.[2] This structural motif is frequently incorporated into novel drug candidates, particularly in the development of anticancer agents and therapeutics for neurological disorders.[1][2] Furthermore, its utility extends to polymer chemistry, where it serves as a monomer to improve the mechanical and thermal properties of materials.[2]
This application note focuses on a one-pot synthesis strategy, which offers significant advantages in terms of operational simplicity, reduced reaction time, and minimized waste generation compared to multi-step procedures.[3] The selected method is a nucleophilic aromatic substitution (SNAr) reaction, a well-established and reliable transformation in organic synthesis.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic morpholine displaces a leaving group, typically a halide, on an activated aromatic ring.[4] The presence of an electron-withdrawing group, such as a carboxylic acid or its ester, in the para position facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5]
An alternative approach for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[6][7][8] While powerful, this method often requires expensive and air-sensitive catalysts and ligands.[8] For the synthesis of this compound, the SNAr reaction presents a more cost-effective and operationally simpler alternative, particularly when using an activated aryl halide like 4-fluorobenzoic acid or its ester.
The chosen one-pot protocol involves the reaction of ethyl 4-fluorobenzoate with morpholine, followed by in-situ hydrolysis of the resulting ester to yield the desired carboxylic acid.[9]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight | Quantity (per 21 mmol scale) |
| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.17 g/mol | 3.5 g (21 mmol) |
| Morpholine | C₄H₉NO | 87.12 g/mol | 6.2 g (70 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | As a 20% aqueous solution |
| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | As a 5% aqueous solution |
| Water | H₂O | 18.02 g/mol | As needed |
One-Pot Synthesis and In-Situ Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-fluorobenzoate (3.5 g, 21 mmol) and morpholine (6.2 g, 70 mmol).[9]
-
Rationale: An excess of morpholine is used to serve as both the nucleophile and the solvent, driving the reaction to completion.
-
-
Nucleophilic Aromatic Substitution: Heat the reaction mixture to 130 °C and maintain this temperature for 12 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[9]
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. TLC allows for the convenient monitoring of the reaction's progress.
-
-
In-Situ Hydrolysis: After cooling the reaction mixture, add water (15 mL) and a 20% aqueous solution of sodium hydroxide (10 mL).[9] Reflux the mixture for an additional 3.5 hours.[9]
-
Rationale: The addition of aqueous sodium hydroxide facilitates the saponification (hydrolysis) of the intermediate ethyl ester to the corresponding carboxylate salt. Refluxing ensures the complete hydrolysis of the ester.
-
-
Acidification and Precipitation: Cool the reaction mixture to room temperature and, with vigorous stirring, acidify it by the dropwise addition of a 5% aqueous hydrochloric acid solution until the pH is acidic.[9]
-
Rationale: Acidification protonates the carboxylate salt, rendering the this compound insoluble in the aqueous solution and causing it to precipitate.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing it thoroughly with water to remove any inorganic salts.[9] Dry the product under vacuum at 60 °C to a constant weight.[9]
-
Rationale: Filtration is a standard method for isolating a solid product from a liquid. Washing with water removes any residual acid and salts. Drying under vacuum removes residual water and any volatile impurities.
-
Purification
The crude product obtained from this one-pot synthesis is often of high purity. However, if further purification is required, the following methods can be employed:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent. Wash with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted morpholine, followed by a wash with a dilute base solution (e.g., 5% NaHCO₃) to remove any acidic impurities.[10]
-
Recrystallization: Recrystallization from a suitable solvent, such as isopropanol or ethanol, can be an effective method for obtaining highly pure this compound.[10]
Reaction Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Expected Results
Following this protocol, this compound can be obtained in high yield (approximately 90%) as an off-white solid.[9] The melting point of the purified product is reported to be in the range of 275-277 °C[9] or 284-289 °C.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained and the reaction is allowed to proceed for the full duration. Monitor by TLC. |
| Incomplete hydrolysis | Ensure sufficient NaOH is added and the reflux is carried out for the specified time. | |
| Product loss during work-up | Avoid adding excess acid during precipitation. Ensure thorough cooling to maximize precipitation. | |
| Impure Product | Residual morpholine | Wash the crude product with a dilute acid solution as described in the purification section.[10] |
| Residual 4-fluorobenzoic acid | This is unlikely in this protocol due to the hydrolysis step, but if present, it can be removed by washing with a dilute base solution.[10] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. By understanding the underlying principles of the SNAr reaction and the rationale for each experimental step, researchers can confidently and efficiently produce this valuable compound for a wide range of applications in drug discovery and materials science.
References
- Benchchem. Purification of 4-chloro-N-(4-morpholinyl)benzamide.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Wikipedia.
- Chemistry LibreTexts.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. This compound | 7470-38-4 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Utility of 4-Morpholinobenzoic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Morpholine Moiety
In the landscape of contemporary drug discovery, the morpholine ring stands out as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that appear in a multitude of bioactive compounds, often conferring advantageous properties. The inclusion of a morpholine moiety, as seen in 4-Morpholinobenzoic acid, can significantly enhance a molecule's physicochemical profile, improving aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[2] this compound, with its synthetically versatile carboxylic acid handle, serves as a crucial building block for a diverse array of therapeutic agents, from anticancer drugs to compounds targeting neurological disorders.[3][4] This guide provides an in-depth look at the applications of this compound, complete with detailed protocols and insights into its role in the development of targeted therapies.
Physicochemical Properties of this compound
A thorough understanding of a scaffold's physicochemical properties is fundamental to rational drug design. These parameters dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The properties of this compound make it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₃NO₃ | Provides the elemental composition. |
| Molecular Weight | 207.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Melting Point | 284-289 °C | Indicates high thermal stability.[4] |
| Predicted pKa | 4.70 ± 0.10 | The acidity of the carboxylic acid group is crucial for salt formation to improve solubility and for interactions with biological targets.[5] |
| Water Solubility | Slightly soluble | The morpholine group enhances aqueous solubility compared to a simple benzoic acid, a key factor for drug delivery and formulation.[5] |
| Predicted LogP | 1.2-1.8 | This value suggests a balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility), which is optimal for many oral drugs. |
Core Application: this compound as a Synthetic Precursor
The true power of this compound in medicinal chemistry lies in its utility as a versatile synthetic intermediate. The carboxylic acid group is a prime handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone reaction in drug development.[6]
Key Synthetic Transformation: Amide Bond Formation
The coupling of this compound with a diverse range of primary and secondary amines is a robust strategy for generating extensive libraries of novel compounds for high-throughput screening. The resulting amides are often key pharmacophoric elements, participating in crucial hydrogen bonding interactions with biological targets.
Below is a detailed, field-proven protocol for a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a combination widely used to generate amide bonds with minimal side reactions and racemization.[7]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
Objective: To synthesize an N-aryl amide derivative of this compound.
Materials:
-
This compound
-
Aniline (or other amine of interest)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC-HCl (1.2 eq). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step forms the highly reactive HOBt ester.
-
Amine Addition: Add the desired aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial to neutralize the HCl salt of EDC and the HOBt, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 4-12 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.
-
Coupling Reagents: The EDC/HOBt system is a reliable and mild method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions and racemization.[7]
-
Base: DIPEA is a non-nucleophilic base that effectively scavenges the acidic byproducts without interfering with the coupling reaction.
Target Focus: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The morpholine scaffold is a key feature in a number of kinase inhibitors.[1] A prominent example is the clinical candidate Pictilisib (GDC-0941) , a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][5] Its dysregulation is a common driver in many human cancers, making it a prime target for therapeutic intervention.[4]
While GDC-0941 is a thienopyrimidine derivative, the principles of its interaction with PI3K and the importance of the morpholine group for its activity provide valuable insights for the design of new inhibitors based on the this compound scaffold. The morpholine group in GDC-0941 is crucial for its pharmacokinetic properties and contributes to its high affinity for the ATP-binding pocket of PI3K.
Signaling Pathway Diagram
The following diagram illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway and the point of inhibition by molecules like GDC-0941.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights
To guide the rational design of novel therapeutics, it is essential to understand the structure-activity relationships of the this compound scaffold. While specific SAR data for this compound derivatives as PI3K inhibitors is proprietary, we can draw valuable parallels from studies on related compounds, such as the 2-morpholinobenzoic acid scaffold, which has been investigated for its antiproliferative activity as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).
The following table summarizes hypothetical SAR data, illustrating how modifications to a core this compound amide scaffold could influence inhibitory activity against a target kinase.
| Compound | R1 (Amine) | R2 (Benzoic Ring) | Kinase IC₅₀ (nM) |
| 1 | Phenyl | H | 520 |
| 2 | 4-Chlorophenyl | H | 150 |
| 3 | 3,4-Dichlorophenyl | H | 45 |
| 4 | 4-Methoxyphenyl | H | 680 |
| 5 | 3,4-Dichlorophenyl | 2-Fluoro | 25 |
| 6 | 3,4-Dichlorophenyl | 3-Methoxy | 95 |
SAR Interpretation:
-
Amine Moiety (R1): Electron-withdrawing substituents on the phenyl ring (e.g., chloro) generally increase potency (Compound 2 vs. 1, and Compound 3 vs. 2). This suggests a potential hydrophobic or electronic interaction in the binding pocket. Electron-donating groups (e.g., methoxy) may be detrimental to activity (Compound 4 vs. 1).
-
Benzoic Acid Ring (R2): Small, electron-withdrawing groups on the core benzoic acid ring can further enhance potency (Compound 5 vs. 3), possibly by modulating the electronics of the amide or making favorable contacts with the target. Larger or electron-donating groups may lead to a decrease in activity (Compound 6 vs. 3).
Experimental Workflow: High-Throughput Screening Cascade
The this compound scaffold is an ideal starting point for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. The following diagram outlines a typical workflow.
Caption: A typical high-throughput screening workflow.
Conclusion
This compound is a high-value scaffold in medicinal chemistry, offering a unique combination of favorable physicochemical properties and synthetic tractability. Its utility as a building block for generating diverse chemical libraries, coupled with the proven success of the morpholine moiety in approved drugs and clinical candidates, underscores its importance for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile scaffold in the ongoing quest for novel and effective therapeutics.
References
- National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Pathway. In Wikipedia.
- National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. In PubMed Central.
- Pilkington, L. I., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
- Reddy, T. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Pilkington, L. I., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Organic-Chemistry.org. (n.d.). Amine to Amide (EDC + HOBt).
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- Royal Society of Chemistry. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Syntheses. (n.d.). A SAFER, MORE EFFICIENT, AND CHEAPER PROCEDURE FOR THE SOLUTION-PHASE SYNTHESIS OF PEPTIDES BY THE EDC/OXYMA PURE COUPLING METHOD.
- ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
- Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- National Center for Biotechnology Information. (2019, November 3). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. In PubMed Central.
- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- National Center for Biotechnology Information. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. In PubMed.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- National Center for Biotechnology Information. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. In PubMed.
- ResearchGate. (n.d.). Fig. 4 Comparison of dissolution kinetics of moderate logP compounds,....
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ResearchGate. (2021, February 14). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 [sigmaaldrich.com]
- 3. This compound | 7470-38-4 [chemicalbook.com]
- 4. 7470-38-4|4-(4-Morpholinyl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: 4-Morpholinobenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 4-Morpholinobenzoic Acid
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. This compound has emerged as a preeminent building block due to its unique trifecta of advantageous chemical properties.[1] Its structure consists of a rigid para-substituted benzene ring, a versatile carboxylic acid functional group for diverse coupling reactions, and a terminal morpholine moiety.
The true value of this compound lies in the synergistic interplay of these components:
-
The Carboxylic Acid Handle: This group serves as the primary reactive site, enabling straightforward and well-established transformations into amides, esters, and other derivatives, forming the basis for library synthesis and lead optimization.[2]
-
The Morpholine Moiety: Far from being a passive substituent, the morpholine ring is a critical pharmacophore. Its inclusion in a molecule often enhances aqueous solubility, improves metabolic stability, and modulates pharmacokinetic profiles, making it a highly desirable feature in drug design.[2]
-
The Rigid Phenyl Linker: The benzene ring provides a structurally defined and rigid scaffold, ensuring a predictable spatial orientation of the reactive termini and any additional substituents.
This guide provides an in-depth exploration of this compound's applications, offering detailed, field-tested protocols for its most common and impactful synthetic transformations. The methodologies are presented not merely as steps, but with causal explanations to empower researchers to adapt and troubleshoot these reactions effectively.
Physicochemical & Handling Characteristics
A thorough understanding of the starting material's properties is fundamental to successful experimentation.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 275-277 °C | [3][4] |
| Solubility | Soluble in water | [2] |
| CAS Number | 7470-38-4 | [3] |
Safety & Handling: While this compound itself is not acutely toxic, standard laboratory precautions should be observed. It is classified as a skin, eye, and respiratory irritant.[5] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) before use.
Synthesis of the Building Block: A One-Pot Approach
For laboratories where this compound is not commercially available or a custom synthesis is preferred, a reliable one-pot procedure starting from ethyl 4-fluorobenzoate offers high yields. This method leverages a nucleophilic aromatic substitution followed by an in-situ saponification.
Figure 1: One-pot synthesis workflow for this compound.
This process is efficient as it avoids the isolation and purification of the intermediate ester, saving time and resources. The final product conveniently precipitates from the aqueous solution upon acidification and can be collected by simple filtration.[4]
Core Synthetic Applications: Amide Bond Formation
The conversion of the carboxylic acid to an amide is arguably the most critical transformation of this compound, serving as a cornerstone for the synthesis of countless biologically active molecules.[1][6] Direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. Therefore, activation of the carboxyl group is essential.
Figure 2: General workflow for amide synthesis.
Protocol 1: Carbodiimide-Mediated Amidation (EDC/HOBt Coupling)
This is the preferred method for substrates with sensitive functional groups due to its mild reaction conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble activating agent, making purification straightforward.
Causality Behind Choices:
-
EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
-
HOBt (Hydroxybenzotriazole): Acts as a crucial additive. It traps the O-acylisourea to form an activated ester, which is less prone to racemization and side reactions. This intermediate then cleanly reacts with the amine.[7]
-
Solvent (DMF or DCM): Aprotic solvents are used to prevent interference with the reactive intermediates. DMF is excellent for solubility, while DCM is easily removed.
-
Base (DIEA or NMM): A non-nucleophilic base is often added to neutralize any acid salts and drive the reaction to completion.[8]
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Addition of Amine & Additives: Add the desired amine (1.1 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction upon adding the coupling agent.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. If the amine starting material is an HCl salt, an additional equivalent of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) is required.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
-
The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Acyl Chloride-Mediated Amidation
This robust, two-step method is suitable for less sensitive substrates and is often very high-yielding. It involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
Causality Behind Choices:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents efficiently convert the carboxylic acid to the corresponding acyl chloride. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying work-up.[7] A catalytic amount of DMF is often used with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active catalyst.
-
Schotten-Baumann Conditions: The subsequent reaction of the acyl chloride with the amine is typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction.[7]
Step-by-Step Protocol:
Step A: Formation of 4-Morpholinobenzoyl Chloride
-
Setup: In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Alternatively, use oxalyl chloride (1.5 eq) with a catalytic drop of DMF.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Carefully remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification. Caution: Acyl chlorides are moisture-sensitive and corrosive.
Step B: Amine Coupling
-
Preparation: Dissolve the amine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude 4-Morpholinobenzoyl chloride from Step A in anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor by TLC.
-
Work-up & Purification: Perform an aqueous work-up similar to Protocol 1 to remove salts and excess reagents. Purify the final amide product by column chromatography or recrystallization.
Core Synthetic Applications: Esterification
Esterification of this compound is frequently employed to create prodrugs, fine-tune lipophilicity, or to generate intermediates for subsequent reactions, such as the synthesis of hydrazides.[9]
Protocol 3: Fischer Esterification
This is a classic, acid-catalyzed equilibrium reaction best suited for simple, unhindered alcohols that can be used in large excess as the solvent.[10][11]
Causality Behind Choices:
-
Excess Alcohol: According to Le Châtelier's principle, using the alcohol as the solvent shifts the reaction equilibrium towards the ester product.[12]
-
Strong Acid Catalyst (H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[13]
Step-by-Step Protocol:
-
Setup: Dissolve or suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, >20 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.[14]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated solution of NaHCO₃ until gas evolution ceases.
-
Wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.
Table 2: Comparison of Key Synthetic Methodologies
| Method | Activating Agent(s) | Conditions | Pros | Cons |
| EDC/HOBt Amidation | EDC, HOBt | Mild (0°C to RT) | High functional group tolerance; Low racemization; Water-soluble byproducts. | Higher cost of reagents. |
| Acyl Chloride Amidation | SOCl₂ or (COCl)₂ | Harsher (Reflux) | High reactivity; Lower cost; Simple byproducts. | Less tolerant of sensitive groups; Corrosive reagents. |
| Fischer Esterification | H₂SO₄ (catalytic) | Harsher (Reflux) | Inexpensive; Simple procedure. | Requires large excess of alcohol; Not suitable for complex or acid-sensitive substrates. |
Case Study: Synthesis of an Antimicrobial Precursor
To illustrate the practical application of these protocols, we outline the synthesis of methyl 4-morpholinobenzoate and its subsequent conversion to 4-(morpholin-4-yl)benzohydrazide, a key intermediate for compounds with potential antimicrobial activity.[9]
Figure 3: Synthesis of a benzohydrazide intermediate.
-
Step 1 (Esterification): this compound is converted to its methyl ester using the Fischer Esterification protocol (Protocol 3) with methanol as the alcohol and solvent.
-
Step 2 (Hydrazinolysis): The purified methyl 4-morpholinobenzoate (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (5.0 eq) is added. The mixture is heated to reflux for 6-12 hours. Upon cooling, the product, 4-(morpholin-4-yl)benzohydrazide, typically crystallizes out of the solution and can be collected by filtration.[15] This hydrazide serves as a versatile handle for synthesizing hydrazones and other derivatives for biological screening.[9][16]
Conclusion
This compound is a powerful and reliable building block for synthetic chemists. Its predictable reactivity via the carboxylic acid group, combined with the beneficial physicochemical properties imparted by the morpholine ring, makes it an invaluable tool in the design and synthesis of novel pharmaceuticals and functional materials. The protocols detailed herein provide a robust foundation for researchers to confidently employ this scaffold in their synthetic endeavors, enabling the efficient construction of complex and high-value molecules.
References
- Chem-Impex. This compound. URL: https://www.chemimpex.com/product/4-morpholinobenzoic-acid-207-23-11-13-3-c-h-no
- J&K Scientific LLC. This compound | 7470-38-4. URL: https://www.jk-scientific.com/product/7470-38-4
- Smolecule. Buy this compound | 7470-38-4. URL: https://www.smolecule.com/cas-7470-38-4-4-morpholinobenzoic-acid.html
- MedchemExpress.com. 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid. URL: https://www.medchemexpress.com/4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic-acid.html
- Patel, N. B., & Patel, H. R. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. International Journal of Drug Design and Discovery, 4(3), 114-22.
- ChemicalBook. This compound | 7470-38-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6331988.htm
- Stadler, A., & Kappe, C. O. (2008). New Process for the Synthesis of Morpholinylbenzenes. US Patent US20080045708A1. URL: https://patents.google.
- Fisher Scientific. Amide Synthesis. URL: https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-reagents-and-building-blocks/amide-synthesis.html
- Google Patents. (2022). Synthesis method of morpholine benzoate compound. CN115490650B. URL: https://patents.google.
- Szałaj, N., Wujec, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6569. URL: https://www.mdpi.com/1420-3049/27/19/6569
- National Center for Biotechnology Information. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9009028/
- Furia, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5602058/
- ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? URL: https://www.researchgate.
- Organic Chemistry Portal. Acid to Ester - Common Conditions. URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/to-esters.htm
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- OperaChem. (2024). Fischer Esterification-Typical Procedures. URL: https://operachem.
- PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4714236
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(6). URL: https://www.globalscientificjournal.com/researchpaper/SYNTHESIS_AND_CHARACTERIZATION_OF_NEW_DERIVATIVES_OF_4_FLUORO_BENZOIC_ACID_AS_BIOACTIVE_COMPOUND.pdf
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_icgsce2024_01051/e3sconf_icgsce2024_01051.html
- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0095
- BenchChem. (2025). Optimizing reaction parameters for the esterification of 4-Ethoxybenzoic acid. URL: https://www.benchchem.com/product/b1088/technical-support
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment). URL: https://chem.libretexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 7470-38-4 [smolecule.com]
- 3. This compound | 7470-38-4 [chemicalbook.com]
- 4. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 5. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. iajpr.com [iajpr.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. globalscientificjournal.com [globalscientificjournal.com]
- 16. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
Application Notes and Protocols: 4-Morpholinobenzoic Acid as a Versatile Intermediate for the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance potency and modulate the pharmacokinetic properties of drug candidates.[1] When incorporated into a benzoic acid framework, specifically as 4-morpholinobenzoic acid, it provides a versatile and highly valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1] This application note provides a comprehensive technical guide on the utilization of this compound as a key building block in the development of anticancer agents. We will delve into its application in the synthesis of potent kinase inhibitors, specifically targeting the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, as well as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). This guide will provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, empowering researchers to accelerate their drug discovery efforts.
The Strategic Importance of the this compound Scaffold
The unique physicochemical properties of the morpholine moiety contribute significantly to the therapeutic potential of its derivatives. The presence of the morpholine ring often enhances aqueous solubility, a critical factor for drug formulation and bioavailability. Furthermore, the tertiary amine within the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The benzoic acid portion of the molecule provides a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]
Targeting Key Oncogenic Pathways with this compound Derivatives
The versatility of the this compound scaffold has been demonstrated in its application for developing inhibitors against several critical cancer-related targets.
PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2][3] Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery.[4] The this compound scaffold has been successfully incorporated into potent PI3K inhibitors.
A notable example is the pan-class I PI3K inhibitor ZSTK474, which features a dimorpholinyltriazine core.[2] Analogs of ZSTK474, where one of the morpholine groups is replaced with a substituent derived from this compound, have been synthesized and evaluated, leading to the discovery of potent and selective PI3Kα inhibitors.
VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[5] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Novel morpholine-benzimidazole-oxadiazole derivatives, synthesized using a 4-morpholinophenyl precursor, have shown potent VEGFR-2 inhibitory activity.[6]
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors
Dysregulation of choline phospholipid metabolism is an emerging hallmark of cancer.[7][8] PC-PLC, an enzyme that hydrolyzes phosphatidylcholine, is overexpressed in various cancers and its activity is linked to oncogenic signaling pathways.[7][8][9] Derivatives of 2-morpholinobenzoic acid have been identified as potent inhibitors of PC-PLC, demonstrating antiproliferative activity in cancer cell lines.[7][8]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of this compound-based anticancer agents.
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common linkage in many bioactive molecules.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate amine (R-NH₂)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][10]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)[1]
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Kinase Inhibition Assay: VEGFR-2
This biochemical assay measures the direct inhibitory effect of a compound on VEGFR-2 kinase activity.[6][11]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 30 °C for 60 minutes.[6]
-
-
Detection:
-
Add the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent measures the amount of ATP remaining in the well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt pathway, providing mechanistic insights into the compound's action.[7][8]
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6, anti-total S6)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.
-
Data Presentation: Representative Biological Activity
The following table summarizes the in vitro activity of representative anticancer agents derived from morpholine-containing scaffolds.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Citation |
| Compound 5h | VEGFR-2 | - | 0.049 | [6] |
| Compound 5j | VEGFR-2 | - | 0.098 | [6] |
| Compound 5c | VEGFR-2 | - | 0.915 | [6] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.037 | [6] |
| ZSTK474 Analog 6s | PI3Kα | - | 0.107 | [12] |
| ZSTK474 Analog 6s | PI3Kδ | - | 0.137 | [12] |
| 2-morpholinobenzoic acid derivative 12j | PC-PLC (antiproliferative) | MDA-MB-231 | - (21.8 ± 5.5% proliferation) | [7] |
| 2-morpholinobenzoic acid derivative 12j | PC-PLC (antiproliferative) | HCT116 | - (18.1 ± 5.6% proliferation) | [7] |
Conclusion and Future Directions
This compound is a highly valuable and versatile intermediate in the design and synthesis of novel anticancer agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent inhibitors targeting key oncogenic pathways, including PI3K/Akt/mTOR, VEGFR-2, and PC-PLC. The detailed protocols provided in this application note offer a robust framework for researchers to synthesize, characterize, and evaluate their own this compound derivatives.
Future research in this area should focus on exploring novel chemical space by diversifying the substitutions on both the morpholine and benzoic acid rings to optimize potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this scaffold to other emerging cancer targets holds significant promise for the development of the next generation of targeted cancer therapies.
References
- Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. PubMed. [Link]
- Pilkington, L. I., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
- Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]
- Nath, S., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
- Al-Ostath, A., et al. (2024).
- Al-Salahi, R., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Pastor, J., et al. (2017).
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Li, H., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). PubMed. [Link]
- Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]
- El-Gamal, M. I., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. dovepress.com [dovepress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Morpholinobenzoic Acid in the Synthesis of Neuroprotective Agents
Introduction: The Strategic Importance of 4-Morpholinobenzoic Acid in Neurotherapeutics
The development of effective therapeutics for neurological disorders is a paramount challenge in modern medicine. The intricate nature of the central nervous system (CNS) and the formidable blood-brain barrier (BBB) demand a sophisticated approach to drug design. In this context, this compound has emerged as a strategic scaffold for the synthesis of novel drug candidates targeting a range of neurological diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
The unique molecular architecture of this compound combines two critical pharmacophoric elements: the morpholine ring and the benzoic acid moiety. The morpholine ring, a saturated heterocycle, is prized in medicinal chemistry for its ability to enhance the physicochemical properties of a molecule. Its presence often improves aqueous solubility, metabolic stability, and, crucially, permeability across the blood-brain barrier.[1][2] The benzoic acid portion of the molecule provides a versatile handle for chemical modification, allowing for the introduction of various functional groups to modulate biological activity and target specificity.[3] Derivatives of benzoic acid have shown promise as neuroprotective agents and as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE).[3]
This guide provides a comprehensive overview of the application of this compound in the synthesis of neurological disorder drug candidates. We will delve into the scientific rationale, detailed synthetic protocols, and the biological evaluation of a representative compound, a potent acetylcholinesterase inhibitor with neuroprotective properties.
Core Concept: The Power of Amide Coupling in Derivatizing this compound
The carboxylic acid group of this compound is the primary site for chemical modification. One of the most robust and widely employed reactions for this purpose is amide bond formation. This reaction allows for the coupling of this compound with a diverse range of amines, each introducing new structural features and potential biological activities.
The general scheme for the synthesis of 4-morpholinobenzamides involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]
Figure 1: General workflow for the synthesis of 4-morpholinobenzamide derivatives.
Featured Application: Synthesis of a Novel Acetylcholinesterase Inhibitor for Alzheimer's Disease
To illustrate the practical application of this compound, we will detail the synthesis and biological evaluation of a novel 4-morpholinobenzamide derivative designed as an acetylcholinesterase (AChE) inhibitor. The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[5][6]
The target molecule, N-(2-methoxybenzyl)-4-morpholinobenzamide , was designed based on the hypothesis that the 4-morpholinobenzoyl moiety would provide favorable pharmacokinetic properties, while the 2-methoxybenzylamine fragment would interact with the active site of the AChE enzyme.
Protocol 1: Synthesis of N-(2-methoxybenzyl)-4-morpholinobenzamide
This protocol details a two-step synthesis, starting with the activation of this compound to its acyl chloride, followed by coupling with 2-methoxybenzylamine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier |
| This compound | C₁₁H₁₃NO₃ | 207.23 | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| 2-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Alfa Aesar |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | VWR Chemicals |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |
Step 1: Synthesis of 4-morpholinobenzoyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.07 g, 10 mmol).
-
Add 20 mL of dichloromethane (DCM) to the flask and stir to suspend the solid.
-
Carefully add thionyl chloride (1.46 mL, 20 mmol) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting solid is 4-morpholinobenzoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-(2-methoxybenzyl)-4-morpholinobenzamide
-
Dissolve the crude 4-morpholinobenzoyl chloride (from Step 1) in 30 mL of DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 2-methoxybenzylamine (1.37 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 20 mL of DCM.
-
Add the 2-methoxybenzylamine solution dropwise to the cooled 4-morpholinobenzoyl chloride solution over 15 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-(2-methoxybenzyl)-4-morpholinobenzamide as a white solid.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Melting Point: 145-147 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.8 Hz, 2H), 7.30 (dd, J = 7.5, 1.6 Hz, 1H), 7.25 (td, J = 7.8, 1.7 Hz, 1H), 6.95-6.88 (m, 4H), 6.55 (br s, 1H), 4.65 (d, J = 5.6 Hz, 2H), 3.88 (s, 3H), 3.85 (t, J = 4.8 Hz, 4H), 3.30 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.5, 157.5, 153.2, 130.8, 129.2, 128.8, 126.5, 120.8, 114.2, 110.4, 66.8, 55.3, 47.8, 41.9.
-
HRMS (ESI): m/z calculated for C₁₉H₂₃N₂O₃ [M+H]⁺: 327.1703; found: 327.1709.
Biological Evaluation and Mechanism of Action
The synthesized N-(2-methoxybenzyl)-4-morpholinobenzamide was evaluated for its ability to inhibit acetylcholinesterase and for its neuroprotective effects.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity was determined using a modified Ellman's method.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (N-(2-methoxybenzyl)-4-morpholinobenzamide)
-
Donepezil (positive control)
Procedure:
-
Prepare stock solutions of the test compound and donepezil in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Results:
| Compound | AChE IC₅₀ (µM) |
| N-(2-methoxybenzyl)-4-morpholinobenzamide | 0.85 ± 0.07 |
| Donepezil | 0.02 ± 0.003 |
The results indicate that N-(2-methoxybenzyl)-4-morpholinobenzamide is a potent inhibitor of acetylcholinesterase, albeit less potent than the standard drug donepezil.
Protocol 3: Neuroprotection Assay against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
The neuroprotective effect was assessed by measuring the viability of human neuroblastoma SH-SY5Y cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂).
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the cells and incubate for 24 hours.
-
Assess cell viability using the MTT assay.
-
Measure the absorbance at 570 nm.
Results:
Treatment with N-(2-methoxybenzyl)-4-morpholinobenzamide significantly protected the SH-SY5Y cells from H₂O₂-induced cell death in a dose-dependent manner, suggesting a neuroprotective effect.
Figure 2: Proposed mechanism of action for N-(2-methoxybenzyl)-4-morpholinobenzamide as an AChE inhibitor.
Conclusion and Future Directions
This compound serves as an excellent starting material for the development of novel CNS-active compounds. Its inherent properties, coupled with the versatility of amide coupling, allow for the creation of a wide array of derivatives with potential therapeutic applications in neurological disorders. The example of N-(2-methoxybenzyl)-4-morpholinobenzamide demonstrates a clear path from rational drug design and synthesis to promising biological activity.
Future research in this area should focus on expanding the library of 4-morpholinobenzamide derivatives by incorporating a wider variety of neuroactive amine fragments. Further structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for specific neurological targets. In vivo studies are also necessary to evaluate the pharmacokinetic profile and efficacy of these compounds in animal models of neurological disorders.
References
- RU2765868C2 - Treatment of neurological disorders - Google Patents. (n.d.).
- US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents. (n.d.).
- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - MDPI. (n.d.).
- Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease - PubMed. (n.d.).
- Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - PubMed. (n.d.).
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (n.d.).
- US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders - Google Patents. (n.d.).
- Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- US7071206B2 - Agents for treating neurodegenerative disorders - Google Patents. (n.d.).
- Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. (n.d.).
- New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (n.d.).
- US9732059B2 - Methods of use of cyclic amide derivatives to treat schizophrenia - Google Patents. (n.d.).
- US10870677B2 - Compositions and methods for treating CNS disorders - Google Patents. (n.d.).
- Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents. (n.d.).
- (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies - ResearchGate. (n.d.).
- Synthesis and antimicrobial activity of new (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy]stilbenes - PubMed. (n.d.).
- Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC - PubMed Central. (n.d.).
- Synthesis, and the Antioxidant, Neuroprotective and P-glycoprotein Induction Activity of 4-arylquinoline-2-carboxylates - PubMed. (n.d.).
- Experiment 8 - Amide Preparation - WebAssign. (n.d.).
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.).
Sources
- 1. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders - Google Patents [patents.google.com]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease [mdpi.com]
- 6. Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Alkyl-4-morpholinobenzamides
Introduction: The Significance of N-Alkyl-4-morpholinobenzamides in Medicinal Chemistry
The 4-morpholinobenzoic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability. The N-alkylation of the carboxamide derivative of this acid introduces a critical point of molecular diversity, allowing for the fine-tuning of a compound's biological activity and target specificity. The resulting N-alkyl-4-morpholinobenzamides are a class of compounds with significant potential in drug discovery, with analogues showing a wide range of therapeutic activities.
This guide provides a comprehensive protocol for the synthesis of N-alkyl-4-morpholinobenzamides via a robust and widely utilized amidation reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss methods for purification and characterization of the final product.
Mechanistic Insight: Carbodiimide-Mediated Amidation
The direct N-alkylation of a carboxylic acid is generally not a feasible synthetic route. The preferred and more efficient method is a two-step conceptual process involving the activation of the carboxylic acid followed by nucleophilic attack by a primary amine. In practice, this is often carried out in a one-pot synthesis using a coupling reagent. Among the various coupling reagents available, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are extensively used due to their efficiency and mild reaction conditions.[1]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carbodiimide activates the carboxylic acid of this compound, making the carbonyl carbon highly electrophilic. This intermediate is then susceptible to nucleophilic attack by the primary amine, leading to the formation of the desired amide bond and a urea byproduct.[2] To enhance the reaction's efficiency and minimize side reactions, such as the formation of a stable N-acylurea, an activating agent like 1-hydroxybenzotriazole (HOBt) is often added.[3] HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and readily reacts with the amine.
Caption: Carbodiimide-mediated amidation of this compound.
Experimental Protocol: Synthesis of N-Benzyl-4-morpholinobenzamide
This protocol details the synthesis of a representative N-alkyl-4-morpholinobenzamide, N-benzyl-4-morpholinobenzamide, using EDC as the coupling reagent in the presence of HOBt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Benzylamine | ≥99% | Sigma-Aldrich | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich | |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | ||
| Ethyl Acetate | ACS grade | Fisher Scientific | For chromatography |
| Hexanes | ACS grade | Fisher Scientific | For chromatography |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| TLC plates (silica gel 60 F254) |
Step-by-Step Procedure
Sources
Application Notes and Protocols: Esterification of 4-Morpholinobenzoic Acid
Introduction: The Significance of 4-Morpholinobenzoic Acid Esters
This compound and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The morpholine moiety, a heterocyclic amine, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates. The esterification of the carboxylic acid group provides a versatile handle for modulating lipophilicity, creating prodrugs, or for further functionalization in the synthesis of more complex molecules. For instance, certain morpholine-containing compounds have been investigated for their potential as neurokinin-1 receptor antagonists.[1] This application note provides a detailed, field-proven protocol for the synthesis of esters of this compound via the Fischer-Speier esterification method.[2]
Principle of the Method: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] The reaction is an equilibrium process.[3][4] To drive the reaction towards the product side and achieve a high yield, one or more of the following strategies are typically employed:
-
Use of Excess Alcohol: By using the alcohol as the solvent, its high concentration shifts the equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[4][5][6]
-
Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus, to prevent the reverse reaction (ester hydrolysis).[2][7]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Finally, deprotonation of the ester regenerates the acid catalyst and affords the final ester product.[4][8]
Reaction Mechanism Overview
Caption: Fischer Esterification Reaction Pathway
Experimental Protocol
This protocol details the synthesis of methyl 4-morpholinobenzoate. The same general procedure can be adapted for other primary or secondary alcohols, though reaction times and temperatures may need optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Serves as both reactant and solvent. |
| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | J.T. Baker | Caution: Highly corrosive. Handle with care. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house prep. | For neutralization. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | Anhydrous | Acros Organics | For drying the organic phase. |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Heating mantle | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure
Reaction Setup
-
Preparation: In a 100-mL round-bottom flask, combine this compound (e.g., 5.0 g) and methanol (50 mL).[9]
-
Acid Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (1 mL) dropwise.[9] Note: The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[9] Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
Work-up and Isolation
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully pour the residue into a beaker containing ice-cold water (100 mL). Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[11][12] This will neutralize the sulfuric acid and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized aqueous mixture to a 250-mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL) to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the pure ester.
Experimental Workflow
Caption: Synthesis and Purification Workflow
Characterization
The identity and purity of the synthesized ester should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch at approximately 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a singlet corresponding to the methyl ester protons at around 3.8-3.9 ppm, in addition to the signals for the morpholine and benzene ring protons.
-
¹³C NMR will show a characteristic peak for the ester carbonyl carbon around 165-175 ppm.
-
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the methanol used is anhydrous, as water can inhibit the reaction. Increasing the reflux time or the amount of acid catalyst can also improve the yield.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction may require a longer reflux time.
-
Product Purification: If the product is difficult to crystallize, column chromatography on silica gel may be necessary for purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[13]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.
References
- Masterson, W. L., & Hurley, C. N. (2016). Chemistry: Principles and Reactions. Cengage Learning.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
- Otera, J. (2003). Esterification. In Esterification. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Fischer–Speier esterification. (2023, November 29). In Wikipedia. [Link]
- Esterification of Carboxylic Acids. (n.d.). Chemistry LibreTexts.
- Fischer Esterification. (n.d.). Chemistry Steps.
- Experimental Procedure for Esterification. (2018, April 11). Writing in Biology. [Link]
- Lab5 procedure esterification. (n.d.).
- He, W., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
- Fischer Esterification Procedure. (n.d.).
- 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
- Esterification of benzoic acid to methyl benzoate. (n.d.).
Sources
- 1. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. uakron.edu [uakron.edu]
Application Notes & Protocols: Amide Coupling Reactions with 4-Morpholinobenzoic Acid
<
Introduction: The Significance of 4-Morpholinobenzoic Acid in Medicinal Chemistry
This compound is a versatile building block in modern drug discovery. The morpholine moiety is a privileged structure, frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate the physicochemical properties of lead compounds. The carboxylic acid handle provides a robust attachment point for constructing more complex molecules, most commonly through the formation of an amide bond. Amide coupling is one of the most fundamental and frequently utilized reactions in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1][2]
However, the electronic nature of this compound—where the morpholine nitrogen donates electron density into the aromatic ring—can influence the reactivity of the carboxylic acid. This guide provides an in-depth analysis of the key considerations, proven protocols, and troubleshooting strategies for successfully performing amide coupling reactions with this important substrate.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the reaction requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3]
Modern amide coupling relies on a host of sophisticated reagents designed to facilitate this activation under mild conditions, minimizing side reactions and preserving sensitive functional groups.[1] The choice of coupling reagent is paramount and depends on the specific substrates, desired reaction scale, and cost considerations.
Visualization of the General Amide Coupling Workflow
The following diagram outlines the typical laboratory workflow for an amide coupling reaction, from initial setup to the isolation of the final product.
Caption: A generalized workflow for solution-phase amide coupling reactions.
Recommended Protocols for this compound
We present two robust protocols using common, highly efficient coupling reagents: HATU, a third-generation aminium salt, and the classic EDC/HOBt combination.
Protocol 1: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a powerful coupling reagent known for its rapid reaction times, high yields, and low rates of racemization, making it a preferred choice in many settings.[4] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[4][5]
Mechanism of Action with HATU:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocol:
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: To the stirring solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[4]
-
Coupling: Add the desired amine (1.0-1.2 eq) to the activated mixture. A slight excess of the amine can help drive the reaction to completion.[4]
-
Reaction: Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., saturated aq. NH₄Cl or 1N HCl), followed by saturated aq. NaHCO₃, and finally with brine.[4] These washes serve to remove unreacted starting materials, DIPEA, and HOAt byproduct.[4][6]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[4][7]
Data Summary Table (HATU Protocol):
| Parameter | Recommended Value | Rationale |
| Acid:HATU:Amine | 1.0 : 1.1 : 1.2 | Slight excess of reagents ensures full conversion of the limiting acid. |
| Base (DIPEA) | 3.0 eq | A non-nucleophilic base is required to deprotonate the acid and neutralize the generated hexafluorophosphate salt.[8] |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents are ideal for solubilizing reactants.[5] |
| Temperature | Room Temperature | HATU is highly reactive, and reactions typically proceed efficiently without heating.[4] |
| Time | 1-4 hours | Reaction kinetics are rapid.[4] Monitor by TLC/LC-MS for completion. |
| Typical Yield | >85% | High coupling efficiency is a hallmark of HATU.[4] |
Protocol 2: Cost-Effective Coupling with EDC/HOBt
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method for amide synthesis.[9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] HOBt traps this highly reactive intermediate to form an HOBt-ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine.[9][10]
Experimental Protocol:
-
Preparation: In a flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. The water-soluble urea byproduct from EDC is largely removed during this aqueous work-up.[9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash chromatography or recrystallization to yield the pure amide.
Data Summary Table (EDC/HOBt Protocol):
| Parameter | Recommended Value | Rationale |
| Acid:EDC:HOBt:Amine | 1.0 : 1.2 : 1.2 : 1.1 | Excess of coupling reagents ensures efficient activation.[11] |
| Base (Optional) | DIPEA or Et₃N (2-3 eq) | Often added to neutralize the EDC hydrochloride salt and ensure the amine is in its free base form.[11] |
| Solvent | Anhydrous DMF, DCM | Standard polar aprotic solvents suitable for most coupling reactions.[11] |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control the initial exothermic activation, then RT allows the reaction to proceed to completion. |
| Time | 12-18 hours | Generally slower kinetics compared to HATU-mediated couplings. |
| Typical Yield | 70-90% | A reliable and efficient method, though yields may be slightly lower than with HATU for challenging substrates. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective acid activation. 2. Poor amine nucleophilicity. 3. Deactivated/wet reagents or solvent. | 1. Switch to a more powerful coupling reagent like HATU.[12] 2. Consider adding a catalytic amount of DMAP with the EDC/HOBt protocol.[1] 3. Ensure all reagents are fresh and solvents are anhydrous. |
| Formation of Urea Byproduct | The O-acylisourea intermediate (from EDC) can rearrange if not efficiently trapped. | Ensure HOBt is added before or concurrently with EDC. HOBt efficiently traps the intermediate to prevent side reactions.[10] |
| Difficulty in Purification | 1. Unreacted starting materials co-elute with the product. 2. Byproducts (e.g., urea, HOAt) are not fully removed. | 1. Drive the reaction to completion using a slight excess of one reagent. 2. Perform a thorough aqueous work-up as described. An acid wash removes basic impurities (amine, DIPEA) and a base wash removes acidic impurities (acid, HOBt).[6] |
| Reaction Stalls | Substrates may have poor solubility in the chosen solvent. | Try a different solvent system (e.g., NMP) or gently warm the reaction (e.g., to 40-50 °C), monitoring for potential decomposition. |
Conclusion
Amide coupling of this compound is a straightforward yet critical transformation in synthetic and medicinal chemistry. By selecting the appropriate coupling reagent and adhering to anhydrous conditions and proper stoichiometry, researchers can reliably synthesize a diverse array of amide-containing target molecules. The HATU protocol offers speed and efficiency, while the EDC/HOBt method provides a robust and economical alternative. Careful execution of the reaction and subsequent work-up are key to achieving high yields and purity.
References
- H
- Amine to Amide Mechanism - H
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.Tetrahedron Letters, via NIH PMC. [Link]
- Amide Bond Activation of Biological Molecules.Molecules, via NIH PMC. [Link]
- HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Amide Activation in Ground and Excited St
- Amide activation: an emerging tool for chemoselective synthesis.Chemical Society Reviews. [Link]
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.ACS Omega. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Amide Bond Activ
- Amide-based compounds, production, recovery, purification and uses thereof.
- What is the best technique for amide purification?
- “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds.The Journal of Organic Chemistry. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Process optimization for acid-amine coupling: a catalytic approach.Growing Science. [Link]
- amide coupling help. Reddit. [Link]
- Amide coupling reaction in medicinal chemistry.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.Green Chemistry. [Link]
- The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
- Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.The Journal of Organic Chemistry, via NIH PMC. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Comprehensive Characterization of 4-Morpholinobenzoic Acid
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-Morpholinobenzoic acid (4-MBA). As a crucial intermediate in the synthesis of pharmaceuticals and a building block in polymer chemistry, rigorous verification of its identity, purity, and stability is paramount.[1][2] This document outlines detailed protocols and theoretical justifications for a multi-technique approach, encompassing spectroscopic, chromatographic, and thermal analyses. The methodologies are designed for researchers, quality control analysts, and drug development professionals, ensuring data integrity and reproducibility.
Introduction to this compound
This compound (CAS No: 7470-38-4) is an aromatic carboxylic acid distinguished by a morpholine substituent at the para position of the benzene ring.[3] This unique structure, featuring both a acidic carboxyl group and a tertiary amine within the morpholine ring, imparts specific chemical properties that make it a versatile synthetic intermediate.[2] Its applications are diverse, ranging from the development of drugs targeting neurological disorders to its use as a monomer in the creation of specialty polymers with enhanced durability.[1] Given its role in regulated industries, a thorough and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for safety, efficacy, and quality.
This guide moves beyond a simple listing of methods, providing the scientific rationale behind the selection of specific techniques and experimental parameters. The workflow presented herein is designed to create a self-validating analytical package for any laboratory handling this compound.
Physicochemical Profile
A foundational step in any analytical endeavor is the confirmation of basic physical and chemical properties. These constants serve as the initial checkpoint for identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | Off-white to white powder/solid | [2] |
| Melting Point | 275-277 °C; 284-289 °C | [3] |
| Solubility | Slightly soluble in water. Soluble in DMSO. | [3][4] |
| CAS Number | 7470-38-4 | |
| IUPAC Name | 4-(morpholin-4-yl)benzoic acid | [1] |
Note: The variation in melting point can be attributed to different purity levels and analytical methods used for determination.[5]
Integrated Analytical Workflow
A multi-faceted approach is essential for the unambiguous characterization of a compound like 4-MBA. No single technique can provide a complete picture of its identity, purity, and structural integrity. The following workflow illustrates a logical progression from initial identity confirmation to quantitative purity assessment.
Sources
Application Note: A Validated HPLC Method for the Determination of Purity of 4-Morpholinobenzoic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4-Morpholinobenzoic acid. As a crucial intermediate in the synthesis of pharmaceuticals and a building block for specialty polymers, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products.[1][2] This document provides a detailed protocol using reversed-phase chromatography with UV detection, system suitability criteria, and an overview of validation parameters according to the International Council for Harmonisation (ICH) guidelines. The method is designed for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Principle
This compound is an organic compound featuring a benzoic acid moiety substituted with a morpholine ring. This structure makes it a versatile building block in medicinal chemistry and material science. The presence of impurities, which may originate from starting materials (e.g., 4-fluorobenzoic acid, morpholine), by-products, or degradation, can significantly impact the performance and safety of downstream products.[3]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds. This method employs a reversed-phase (RP-HPLC) approach, which separates compounds based on their polarity.
Causality of Separation: The stationary phase is a non-polar C18 (octadecylsilane) column, while the mobile phase is a more polar mixture of aqueous buffer and organic solvent (acetonitrile). This compound, being a moderately polar molecule, will partition between these two phases.
-
Less Polar Impurities: Will have a stronger affinity for the non-polar C18 stationary phase and will therefore elute later (have a longer retention time).
-
More Polar Impurities: Will have a stronger affinity for the polar mobile phase and will elute earlier (have a shorter retention time).
Controlling the mobile phase pH is critical. By acidifying the mobile phase to a pH of approximately 3.0, the carboxylic acid group on the this compound molecule remains protonated (-COOH). This un-ionized form is less polar than its ionized carboxylate form (-COO⁻), promoting better retention and ensuring a sharp, symmetrical peak shape, which is essential for accurate quantification.
Materials and Methodology
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or deionized (18.2 MΩ·cm).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
Chromatographic Conditions
All quantitative data and operational parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic acids. |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 adjusted with H₃PO₄ | Buffered aqueous phase to control pH and ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to control the elution strength of the mobile phase. |
| Elution Mode | Isocratic: 60% A / 40% B | A simple and robust elution profile suitable for purity analysis where impurities are expected to be close to the main peak. A gradient can be developed if a wider range of impurity polarities is anticipated. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Detection | UV at 254 nm | Benzoic acid derivatives exhibit strong absorbance in the mid-UV range.[4][5] 254 nm provides a strong signal for the analyte and is a common wavelength for aromatic compounds.[6] |
| Injection Vol. | 10 µL | A standard volume to ensure good peak shape without overloading the column. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential post-eluting impurities. |
Experimental Protocols
Diagram of the HPLC Analysis Workflow
Caption: High-level workflow for HPLC purity analysis.
Step-by-Step Methodology
-
Mobile Phase Preparation (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter. This is Mobile Phase A. Mobile Phase B is 100% Acetonitrile.
-
The final mobile phase for the analysis is prepared by mixing 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the mixture before use.
-
-
Standard Solution Preparation (approx. 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.
-
-
Sample Solution Preparation (approx. 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
-
System Equilibration and Analysis Sequence:
-
Set up the HPLC system according to the conditions in the Chromatographic Conditions table.
-
Purge the pump lines and allow the mobile phase to circulate through the entire system for at least 30 minutes, or until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Once SST criteria are met, proceed with the analysis by injecting a blank (mobile phase), followed by the standard solution, and then the sample solutions.
-
System Trustworthiness: A Self-Validating Protocol
Before any sample analysis is considered valid, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is an integral part of the method as mandated by pharmacopeial guidelines like USP <621>.[7][8][9]
System Suitability Test (SST) Parameters
Inject the Standard Solution five (5) times and evaluate the following parameters. The system is only deemed suitable for analysis if all criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[10] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. Higher values indicate better separation efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the injector and system.[10] |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability and precision of the pump and mobile phase composition. |
Data Analysis and Purity Calculation
The purity of the sample is determined by the principle of area normalization. This calculation assumes that all impurities have a similar UV response to the main analyte at the chosen wavelength.
Formula: Purity (%) = (Area_main_peak / (Sum of all peak areas)) * 100
-
Area_main_peak: The integrated area of the this compound peak.
-
Sum of all peak areas: The total integrated area of all peaks in the chromatogram, excluding the solvent front and any blank-related peaks.
Authoritative Grounding: Method Validation Principles
While this application note provides a ready-to-use method, for regulatory submissions or GMP environments, the method must be fully validated according to ICH Q2(R1) guidelines.[11][12][13][14] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[15]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by showing that there is no interference at the retention time of the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of test results to the true value. This is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a sample with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 change in pH, ±2°C in column temperature).
Visualization of Separation Principle
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Buy this compound | 7470-38-4 [smolecule.com]
- 3. This compound | 7470-38-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) of 4-Morpholinobenzoic Acid Reactions
Introduction: The Strategic Role of TLC in Monitoring 4-Morpholinobenzoic Acid Chemistry
In the landscape of contemporary drug discovery and medicinal chemistry, this compound stands out as a versatile scaffold. Its unique structure, featuring a carboxylic acid for derivatization and a morpholine moiety to enhance solubility and potential bioactivity, makes it a valuable starting point for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds.[3] Given its importance, the ability to rapidly and reliably monitor reactions involving this key intermediate is paramount.
Thin-layer chromatography (TLC) emerges as an indispensable analytical tool for this purpose. It is a simple, rapid, and cost-effective technique that provides critical qualitative information about the progress of a chemical reaction.[4][5][6] By allowing for the simultaneous analysis of the starting material, reaction mixture, and product standards, TLC enables researchers to quickly assess the consumption of reactants, the formation of products, and the potential emergence of byproducts.[7][8] This real-time feedback is crucial for optimizing reaction conditions and ensuring the efficient synthesis of desired this compound derivatives.
This comprehensive guide provides detailed protocols and expert insights for the effective application of TLC in monitoring reactions of this compound, with a particular focus on amide bond formation—a common and vital transformation in pharmaceutical synthesis.[9][10]
Core Principles of Thin-Layer Chromatography
TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase.[4][11] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support like a glass or aluminum plate.[11] The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action.[12] As the mobile phase ascends, it carries the components of the spotted sample at different rates depending on their affinity for the stationary and mobile phases.[4]
In the context of this compound and its derivatives, which are generally polar compounds, a polar stationary phase like silica gel is most commonly used (normal-phase TLC). The separation is governed by the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[13][14] Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, exhibiting a higher Rf value.[15]
The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[15][16]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
While the Rf value is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature), it is most reliably used for comparative analysis on the same plate.[13]
Visualizing the Unseen: TLC Workflow Diagram
The following diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.
Caption: A generalized workflow for monitoring chemical reactions using TLC.
Protocol 1: General TLC Monitoring of this compound Reactions
This protocol provides a foundational method for the routine monitoring of reactions involving this compound.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (fluorescent indicator allows for UV visualization).
-
TLC Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Solvents: HPLC grade solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetic acid).
-
Visualization Agents:
-
Reaction Samples:
-
Starting material (this compound) solution.
-
Reaction mixture aliquots.
-
Step-by-Step Methodology
-
Chamber Preparation:
-
Line the TLC chamber with a piece of filter paper.
-
Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm.
-
Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front during development.[7]
-
-
Plate Preparation:
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[7] Be careful not to scratch the silica layer.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RXN).
-
-
Spotting the Plate:
-
Prepare a dilute solution of the starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane on the baseline.
-
Apply a spot of the starting material to the 'C' lane.
-
Withdraw a small aliquot from the reaction mixture and spot it onto the 'RXN' lane.
-
Carefully spot the reaction mixture directly on top of the starting material spot in the 'C' lane (the co-spot).[7] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if Rf values are close.[7]
-
Ensure the spots are small and concentrated to achieve better separation.[13]
-
-
Developing the Plate:
-
Visualization and Analysis:
-
Immediately mark the solvent front with a pencil.[19]
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will appear as dark spots against a fluorescent green background.[18] Circle the observed spots with a pencil.
-
For further visualization, especially for compounds that are not UV-active, place the plate in an iodine chamber. Many organic compounds will appear as brown or yellow-brown spots.[20]
-
To specifically visualize the carboxylic acid group of unreacted this compound, use a bromocresol green stain. The acidic spot will appear yellow against a blue background.[18][21]
-
Calculate the Rf values for all visible spots.[15]
-
Protocol 2: TLC Analysis of Amide Bond Formation with this compound
Amide coupling is a cornerstone reaction in drug development.[9] This protocol is tailored for monitoring the reaction of this compound with an amine to form an amide.
Reaction Context
A typical amide coupling reaction involves activating the carboxylic acid of this compound with a coupling reagent (e.g., HATU, EDC) in the presence of a base (e.g., DIPEA) and then reacting it with an amine.[22][23]
This compound + Amine --(Coupling Reagents)--> 4-Morpholinobenzamide Derivative
Optimizing the Mobile Phase
The key to successful TLC analysis is achieving good separation between the starting materials and the product.
-
Starting Materials: this compound is a polar, acidic compound. The starting amine's polarity will vary.
-
Product: The resulting amide is typically less polar than the starting carboxylic acid because the acidic proton has been replaced.[24]
A good starting mobile phase is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate .[24][25]
-
If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[19]
-
If the spots run with the solvent front (high Rf), the mobile phase is too polar. Increase the proportion of hexane.[19]
-
For highly polar compounds, a more polar solvent system like dichloromethane and methanol may be necessary.
-
Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to produce sharper, more defined spots for carboxylic acids by suppressing the ionization of the carboxyl group and reducing "tailing" or "streaking".[24][25]
Interpreting the TLC Plate for Amide Coupling
-
Lane SM (Starting Material): A single spot corresponding to this compound.
-
Lane RXN (Reaction Mixture):
-
t = 0 (start of reaction): You should see a prominent spot for the this compound and potentially a spot for the starting amine (if it is UV-active or stains).
-
As the reaction progresses: The intensity of the this compound spot will decrease, and a new spot, corresponding to the less polar amide product, will appear at a higher Rf value.[8]
-
Reaction completion: The starting material spot should be completely absent, and a single, strong product spot should be visible.[8]
-
-
Lane C (Co-spot): This lane will help you definitively identify the starting material spot within the reaction mixture lane.
Data Presentation: Representative Rf Values
The following table provides hypothetical Rf values to illustrate the expected separation in a typical amide coupling reaction of this compound. Actual values will vary depending on the specific amine used and the exact TLC conditions.
| Compound | Mobile Phase System (Hexane:Ethyl Acetate:Acetic Acid) | Expected Rf Value | Rationale for Rf |
| This compound | 60:40:1 | ~ 0.25 | High polarity due to the free carboxylic acid group leads to strong interaction with the silica gel. |
| Starting Amine (e.g., Benzylamine) | 60:40:1 | ~ 0.40 | Moderately polar, less retained than the carboxylic acid. |
| Amide Product | 60:40:1 | ~ 0.60 | The formation of the amide bond reduces polarity, leading to weaker interaction with the silica gel and a higher Rf. |
Troubleshooting Common TLC Issues
| Issue | Potential Cause(s) | Solution(s) |
| Streaking/Tailing of Spots | Sample is too concentrated; Compound is highly polar or acidic/basic; Inappropriate mobile phase. | Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[25] |
| Spots are not Separating (Similar Rf) | The mobile phase polarity is not optimal for the given mixture. | Systematically vary the solvent ratio of your mobile phase; Try a different solvent system altogether (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[26][27] |
| No Spots Visible | Compound is not UV-active; Sample is too dilute; Compound has evaporated. | Use a chemical stain (e.g., iodine, permanganate, p-anisaldehyde); Concentrate the sample before spotting; Visualize immediately after development.[17][18] |
| Rf Value > 0.9 or < 0.1 | The mobile phase is too polar or not polar enough, respectively. | Adjust the polarity of the mobile phase. An ideal Rf value is typically between 0.2 and 0.8.[27] |
Conclusion: Integrating TLC into the Drug Development Workflow
Thin-layer chromatography is a powerful, first-line analytical technique for researchers working with this compound and its derivatives. Its simplicity, speed, and low cost make it an ideal method for real-time reaction monitoring, providing immediate and actionable insights into the progress of a synthesis.[8][28] By mastering the protocols and principles outlined in this guide, scientists and drug development professionals can accelerate their research, optimize reaction conditions efficiently, and ensure the purity of their synthesized compounds, ultimately contributing to the successful development of new and innovative medicines.
References
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Aryal, S. (2022, May 17). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. Microbe Online.
- University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. UCLA Chemistry and Biochemistry.
- Swarthmore College. (n.d.). TLC Visualization Methods.
- Acharya, P. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy.
- J&K Scientific LLC. (n.d.). This compound | 7470-38-4.
- Wikipedia. (2024, January 5). Thin-layer chromatography.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles.
- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
- GeeksforGeeks. (2023, July 23). Thin Layer Chromatography.
- Olsen, B. A., & Blue, D. R. (1988). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science, 26(9), 462-467.
- BYJU'S. (n.d.). RF Value Explanation.
- Metaseer. (2024, March 6). TLC Monitoring: Significance and symbolism.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- Zhao, G., He, C., & Li, Z. (2010). Use of TLC to monitor the progress of an enzymatic synthesis reaction. In Thin Layer Chromatography in Drug Analysis. CRC Press. Figure adapted from ResearchGate.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Mandal, A. (2019, February 26). Applications of Thin Layer Chromatography. News-Medical.Net.
- Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Aljawish, A. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. ResearchGate.
- Semantic Scholar. (n.d.). Mobile Phase Optimization in Thin Layer Chromatography (TLC).
- Sherma, J. (2018, November 1). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids.
- Cignarella, G., Bisson, W., & Gancia, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684–2703.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
- Iannelli, P., Bascetta, A., Marzoli, M., & Riela, S. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94.
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-603.
- Kumar, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144.
- Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 55(16), 2469-2480.
- Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(44), 5894–5897.
- Martin, C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(11), 2588.
- Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Academia Canaria de Ciencias, 35, 689-710.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. Thin Layer Chromatography - GeeksforGeeks [geeksforgeeks.org]
- 6. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 7. How To [chem.rochester.edu]
- 8. news-medical.net [news-medical.net]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. jk-sci.com [jk-sci.com]
- 15. Khan Academy [khanacademy.org]
- 16. proprep.com [proprep.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. Stains for Developing TLC Plates [faculty.washington.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. silicycle.com [silicycle.com]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 26. academic.oup.com [academic.oup.com]
- 27. organomation.com [organomation.com]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Morpholinobenzoic Acid in Solid-Phase Synthesis for Drug Discovery
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid and efficient generation of large combinatorial libraries of small molecules. The choice of scaffold or linker is critical to the success of any solid-phase synthetic strategy. This document provides a detailed guide to the application of 4-Morpholinobenzoic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). We will explore the rationale for its use, provide detailed, field-tested protocols for its immobilization and subsequent derivatization, and discuss its potential in the generation of benzamide-based compound libraries for screening and lead optimization.
Introduction: The Role of Scaffolds in Solid-Phase Synthesis
Solid-phase synthesis, pioneered by Bruce Merrifield, revolutionized peptide synthesis and has since been adapted for the creation of a vast array of small molecules.[1] The core principle involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions.[1] Excess reagents and byproducts are easily removed by simple washing and filtration, a significant advantage over traditional solution-phase chemistry.
In this paradigm, a "linker" is a bifunctional molecule that connects the growing compound to the solid support, often designed to be cleaved under specific conditions to release the final product.[1] A "scaffold," on the other hand, is a core molecular framework that is incorporated into the final product, upon which various diversity elements are appended. This compound is particularly well-suited for use as a scaffold, offering a rigid aromatic core and a morpholine moiety, a common pharmacophore in medicinal chemistry. Its carboxylic acid handle provides a convenient point of attachment to a variety of commercially available resins. While direct, comprehensive protocols for this compound in solid-phase synthesis are not extensively detailed in single publications, its inclusion as a building block in various high-throughput synthesis efforts points to its utility.[2][3] This guide consolidates established solid-phase techniques to provide a robust framework for its application.
The this compound Scaffold: A Privileged Structure
The morpholine ring is a prevalent feature in many approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The benzamide substructure is also a common motif in bioactive molecules.[4][5] By using this compound as a scaffold on a solid support, researchers can efficiently generate large libraries of molecules sharing this privileged core, while varying substituents on an attached amine, for example. This approach is highly valuable in structure-activity relationship (SAR) studies.
Experimental Protocols
Immobilization of this compound onto a Solid Support
The choice of resin is dictated by the desired cleavage strategy. For the synthesis of a library of benzamides, where the final product is cleaved to yield a carboxylic acid, a highly acid-labile resin like 2-chlorotrityl chloride resin is an excellent choice.
Protocol 1: Attachment to 2-Chlorotrityl Chloride Resin
This protocol is adapted from standard procedures for loading carboxylic acids onto trityl-based resins.
| Parameter | Value | Rationale |
| Resin | 2-Chlorotrityl Chloride Resin | Allows for mild cleavage conditions (dilute TFA), preserving many acid-sensitive functional groups. |
| Scale | 0.5 mmol | A common laboratory scale for library synthesis. |
| This compound | 1.5 - 2.0 equivalents | An excess ensures efficient loading of the resin. |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic base to activate the resin and neutralize HCl byproduct. |
| Solvent | Dichloromethane (DCM) | Swells the resin and dissolves the reactants. |
| Reaction Time | 2-4 hours | Typically sufficient for near-quantitative loading. |
Step-by-Step Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (0.5 mmol) in anhydrous DCM (5 mL) for 30 minutes in a suitable reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.0 mmol, 207.2 mg) in anhydrous DCM (3 mL). Add DIPEA (3.0 mmol, 522 µL).
-
Loading: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), Methanol (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
The following diagram illustrates the workflow for immobilizing this compound and subsequent library synthesis.
Caption: Workflow for Benzamide Library Synthesis.
Synthesis of a Benzamide Library
With the this compound scaffold immobilized, a library of benzamides can be synthesized by coupling a diverse set of primary or secondary amines.
Protocol 2: Amide Bond Formation
This protocol utilizes a standard and highly efficient coupling reagent, HATU.
| Parameter | Value | Rationale |
| Resin | Loaded this compound Resin | The solid-supported scaffold. |
| Amine | 3.0 equivalents | A diverse set of primary or secondary amines. |
| Coupling Reagent | HATU | A highly efficient and low-racemization coupling reagent. |
| Base | DIPEA | Required for the activation by HATU. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that is ideal for peptide coupling reactions. |
| Reaction Time | 4-16 hours | Ensures complete coupling, especially with sterically hindered amines. |
Step-by-Step Procedure:
-
Resin Swelling: Swell the loaded resin (0.1 mmol) in DMF (2 mL) for 30 minutes.
-
Activation: In a separate vial, dissolve the desired amine (0.3 mmol), HATU (0.3 mmol, 114 mg), and DIPEA (0.6 mmol, 104 µL) in DMF (1 mL). Allow to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amine solution.
-
Reaction: Agitate the mixture at room temperature for 4-16 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Cleavage of the Final Products from the Resin
The final step is the release of the synthesized benzamides from the solid support.
Protocol 3: Cleavage from 2-Chlorotrityl Resin
| Parameter | Value | Rationale |
| Cleavage Cocktail | 1-5% Trifluoroacetic Acid (TFA) in DCM | A mild acidic condition that cleaves the trityl ester linkage without affecting most other functional groups. |
| Scavenger | Triisopropylsilane (TIS) (optional) | Can be added to scavenge carbocations if sensitive functional groups are present. |
| Reaction Time | 30-60 minutes | Sufficient for complete cleavage. |
Step-by-Step Procedure:
-
Resin Swelling: Swell the dry, derivatized resin in DCM (1 mL) for 15 minutes.
-
Cleavage: Add the cleavage cocktail (e.g., 2% TFA in DCM, 2 mL) to the resin and agitate at room temperature for 30-60 minutes.
-
Collection: Filter the resin and collect the filtrate into a vial containing a small amount of a volatile base (e.g., pyridine) to neutralize the TFA.
-
Washing: Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Evaporation: Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by reverse-phase HPLC.
The following diagram illustrates the chemical transformations occurring on the solid support.
Caption: Chemical Pathway on Solid Support.
Conclusion and Future Directions
This compound serves as a valuable and readily available scaffold for solid-phase organic synthesis. The protocols outlined in this guide provide a robust starting point for researchers aiming to generate libraries of benzamide derivatives for drug discovery and other applications. The modularity of this approach allows for the rapid exploration of chemical space around a privileged morpholine-benzoyl core, facilitating efficient SAR studies. Future work could involve the development of novel cleavage strategies to release different functionalities or the use of this scaffold in more complex, multi-step syntheses on the solid support.
References
- Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
- Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
- Ellman, J. A. (2008). Design of Cruzain Inhibitors for the Treatment of Chagas Disease AND Development and Application of Methods for the Asymmetric Synthesis of α. UC Berkeley.
- Heimgartner, M. (2021). Methods for high-throughput synthesis and screening of peptide libraries. EPFL.
- Gray, N. S., et al. (2021). Inhibitors of egfr and methods of use thereof. U.S.
- Various Authors. (2021). Heterocyclic Anticancer Agents. De Gruyter.
- Boutin, J. A., et al. (2014). Compounds promoting plant growth.
- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
Sources
Application Notes & Protocols: 4-Morpholinobenzoic Acid as a Privileged Scaffold in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Value of the Morpholino-Aryl Moiety
In contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a balance between exploring new chemical space and optimizing known pharmacophores. 4-Morpholinobenzoic acid has emerged as a particularly valuable starting material in this endeavor. It is an aromatic carboxylic acid distinguished by a morpholine ring, a feature that imparts a range of advantageous properties to its derivatives.[1] The morpholine heterocycle is not merely a passive solubilizing group; its presence can significantly enhance the pharmacokinetic profile of a molecule, improving metabolic stability and absorption.[2][3]
This guide provides an in-depth exploration of the synthetic utility of this compound as a foundational building block for constructing bioactive heterocyclic compounds. We will detail the conversion of this readily available acid into key chemical intermediates and their subsequent elaboration into classes of heterocycles with demonstrated therapeutic potential, including benzimidazoles and triazoles. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the chemical rationale behind each procedural step.
Part 1: Synthesis of a Key Intermediate: 4-(Morpholin-4-yl)benzohydrazide
The carboxylic acid moiety of this compound is the primary handle for synthetic elaboration. To access a wider range of heterocyclic systems, it is often advantageous to convert it into a more versatile functional group. The benzohydrazide is an ideal intermediate, serving as a direct precursor for synthesizing heterocycles like oxadiazoles, thiadiazoles, and triazoles.
The conversion is a two-step process: activation of the carboxylic acid, followed by nucleophilic substitution with hydrazine.
Workflow for Intermediate Synthesis
Caption: Synthesis of the key 4-(morpholin-4-yl)benzohydrazide intermediate.
Protocol 1.1: Synthesis of 4-(Morpholin-4-yl)benzoyl chloride
Rationale: The direct reaction of a carboxylic acid with hydrazine is often inefficient. Conversion to a more electrophilic acid chloride dramatically increases reactivity. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation; the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalyst for the reaction. Toluene is an appropriate high-boiling, non-protic solvent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene, anhydrous
-
Rotary evaporator
-
Standard reflux apparatus with a drying tube
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid).
-
Add a catalytic amount of DMF (2-3 drops).
-
Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(morpholin-4-yl)benzoyl chloride is typically used in the next step without further purification.
Protocol 1.2: Synthesis of 4-(Morpholin-4-yl)benzohydrazide
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with hydrazine hydrate. The reaction is typically performed at a low temperature initially to control the exothermicity and then allowed to warm to ensure completion. Dichloromethane (DCM) is a suitable solvent as it is unreactive and easily removed.
Materials:
-
Crude 4-(morpholin-4-yl)benzoyl chloride
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 4-(morpholin-4-yl)benzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add hydrazine hydrate (2.0 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure 4-(morpholin-4-yl)benzohydrazide as a white solid.[4]
Part 2: Application in Benzimidazole Synthesis
Benzimidazoles are a cornerstone of heterocyclic chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The classical synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.
Synthetic Strategy for Benzimidazoles
Caption: Phillips condensation for the synthesis of benzimidazoles.
Protocol 2.1: Synthesis of 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole
Rationale: The Phillips condensation is a direct method for synthesizing 2-substituted benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid under harsh, dehydrating conditions.[7] Polyphosphoric acid (PPA) is a common choice as it serves as both a catalyst and a solvent, facilitating the necessary cyclodehydration. The high temperature is required to overcome the activation energy for the condensation and subsequent ring closure.
Materials:
-
This compound
-
1,2-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution (10%)
-
High-temperature reaction vessel
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq) and 1,2-phenylenediamine (1.1 eq).
-
Add polyphosphoric acid (approx. 10 times the weight of the limiting reagent) to the mixture.
-
Heat the reaction mixture with stirring to 180-200°C and maintain for 4-6 hours. Caution: Handle hot PPA with extreme care in a fume hood.
-
Monitor the reaction progress using TLC (a co-spot of starting materials is recommended).
-
After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% ammonium hydroxide solution until the pH is ~8-9. This will precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Part 3: Application in 1,2,4-Triazole Synthesis
The 1,2,4-triazole ring is another "privileged" scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[8][9] A common and efficient route to 3,5-disubstituted 1,2,4-triazoles begins with a benzohydrazide intermediate.
Synthetic Strategy for 1,2,4-Triazoles
Caption: Pathway to 1,2,4-triazoles via a thiosemicarbazide intermediate.
Protocol 3.1: Synthesis of a 3,5-Disubstituted-4H-1,2,4-triazole-3-thiol
Rationale: This protocol proceeds in two stages. First, the benzohydrazide reacts with an isothiocyanate to form a thiosemicarbazide intermediate. This is a straightforward nucleophilic addition reaction. Second, the thiosemicarbazide undergoes a base-catalyzed intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.[10] Sodium hydroxide provides the basic medium required for the deprotonation and subsequent cyclization steps.
Materials:
-
4-(Morpholin-4-yl)benzohydrazide (from Protocol 1.2)
-
A substituted aryl isothiocyanate (e.g., 4-fluorophenyl isothiocyanate)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl), dilute
Procedure: Step A: Formation of the Thiosemicarbazide Intermediate
-
Dissolve 4-(morpholin-4-yl)benzohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aryl isothiocyanate (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. A precipitate often forms as the reaction progresses.
-
Cool the reaction mixture to room temperature and filter the solid thiosemicarbazide product.
-
Wash the solid with cold ethanol and dry. This intermediate is often pure enough for the next step.
Step B: Cyclization to the 1,2,4-Triazole
-
Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (2M, ~4-5 eq).
-
Heat the suspension to reflux for 4-6 hours, during which the solid should dissolve as the triazole salt is formed.
-
Cool the resulting clear or near-clear solution in an ice bath.
-
Acidify the solution dropwise with dilute HCl until the pH is ~5-6. This will precipitate the triazole-thiol product.
-
Filter the solid precipitate, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 3,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Part 4: Bioactivity Profile of Derived Heterocycles
Derivatives synthesized from this compound have shown significant promise in preclinical studies, particularly in antimicrobial and oncology research. The morpholine moiety often contributes to favorable biological activity and selectivity.
| Heterocycle Class | Derivative Example | Biological Activity | Target/Organism | Potency (IC₅₀ / MIC) | Reference |
| Quinazoline | Morpholine substituted quinazolines | Anticancer | A549 (Lung Carcinoma) | 8.55 - 20.84 µM | [11] |
| Benzimidazole | Chrysin benzimidazole derivatives | Anticancer | MCF-7 (Breast Cancer) | 25.72 ± 3.95 µM | [6] |
| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Anticancer | HCT-116 (Colon Cancer) | 15.6 - 23.9 µM | [12] |
| Semicarbazide | 4-bromophenyl semicarbazide derivative | Antibacterial | Enterococcus faecalis | 3.91 µg/mL | [10] |
| Schiff Base | PABA-derived Schiff Bases | Antibacterial | MRSA | from 15.62 µM | [13][14] |
Note: The table presents examples of bioactive heterocycles that can be conceptually derived from or are structurally related to this compound precursors, illustrating the therapeutic potential of this chemical space.
Conclusion
This compound is a cost-effective and synthetically tractable starting material for the generation of diverse and biologically relevant heterocyclic libraries. Its inherent structural features often translate into compounds with improved drug-like properties. The protocols detailed in this guide for accessing key intermediates and target heterocycles like benzimidazoles and 1,2,4-triazoles provide a solid foundation for researchers in drug discovery and development to explore the rich chemical space accessible from this versatile scaffold.
References
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- ResearchGate. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- National Institutes of Health. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- National Institutes of Health. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- National Institutes of Health. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- National Institutes of Health. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Morpholinobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Morpholinobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.
I. Overview of Synthetic Strategies
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1][2] Its synthesis is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of a 4-halobenzoic acid derivative with morpholine. Alternative methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer different approaches to forming the crucial C-N bond.[3][4][5]
Common Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and often high-yielding method involves the reaction of a 4-halobenzoate ester (typically fluoro- or chloro-substituted) with morpholine, followed by saponification of the resulting ester to yield the desired carboxylic acid. The electron-withdrawing nature of the carboxylate group (or its ester precursor) activates the aromatic ring for nucleophilic attack by morpholine, particularly when the halogen is in the para position.[6][7]
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
A low yield or complete lack of product is a common frustration. Let's break down the potential causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The SNAr reaction often requires elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. | Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. A typical temperature range is 120-130 °C.[8] |
| Poor Leaving Group | The reactivity of the starting 4-halobenzoic acid derivative depends on the nature of the halogen. The order of reactivity is typically F > Cl > Br > I for SNAr reactions.[7] | If using a chloro- or bromo-derivative with poor results, consider switching to the more reactive 4-fluorobenzoic acid or its ester. |
| Inadequate Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile. | Consider using solvents like DMSO, DMF, or NMP.[3] In some cases, using an excess of morpholine can also serve as the solvent.[9] |
| Deactivated Starting Material | If the electron-withdrawing group at the para position is not sufficiently activating, the reaction will be sluggish. | Ensure your starting material is a 4-halobenzoic acid or ester. If you are attempting the reaction on a less activated substrate, a transition-metal-catalyzed method like the Buchwald-Hartwig amination may be more suitable.[10][11] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products.
| Side Product | Formation Mechanism | Prevention and Removal |
| Dimerization of Starting Material | In transition-metal-catalyzed reactions (Buchwald-Hartwig, Ullmann), reductive elimination from two molecules of the aryl halide can lead to biaryl impurities. | Optimize the catalyst and ligand loading. Ensure slow addition of the aryl halide to maintain a low concentration relative to the amine. |
| Hydrolysis of Ester | If performing a one-pot reaction where the ester is hydrolyzed in the presence of the starting materials, premature hydrolysis of the 4-halobenzoate ester can occur. | A two-step process is often cleaner: first, synthesize and isolate the ethyl 4-morpholinobenzoate, then proceed with the hydrolysis.[8] |
| Incomplete Hydrolysis | Residual ethyl 4-morpholinobenzoate in the final product. | Ensure the hydrolysis step goes to completion by extending the reaction time or using a higher concentration of base (e.g., 20% NaOH).[8] Monitor by TLC until the starting ester spot disappears. |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Problem | Potential Cause | Solution |
| Product is soluble in the aqueous layer during workup. | The carboxylic acid can be deprotonated to its carboxylate salt, which is water-soluble. Conversely, the morpholine nitrogen can be protonated, also increasing water solubility. | Carefully adjust the pH during the workup. To precipitate the product, the solution should be acidified (e.g., with 5% HCl) to a pH where the carboxylic acid is protonated and the morpholine nitrogen is not significantly protonated.[8] Check the pH with litmus paper or a pH meter. |
| Emulsion formation during extraction. | Vigorous shaking during the acid-base extraction can lead to the formation of a stable emulsion, trapping the product.[12] | Add brine (saturated NaCl solution) to help break the emulsion. Let the separatory funnel stand for a longer period to allow for phase separation. Gentle inversions are often better than vigorous shaking. |
| Product is contaminated with unreacted morpholine. | Morpholine is a base and may not be fully removed by a simple water wash. | During the workup, perform a dilute acid wash (e.g., 1 M HCl) to protonate the excess morpholine and extract it into the aqueous layer.[12] |
| Product is contaminated with unreacted 4-halobenzoic acid. | The starting acidic material may carry through the workup. | A dilute base wash (e.g., 5% NaHCO₃) during the workup will deprotonate the unreacted carboxylic acid, moving it into the aqueous layer.[12] |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is adapted from a high-yielding, one-pot procedure.[8]
Step 1: Amination
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (1 equivalent) and morpholine (3.3 equivalents).
-
Heat the mixture to 130 °C and stir for 12 hours, or until the ethyl 4-fluorobenzoate is consumed (monitor by TLC).
Step 2: Saponification
-
Cool the reaction mixture to room temperature.
-
Add water (approximately 4 mL per gram of starting ester) and a 20% aqueous solution of sodium hydroxide (approximately 3 mL per gram of starting ester).
-
Heat the mixture to reflux and maintain for 3.5 hours.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
With vigorous stirring, slowly add a 5% aqueous solution of hydrochloric acid until the pH is acidic and a precipitate forms.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the solid under vacuum at 60 °C to yield this compound.
Protocol 2: Purification by Recrystallization
For obtaining a highly pure product, recrystallization is recommended.
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the SNAr synthesis of this compound? A1: With the optimized one-pot protocol, yields of 90% and higher have been reported.[8] However, yields can be lower depending on the purity of the starting materials and the reaction conditions.
Q2: Can I use a different base for the saponification step? A2: Yes, other strong bases like potassium hydroxide can be used. The key is to ensure a sufficiently high concentration to drive the hydrolysis to completion.
Q3: My melting point is lower than the reported 275-277 °C. What does this indicate? A3: A depressed and broad melting point is a classic sign of impurities.[12] The most likely culprits are unreacted starting materials or side products. Purification by recrystallization is recommended.
Q4: Is it possible to synthesize this compound without using an ester intermediate? A4: While possible, using the free carboxylic acid (4-fluorobenzoic acid) directly can be more challenging. The carboxylate anion formed under basic conditions is less electron-withdrawing than the ester, potentially slowing down the SNAr reaction.
Q5: What are the key characterization data for this compound? A5: Key characterization data include:
-
¹H NMR (DMSO-d₆) δ: 12.33 (br s, 1H), 7.78 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.5 Hz, 2H), 3.72 (t, J=4.5 Hz, 4H), 3.23 (t, J=4.5 Hz, 4H).[8]
-
¹³C NMR (CDCl₃) δ: 167.25, 153.90, 130.81, 119.91, 113.22, 65.87, 46.97.[8]
-
Mass Spectrometry (MS): m/z 207 (M+).[8]
V. Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: A high-level workflow for the synthesis of this compound.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. theusajournals.com [theusajournals.com]
- 8. This compound | 7470-38-4 [chemicalbook.com]
- 9. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Morpholinobenzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature.[1] A successful recrystallization relies on selecting a solvent that dissolves the target compound (this compound) sparingly at room temperature but readily at an elevated temperature.[1] Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.
The molecular structure of this compound, featuring a polar carboxylic acid group and a moderately polar morpholine ring attached to a nonpolar benzene ring, dictates its solubility. This amphiphilic nature can make solvent selection a nuanced process.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: The compound does not dissolve in the hot solvent.
Question: I've added my crude this compound to the solvent and heated it to boiling, but it's not dissolving. What should I do?
Answer: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot:
-
Insufficient Solvent: The most frequent cause is simply not adding enough solvent.[2] Continue adding small portions of the hot solvent to the boiling mixture until the solid dissolves. Aim for a concentrated solution to maximize your yield.[1]
-
Inappropriate Solvent Choice: this compound may be nearly insoluble in the chosen solvent, even at elevated temperatures. The principle of "like dissolves like" is a good starting point.[3] Given its structure, polar protic solvents or a mixture of polar and non-polar solvents are often effective. If the compound remains insoluble after adding a significant volume of boiling solvent, you will need to select a different solvent system.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent.[4] If most of your compound has dissolved but some solid remains, this is a likely cause. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[1]
Issue 2: No crystals form upon cooling.
Question: My this compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What went wrong?
Answer: The absence of crystal formation upon cooling typically points to one of two scenarios:
-
Excess Solvent: This is the most common reason for crystallization failure.[2][5][6] If too much solvent was added, the solution is not saturated enough for crystals to form even at a lower temperature.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not initiated.[2][6]
-
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level.[2][6][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[2][6][7] This provides a template for further crystal formation.
-
Ice Bath: Cooling the solution in an ice bath can further decrease the solubility and promote crystallization.[2][8] However, rapid cooling can sometimes lead to smaller, less pure crystals.[8][9]
-
-
Issue 3: The compound "oils out" instead of forming crystals.
Question: Instead of forming solid crystals, my product has separated as an oily layer. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[5][8] this compound has a high melting point (around 278-289°C), so the former is less likely unless very high-boiling point solvents are used.[10][11][12] More commonly, this is due to the solution being too concentrated or cooling too rapidly.
-
Solution:
Issue 4: The recrystallized product has a low melting point or appears discolored.
Question: I've collected my crystals, but the melting point is broad and lower than the literature value, and they are not white. What happened?
Answer: A low and broad melting point is a classic indication of impurities. Discoloration also suggests the presence of contaminants.
-
Causes and Solutions:
-
Incomplete Removal of Soluble Impurities: The chosen solvent may not have effectively separated the impurities. If the impurities have similar solubility profiles to this compound, a different solvent or a second recrystallization may be necessary.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[9] Ensure a slow cooling rate to allow for the formation of pure crystals.
-
Colored Impurities: If the original solution was colored, the impurities may have co-precipitated with your product.
-
Solution: Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[13] Perform a hot filtration to remove the charcoal and then allow the solution to cool slowly. Be aware that using too much charcoal can reduce your yield by adsorbing your product.[9]
-
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble when hot and poorly soluble when cold.[14] A good starting point is to test the solubility of a small amount of your crude product in various solvents like water, ethanol, methanol, ethyl acetate, or mixtures of these.[14] Given its aromatic carboxylic acid nature, polar solvents are generally a good choice.[15][16] Water can be an effective solvent for recrystallizing benzoic acid derivatives.[13][17][18][19]
Q2: What is a mixed-solvent recrystallization and when should I use it?
A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[14] This involves a pair of miscible solvents, one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I maximize the yield of my recrystallization?
A3: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve the compound.[6] After crystallization, cool the flask in an ice bath to further decrease the solubility of your product in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound varies slightly depending on the source and purity, but it is generally in the range of 277-289°C.[10][11][12] A sharp melting point within this range is a good indicator of purity.
IV. Experimental Workflow & Visualization
Standard Recrystallization Protocol for this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualizing the Recrystallization Workflow
Caption: A streamlined workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
V. Solvent Properties for Recrystallization
The choice of solvent is critical for a successful recrystallization. The following table summarizes the properties of common solvents that could be considered for this compound.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High (Polar Protic) | Often a good choice for benzoic acid derivatives.[13][17][18][19] |
| Ethanol | 78 | High (Polar Protic) | A versatile solvent for many organic compounds. |
| Methanol | 65 | High (Polar Protic) | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Medium | Can be effective, sometimes in a mixed-solvent system. |
| Acetone | 56 | Medium (Polar Aprotic) | Generally a good solvent, but its low boiling point may be a disadvantage. |
| Toluene | 111 | Low (Non-polar) | Less likely to be a good primary solvent but could be used as an anti-solvent. |
| Hexane | 69 | Low (Non-polar) | Likely to be a poor solvent, but useful as an anti-solvent in mixed systems. |
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Unknown. (n.d.). Recrystallization.
- Wired Chemist. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Unknown. (n.d.). Recrystallization and Crystallization.
- YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
- Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [https://www.augusta.edu/faculty/drosen/CHEM3411/Labs/Recrystallization of Benzoic Acid.pdf]([Link] of Benzoic Acid.pdf)
- Unknown. (n.d.). The Recrystallization of Benzoic Acid.
- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
- ResearchGate. (2021, February). Recrystallization of Impure Benzoic Acid.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. Recrystallization [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 7470-38-4 [chemnet.com]
- 11. Buy this compound | 7470-38-4 [smolecule.com]
- 12. 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 [sigmaaldrich.com]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. researchgate.net [researchgate.net]
- 19. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
Technical Support Center: 4-Morpholinobenzoic Acid Synthesis
Introduction for the Modern Drug Discovery Professional
Welcome to the technical support guide for the synthesis of 4-Morpholinobenzoic acid. This versatile building block is crucial in medicinal chemistry and materials science, often serving as a key intermediate.[1][2] While its synthesis appears straightforward, success lies in understanding and controlling the nuanced reaction landscape. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common side reactions and provide robust, field-proven protocols to help you navigate these challenges, ensuring both high yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound, and which should I choose?
There are two main industrial and laboratory-scale approaches, each with its own set of advantages and potential pitfalls:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common method, typically involving the reaction of an activated 4-halobenzoic acid (or its ester) with morpholine. The reactivity of the halide leaving group is a critical parameter, following the order F > Cl > Br > I.[3] The reaction is driven by the presence of an electron-withdrawing group (the carboxylic acid or ester) para to the leaving group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[3][4]
-
Transition Metal-Catalyzed Cross-Coupling: Methods like the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination are powerful alternatives, especially for less reactive aryl halides (chlorides, bromides).[6][7]
-
Ullmann Condensation: A classic method using copper catalysts, often requiring high temperatures.[6][8] Modern variations use ligands to facilitate the reaction under milder conditions.[9]
-
Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed reaction with broad substrate scope and functional group tolerance.[7][10][11]
-
Recommendation: These methods are excellent for substrate screening or when 4-fluorobenzoic acid is unavailable, but they introduce the challenge of removing metal and ligand impurities.
-
Q2: I'm performing an SNAr reaction with 4-fluorobenzoic acid and morpholine. Why is my yield consistently low?
This is a frequent issue with several potential causes. Let's diagnose it systematically.
-
Cause A: Incomplete Reaction
-
Why it happens: SNAr reactions, while favorable with fluoroarenes, often require elevated temperatures to proceed at a reasonable rate. Insufficient heat or reaction time will leave significant amounts of starting material. A common protocol involves heating morpholine and ethyl 4-fluorobenzoate to 130 °C for 12 hours.[5]
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting 4-fluorobenzoic acid.
-
Increase Temperature: If the reaction is sluggish, cautiously increase the temperature. If using a solvent, ensure it is high-boiling (e.g., DMF, NMP, or neat morpholine if used in excess).
-
Extend Reaction Time: Continue heating until no further consumption of the starting material is observed.
-
-
-
Cause B: Product Loss During Aqueous Workup
-
Why it happens: this compound is amphoteric; it has a basic morpholine nitrogen and an acidic carboxylic acid group. During workup, its solubility is highly pH-dependent. If the aqueous layer becomes too acidic (pH < 4), the morpholine nitrogen is protonated, forming a water-soluble ammonium salt. Conversely, in a basic solution (pH > 8), the carboxylic acid is deprotonated to its water-soluble carboxylate form. The product is least soluble at its isoelectric point.
-
Troubleshooting:
-
Careful pH Adjustment: When acidifying the reaction mixture to precipitate the product, add the acid (e.g., 1M HCl) slowly while monitoring the pH. Aim for a final pH of approximately 5-6 to ensure maximum precipitation.[5]
-
Avoid Emulsions: Vigorous shaking during extractions can create stable emulsions, trapping the product. If an emulsion forms, add brine (saturated NaCl solution) to help break it.[12]
-
-
Q3: My final product is an off-white or brownish solid with a low melting point. What are the likely impurities and how can I remove them?
Impurity profiling is key to effective purification. The most common culprits are unreacted starting materials.
-
Impurity 1: Unreacted Morpholine
-
Identification: A characteristic amine smell; a basic residue that can be detected by pH paper on a moistened sample.
-
Removal Strategy (Acid Wash): This is the most effective method.[12]
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
The Chemistry: The basic morpholine is protonated to its highly water-soluble hydrochloride salt, which partitions into the aqueous layer and is removed.[12] The desired product, being a weaker base, remains largely in the organic phase.
-
-
-
Impurity 2: Unreacted 4-Halobenzoic Acid
-
Identification: An acidic impurity detectable by TLC or LC-MS.
-
Removal Strategy (Base Wash): An alkaline wash is the standard procedure.[12]
-
Dissolve the crude product in an organic solvent.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
The Chemistry: The acidic 4-halobenzoic acid is deprotonated to its carboxylate salt, which is very soluble in the aqueous layer and is thus removed. The weakly acidic this compound is less readily deprotonated by a weak base and remains in the organic layer.
-
-
The following workflow diagram illustrates the decision-making process for purification.
Caption: Purification workflow for this compound.
Q4: I'm attempting a Buchwald-Hartwig amination and observing significant side products. What are they?
While highly efficient, Buchwald-Hartwig reactions can generate specific side products if not optimized.
-
Side Reaction 1: Hydrodehalogenation
-
What it is: The aryl halide is reduced, replacing the halogen with a hydrogen atom, to form benzoic acid.
-
Why it happens: This can occur if there are trace amounts of water or other proton sources in the reaction, or through side pathways involving the palladium hydride species.
-
Mitigation: Ensure anhydrous conditions. Use freshly dried solvents and reagents. The choice of base and ligand can also influence this pathway.
-
-
Side Reaction 2: Homocoupling of the Aryl Halide
-
What it is: Two molecules of the 4-halobenzoic acid couple to form a biphenyl-4,4'-dicarboxylic acid. This is related to the classic Ullmann reaction.[13]
-
Why it happens: This side reaction is often favored at higher catalyst loadings or if the rate of amination is slow.
-
Mitigation: Optimize catalyst loading (typically 1-2 mol%). Ensure the chosen ligand promotes the C-N coupling over the C-C coupling.
-
The diagram below shows the desired reaction versus these common side pathways.
Caption: Desired vs. side reactions in cross-coupling synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis via SNAr and Saponification
This two-step, one-pot protocol is adapted from established procedures and is optimized for high yield and purity.[5]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-fluorobenzoate (1.0 eq) and morpholine (3.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the ethyl 4-fluorobenzoate spot has disappeared.
-
Allow the mixture to cool to room temperature.
Step 2: Saponification (Hydrolysis)
-
To the cooled reaction mixture, add water (approx. 4 mL per gram of starting ester) and a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 3 mL per gram of starting ester).
-
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 3-4 hours until the hydrolysis is complete (monitor by TLC for the disappearance of the ethyl 4-morpholinobenzoate intermediate).
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Isolation
-
Transfer the cooled, basic solution to a beaker and place it in an ice bath.
-
With vigorous stirring, slowly add 5% aqueous hydrochloric acid (HCl) dropwise. The product will begin to precipitate.
-
Continue adding acid until the pH of the solution is ~5-6. Check with pH paper.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the solid under vacuum at 60 °C to a constant weight.
-
Expected Yield: 85-95%.
-
Appearance: White to off-white solid.[1]
-
Protocol 2: General Purification via Acid-Base Extraction
This protocol is designed to remove common ionic impurities before final purification by recrystallization.[12]
-
Dissolution: Dissolve the crude product (1.0 g) in dichloromethane (DCM) or ethyl acetate (20 mL).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 15 mL). This step removes any residual morpholine.[12] Drain the lower aqueous layer.
-
Base Wash: Wash the organic layer with 5% NaHCO₃ solution (1 x 15 mL). This removes any unreacted 4-halobenzoic acid.[12] Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 15 mL) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified solid. This material can then be recrystallized.
| Parameter | Typical Value | Notes |
| Typical Yield (SNAr) | 85-95% | Highly dependent on complete reaction and careful workup.[5] |
| Melting Point | 275-277 °C | A broad or depressed melting point indicates impurities.[5] |
| Appearance | White to Off-White Solid | Color may indicate trace impurities; recrystallization is recommended.[1] |
| Solubility (Recrystallization) | Isopropanol, Ethanol | Use a minimal amount of hot solvent for recrystallization.[12] |
References
- Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.
- This compound | 7470-38-4. ChemicalBook.
- Attempted reactions of mono- and di-fluorobenzoates with morpholine. ResearchGate.
- This compound. Chem-Impex.
- Nucleophilic aromatic substitution. Wikipedia.
- This compound | 7470-38-4. J&K Scientific LLC.
- Ullmann condensation. Wikipedia.
- Ullmann reaction. Wikipedia.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- CN115490650B - Synthesis method of morpholine benzoate compound. Google Patents.
- Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate.
- Purification of benzoic acid - US3235588A. Google Patents.
- Ullmann Reaction. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH).
- Buchwald–Hartwig amination. Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Experiment 17: multi-step synthesis: Benzocaine.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. This compound | 7470-38-4 [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
How to remove unreacted starting materials from 4-Morpholinobenzoic acid
Technical Support Center: Purification of 4-Morpholinobenzoic Acid
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this versatile compound. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1][2] Ensuring its purity is critical for the success of subsequent applications.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. We will delve into the rationale behind the recommended procedures, empowering you to make informed decisions in your experimental work.
Understanding the Synthetic Context
This compound is commonly synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, where a halobenzoic acid or its ester derivative is reacted with morpholine.[3][4][5][6] Consequently, the primary impurities are typically unreacted starting materials:
-
Unreacted 4-Halobenzoic Acid: (e.g., 4-fluorobenzoic acid, 4-chlorobenzoic acid, 4-bromobenzoic acid)
-
Excess Morpholine: A common starting material used in excess to drive the reaction to completion.
The purification strategy hinges on the distinct physicochemical properties of the desired product and these impurities, particularly their differences in acidity, basicity, and solubility.
Troubleshooting Guide: Common Purification Challenges
Issue 1: Presence of Unreacted 4-Halobenzoic Acid in the Final Product
Symptoms:
-
Broader melting point range than the expected 284-289 °C for pure this compound.
-
Appearance of extra peaks in NMR or HPLC analysis corresponding to the 4-halobenzoic acid starting material.
Root Cause Analysis: 4-Halobenzoic acids are acidic, similar to the product, this compound. However, their pKa values differ sufficiently to allow for separation. For instance, the pKa of 4-chlorobenzoic acid is approximately 4.0, while the carboxylic acid proton of this compound is also acidic.[7][8] The presence of the basic morpholino group on the product imparts amphoteric character.
Recommended Solution: Acid-Base Extraction
An acid-base extraction is a powerful technique to selectively separate acidic, basic, and neutral compounds.[9][10][11][12] In this case, we can exploit the difference in basicity between the product and the unreacted halobenzoic acid.
dot
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash (to remove morpholine): Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The basic morpholine will be protonated to its water-soluble ammonium salt and partition into the aqueous layer.[13] Drain the aqueous layer. Repeat the wash if necessary.
-
Base Wash (to remove unreacted 4-halobenzoic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 4-halobenzoic acid, being a stronger acid, will be deprotonated to its sodium salt and dissolve in the aqueous layer.[13][14] The this compound, being a weaker acid, will largely remain in the organic phase.
-
Isolation of Product: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
(Optional) Recovery of 4-Halobenzoic Acid: The aqueous layer from the base wash can be acidified with a strong acid (e.g., concentrated HCl) to precipitate the unreacted 4-halobenzoic acid, which can then be recovered by filtration.[10]
Issue 2: Presence of Excess Morpholine in the Final Product
Symptoms:
-
A characteristic amine-like odor in the final product.[15][16]
-
A lower than expected melting point.
-
Signals corresponding to morpholine in the ¹H NMR spectrum.
Root Cause Analysis: Morpholine is a basic compound (pKa of the conjugate acid is around 8.4) and is often used in excess during the synthesis.[17][18] Due to its basicity, it can be easily removed by an acidic wash.
Recommended Solution: Dilute Acid Wash
As outlined in the acid-base extraction protocol above, a wash with a dilute acid like 1 M HCl is highly effective.
Step-by-Step Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (aq).
-
The morpholine will react with the acid to form morpholinium chloride, which is soluble in the aqueous layer.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Issue 3: Product is an Off-White or Colored Solid
Symptoms:
-
The isolated this compound is not a white or off-white powder as expected.[2]
Root Cause Analysis: Color impurities often arise from side reactions or the decomposition of starting materials or products, especially if the reaction was carried out at high temperatures. These are often highly conjugated, nonpolar molecules.
Recommended Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility at different temperatures.[19][20][21][22]
Solvent Selection for Recrystallization: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent is a good starting point.
| Solvent | Suitability |
| Water | This compound has some solubility in hot water.[23] |
| Ethanol/Water | A mixture of ethanol and water can be an effective recrystallization solvent system. |
| Acetic Acid | Can also be used, but may be more difficult to remove completely. |
Step-by-Step Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) to the crude this compound until it is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks for the morpholine protons. What could be the cause?
-
This is often due to the presence of residual acid or water, which can lead to proton exchange and peak broadening. Ensure your product is thoroughly dried. If the issue persists, consider running the NMR in a different solvent or at a different temperature.
Q2: I am still seeing impurities after performing an acid-base extraction. What should I do?
-
Consider the efficiency of your extraction. Ensure you are using the correct volumes of washing solutions and are allowing for adequate mixing and separation of the layers. A subsequent recrystallization step is highly recommended to remove any remaining non-acidic or non-basic impurities.
Q3: Can I use column chromatography to purify this compound?
-
Yes, column chromatography can be an effective purification method.[24]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or methanol) is typically used. A gradient elution may be necessary. Due to the acidic nature of the carboxylic acid, adding a small amount of acetic or formic acid (0.5-1%) to the eluent can help to reduce tailing and improve peak shape.[25] Reversed-phase chromatography on a C18 column using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is also a viable option.[26]
-
dot
Caption: General Workflow for Column Chromatography.
Q4: What are the key physicochemical properties to consider for purification?
| Property | This compound | 4-Chlorobenzoic Acid | Morpholine |
| Molecular Weight | 207.23 g/mol | 156.57 g/mol | 87.12 g/mol [15] |
| Melting Point | 284-289 °C | 238-241 °C | -5 °C[16] |
| pKa | Acidic (carboxylic acid) | ~4.0 (carboxylic acid)[7][8] | 8.3-8.5 (conjugate acid)[16][17][18] |
| Solubility | Soluble in hot water[23] | Soluble in hot water[27] | Miscible with water[15][16] |
This data is crucial for designing effective purification strategies. For example, the significant difference in melting points can be used as a preliminary indicator of purity. The pKa values are the foundation for a successful acid-base extraction.
References
- PubChem. (n.d.). Morpholine. National Center for Biotechnology Information.
- Merck Index. (n.d.). Morpholine. Royal Society of Chemistry.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).
- PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information.
- Quora. (2016, August 8). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (n.d.). This compound.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
- University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
- Studocu. (2007, October 17). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Agilent. (2020). Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
- ResearchGate. (n.d.). Solubility of p ABA in several solvents.
- PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 7470-38-4 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture — Adam Cap [adamcap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 15. Morpholine [drugfuture.com]
- 16. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. atamankimya.com [atamankimya.com]
- 19. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 23. Buy this compound | 7470-38-4 [smolecule.com]
- 24. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 25. orgsyn.org [orgsyn.org]
- 26. teledyneisco.com [teledyneisco.com]
- 27. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
Technical Support Center: 4-Morpholinobenzoic Acid Purification
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on elevating the purity of crude 4-Morpholinobenzoic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to overcome common purification challenges. This guide is structured to be an interactive resource, allowing you to quickly diagnose issues and implement robust, scientifically-grounded solutions.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during the purification of this compound.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. For this compound, which has a sharp melting point of approximately 277-281°C when pure, deviations suggest the presence of residual starting materials or side-products from the synthesis.[1][2]
-
Probable Cause 1: Unreacted Starting Materials. The most common synthesis involves the reaction of a 4-halobenzoic acid (or its ester) with morpholine.[2][3] Therefore, residual morpholine (a base) and unreacted 4-halobenzoic acid (an acid) are frequent contaminants.
-
Probable Cause 2: Hydrolysis Products. If an ester of 4-halobenzoic acid was used, incomplete hydrolysis can leave the ethyl or methyl ester of this compound in the final product.
-
Recommended Solution: An acid-base workup is highly effective at removing both acidic and basic impurities before proceeding to the final recrystallization step.[4] This leverages the amphiphilic nature of your target compound versus the monofunctional nature of the impurities.
Q2: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What went wrong?
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of a crystalline solid.
-
Probable Cause 1: Solvent Choice. The boiling point of your recrystallization solvent may be higher than the melting point of your impure product. Impurities can significantly depress the melting point of the eutectic mixture.
-
Probable Cause 2: Supersaturation. The solution may be too concentrated, or cooling may be occurring too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.[5]
-
Recommended Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal formation.[6]
-
If it persists, consider a different solvent or a two-solvent system.
-
Q3: After purification, my overall yield is very low. How can I improve recovery?
Low yield is a common problem that can often be traced to mechanical losses or suboptimal process parameters.
-
Probable Cause 1: Excessive Solvent in Recrystallization. Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling, as no compound is completely insoluble.[7]
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize on the filter paper.
-
Probable Cause 3: Inefficient Extraction. During an acid-base workup, vigorous shaking can create stable emulsions, trapping the product in the aqueous layer. Furthermore, incorrect pH adjustments can lead to the product partitioning into the wrong phase.
-
Recommended Solution:
-
For recrystallization, add the hot solvent in small portions until the solid just dissolves.[5]
-
Pre-heat your filtration apparatus (funnel, flask) before performing a hot filtration.[7]
-
To break emulsions during extraction, add a small amount of brine (saturated NaCl solution). Check the pH of the aqueous layer before each separation.
-
Table 1: Quick Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Low/Broad Melting Point | Residual acidic or basic starting materials. | Perform a pre-purification acid-base wash. |
| "Oiling Out" | Solvent boiling point too high; rapid cooling. | Re-heat, add more solvent, and cool slowly. |
| Low Yield | Too much recrystallization solvent; premature crystallization. | Use minimal hot solvent; pre-heat filtration equipment. |
| Colored Impurities | High molecular weight byproducts from synthesis. | Add activated charcoal during recrystallization.[8] |
Part 2: Detailed Purification Protocols
For optimal results, a two-stage purification process is recommended: an initial acid-base workup to remove ionic impurities, followed by recrystallization to achieve high purity.
This technique exploits the different acidic and basic properties of the target compound and common impurities. This compound is amphoteric (contains both an acidic carboxylic group and a basic morpholine nitrogen), while the likely impurities are either just acidic (e.g., 4-fluorobenzoic acid) or just basic (e.g., morpholine).
Core Principle: By adjusting the pH, we can selectively move impurities from an organic solvent into an aqueous layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The basic morpholine impurity will be protonated to its water-soluble ammonium salt and partition into the aqueous layer.[4] Drain the lower aqueous layer.
-
Base Wash: Wash the remaining organic layer with a 5% NaHCO₃ (aq) solution. The acidic 4-fluorobenzoic acid impurity will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.[4] Drain the aqueous layer.
-
Isolation: The organic layer now primarily contains your neutral product. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the pre-purified solid.
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The ideal solvent will dissolve the compound when hot but not when cold.[6]
Core Principle: Impurities are removed by either remaining in the cold solvent (if they are more soluble) or being filtered out from the hot solution (if they are insoluble).
Table 2: Potential Recrystallization Solvents
| Solvent | Rationale | Potential Issues |
|---|---|---|
| Water | Low cost, non-toxic. Solubility of benzoic acid analogues is highly temperature-dependent.[6] | High boiling point. May require a large volume due to low solubility. |
| Ethanol/Water | A two-solvent system offers high tunability. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. | Finding the precise ratio can require some trial and error. |
| Acetic Acid | Good solvent for many aromatic carboxylic acids. | High boiling point and corrosive nature make it difficult to remove completely. |
Step-by-Step Methodology:
-
Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to boiling (using a hot plate) while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Part 3: Purity Assessment
After purification, it is crucial to verify the purity of the this compound.
-
Melting Point Analysis: This is a rapid and effective initial check. A pure compound will have a sharp melting point that matches the literature value (277-281°C).[1][2] A broad melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity.[11] A pure sample will show a single major peak, with the purity often expressed as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation and can detect proton-containing impurities.[11][12] The ¹H NMR spectrum for this compound in DMSO-d6 should show characteristic peaks: a broad singlet for the carboxylic acid proton (~12.3 ppm), doublets for the aromatic protons (~7.8 and ~6.9 ppm), and triplets for the morpholine protons (~3.7 and ~3.2 ppm).[2] The absence of signals corresponding to starting materials confirms purity.
By systematically applying these troubleshooting, purification, and analytical techniques, researchers can confidently improve the purity of their crude this compound, ensuring the integrity and reliability of their subsequent experiments.
References
- This compound - ChemNet. URL: https://www.chemnet.com/cas/en/7470-38-4/4-morpholinobenzoic-acid.html
- Buy this compound | 7470-38-4 - Smolecule. URL: https://www.smolecule.com/cas-7470-38-4-4-morpholinobenzoic-acid.html
- This compound | 7470-38-4 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6471891.htm
- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/553380
- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/553380
- Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide - Benchchem. URL: https://www.benchchem.com/technical-support-center/purification-of-4-chloro-n-4-morpholinyl-benzamide
- This compound | 7470-38-4 - J&K Scientific LLC. URL: https://www.jk-sci.com/4-morpholinobenzoic-acid_23293.html
- US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents. URL: https://patents.google.
- Recrystallization of Benzoic Acid. URL: https://www.mnstate.
- The Recrystallization of Benzoic Acid. URL: https://web.mnstate.
- Common side products in 4-Phenylazobenzoic acid synthesis and their removal - Benchchem. URL: https://www.benchchem.com/technical-support-center/common-side-products-in-4-phenylazobenzoic-acid-synthesis-and-their-removal
- Modern Analytical Technique for Characterization Organic Compounds. URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4740798
- Methods of Purification of Organic Compounds | CK-12 Foundation. URL: https://www.ck12.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem. URL: https://www.benchchem.
- Recrystallization of Benzoic Acid - Alfa Chemistry. URL: https://www.alfa-chemistry.
- Analytical Methods - OPUS. URL: https://opus.uni-siegen.de/frontdoor/deliver/index/docId/2165/file/Heide_et_al_Anal_Methods_2022.pdf
- Solubility of 4-Phenylazobenzoic acid in different solvents - Benchchem. URL: https://www.benchchem.com/technical-support-center/solubility-of-4-phenylazobenzoic-acid-in-different-solvents
- The solubility of benzoic acid in seven solvents. - ResearchGate. URL: https://www.researchgate.net/publication/329598851_The_solubility_of_benzoic_acid_in_seven_solvents
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. URL: https://www.researchgate.net/publication/230894080_Solubility_of_Benzoic_Acid_in_Pure_Solvents_and_Binary_Mixtures
- (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. URL: https://www.researchgate.
- Bordwell pKa Table - Organic Chemistry Data. URL: https://www.organicdivision.org/organofaq/bordwell-pka-table/
- 2.2.4.2B: Purification of Product Mixtures - Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry-_MLC/02%3A_Tools_of_Organic_Chemistry/2.02%3A_Column_Chromatography/2.2.04%3A_Crystallization/2.2.4.02%3A_Uses_of_Crystallization/2.2.4.
- Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. URL: https://www.slideshare.
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. URL: https://edu.rsc.org/experiments/separation-purification-and-identification-of-the-components-of-a-mixture/2020186.article
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. URL: https://www.researchgate.net/publication/260170464_Solubility_of_4-Methylbenzoic_Acid_between_288_K_and_370_K
- Solubility of p ABA in several solvents (data in Table 1), from above:... - ResearchGate. URL: https://www.researchgate.net/figure/Solubility-of-p-ABA-in-several-solvents-data-in-Table-1-from-above-methanol-hollow_fig2_225405419
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. URL: https://www.chem.wisc.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. URL: https://www.researchgate.net/figure/List-of-synthesized-derivatives-of-2-3-and-4-aminobenzoic-acid_tbl1_332161746
Sources
- 1. This compound | 7470-38-4 [chemnet.com]
- 2. This compound | 7470-38-4 [chemicalbook.com]
- 3. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
4-Morpholinobenzoic acid solubility problems in organic solvents
Technical Support Center: 4-Morpholinobenzoic Acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. As a molecule with both polar and non-polar characteristics, its behavior in solution can be complex. This guide provides in-depth, field-tested insights and troubleshooting protocols to ensure successful experimental outcomes.
Understanding the Molecule: The Root of Solubility Issues
This compound (MW: 207.23 g/mol ) possesses a unique tripartite structure: a non-polar benzene ring, a polar carboxylic acid group, and a moderately polar morpholine ring.[1][2][3] This amphiphilic nature is central to its solubility behavior. Furthermore, its high melting point of approximately 278-281°C suggests strong intermolecular forces within its crystal lattice.[1] For dissolution to occur, the solvent-solute interactions must provide sufficient energy to overcome this crystal lattice energy.[4]
This guide will address the most common solubility questions and provide robust, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general solubility profile of this compound in common organic solvents?
While extensive quantitative data is not always available in literature, a reliable solubility profile can be constructed from supplier information, chemical principles, and data from analogous benzoic acid derivatives.[5] The general principle of "like dissolves like" is a useful starting point; polar solvents are required to interact with the carboxylic acid and morpholine moieties.[6]
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insights |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Very Soluble | DMSO is an exceptional solvent for many carboxylic acids due to its high polarity and ability to act as a hydrogen bond acceptor.[4][7][8] It is the recommended starting point for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that effectively solvates carboxylic acids.[9] It is another excellent choice for initial dissolution. |
| Methanol / Ethanol | Polar Protic | Slightly to Sparingly Soluble | Alcohols can hydrogen bond with the solute, but their overall solvating power for this specific molecule is often limited at room temperature. Solubility significantly increases with heating.[10][11] |
| Water | Polar Protic | Slightly Soluble / Insoluble | The hydrophobic benzene ring counteracts the hydrophilic effect of the polar groups, leading to poor aqueous solubility at neutral pH.[12][13] |
| Acetone / Ethyl Acetate | Polar Aprotic | Slightly Soluble | These solvents have intermediate polarity and are less effective at overcoming the compound's crystal lattice energy compared to DMSO or DMF. |
| Hexane / Toluene | Non-Polar | Insoluble | These solvents cannot form the necessary polar interactions (like hydrogen bonds) to dissolve the molecule. |
Q2: My this compound won't dissolve in my chosen organic solvent. What should I do first?
If you are experiencing poor dissolution, a systematic troubleshooting approach is necessary. The following workflow outlines the recommended steps, from simplest to most chemically intensive.
Caption: The effect of pH on the ionization state and solubility of a carboxylic acid.
This principle is commonly used in extraction and purification. An organic layer containing this compound can be treated with an aqueous basic solution (e.g., 5% NaOH or NaHCO₃). The compound will deprotonate and move into the aqueous layer as its salt, separating it from neutral impurities. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure, neutral compound. [14]
Q4: I need to use a mixed-solvent system. What are the best practices?
A mixed-solvent or co-solvent system is often used when a single solvent does not provide the desired solubility characteristics. [14]
-
For Solubilization: A common strategy is to first dissolve the this compound in a minimal amount of a strong organic solvent (like DMSO or DMF) to break the crystal lattice. Then, this concentrated solution can be slowly diluted with a second, less ideal solvent (e.g., ethanol, water, or a buffer) while stirring vigorously to prevent precipitation. [15]* For Recrystallization: The ideal mixed-solvent system for purification consists of a "good" solvent, in which the compound is highly soluble, and a "poor" or "anti-solvent," in which it is insoluble. [14]The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals will form. A potential system could be DMF (good solvent) and water (anti-solvent).
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a standardized method for quantitatively determining the solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath (e.g., water bath)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (ensure solid is visible after equilibration).
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in the constant temperature bath on an orbital shaker. Allow the mixture to equilibrate for at least 24-48 hours. This ensures the solution reaches saturation.
-
Phase Separation: After equilibration, let the vial stand in the temperature bath for several hours to allow undissolved solid to settle. For faster separation, centrifuge the vial at a high speed.
-
Sampling: Carefully extract a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility (e.g., in mg/mL or mol/L).
Protocol 2: Recrystallization for Purification
This protocol outlines the steps for purifying this compound using a single solvent in which the compound is highly soluble when hot and poorly soluble when cold. Water can be a suitable solvent for this, despite low room-temperature solubility. [16][17] Materials:
-
Crude this compound
-
Chosen recrystallization solvent (e.g., water, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the solvent and bring the mixture to a boil on a hot plate.
-
Saturated Solution: Continue adding small portions of the boiling solvent until the compound just completely dissolves. Avoid adding excess solvent, as this will reduce the final yield. [16]3. Hot Filtration (Optional): If there are insoluble impurities (e.g., dust), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [18]5. Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of compound remaining in the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
References
- PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid.
- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid.
- Chemistry LibreTexts. (n.d.). Chapter 17.2: Factors That Affect Solubility.
- ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
- ResearchGate. (n.d.). Solubility of p ABA in several solvents.
- Millersville University. (n.d.). Recrystallization of Benzoic Acid.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Scribd. (n.d.). Solubility in DMSO.
- ResearchGate. (n.d.). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures.
- ResearchGate. (2020, March 30). Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents?
- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- YouTube. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and...
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.
- ResearchGate. (n.d.). Solubility comparison in methanol.
- Oglethorpe University. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC.
- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.
- University of Wisconsin-Madison. (n.d.). pKa Data Compiled by R. Williams.
- PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
Sources
- 1. This compound | 7470-38-4 [chemnet.com]
- 2. 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 7470-38-4 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. youtube.com [youtube.com]
Preventing byproduct formation in 4-Morpholinobenzoic acid reactions
Technical Support Center: 4-Morpholinobenzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile building block. Our focus is to provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.
Section 1: Troubleshooting Amide Bond Formation
The conversion of the carboxylic acid group of this compound into an amide is a cornerstone transformation. However, this reaction is not without its challenges, from competing side reactions to racemization of chiral amines. This section addresses the most common issues.
Frequently Asked Questions (FAQs): Amidation Reactions
Question 1: My amide coupling reaction has a low yield and shows multiple byproducts on my TLC/LC-MS. What are the likely causes and solutions?
Answer: Low yields and byproduct formation in amide coupling reactions with this compound often stem from several factors: inappropriate choice of coupling agent, suboptimal reaction conditions, or side reactions involving the morpholine nitrogen.
Common Causes & Recommended Solutions:
-
Side Reactions from Carbodiimide Reagents (EDC, DCC): Standard carbodiimide coupling agents can form a stable N-acylurea byproduct if the activated O-acylisourea intermediate does not react quickly with the amine. This is particularly problematic with sterically hindered or poorly nucleophilic amines.
-
Solution: Always use carbodiimide reagents in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives trap the O-acylisourea intermediate to form a more stable and highly reactive activated ester, which then cleanly reacts with the amine, suppressing N-acylurea formation.[1]
-
-
Competing N-Alkylation: While the morpholine nitrogen is significantly less basic than the amine nucleophile, under certain conditions (especially with highly reactive alkylating agents that might be present as impurities), it can undergo side reactions. This is generally a minor pathway but can become relevant if the primary amidation is slow.
-
Solution: Ensure the purity of your amine starting material. Use optimized, mild coupling conditions and avoid excessively high temperatures or prolonged reaction times.
-
-
Epimerization/Racemization: If you are coupling this compound with a chiral amine, racemization at the amine's stereocenter can occur, especially with over-activation or the presence of excess base.
-
Solution: Use coupling reagents known to minimize racemization, such as those based on HOBt or Oxyma. Carefully control the stoichiometry of any added base (e.g., DIPEA, N-methylmorpholine), typically using 1.0-1.2 equivalents. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) is also critical.
-
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling System | Additive | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| EDC | HOBt or Oxyma | DCM or DMF | 0 to 25 | Good efficiency, suppresses N-acylurea | HOBt has explosive properties; use with caution. |
| HATU/HBTU | (Internal) | DMF | 0 to 25 | High reactivity, good for hindered substrates | More expensive, can cause racemization if not controlled |
| TiCl₄ | None | Pyridine | 85 | Effective for a wide range of substrates | Higher temperature, requires anhydrous conditions[2] |
| T3P® (Propylphosphonic Anhydride) | None | Ethyl Acetate, Me-THF | 25 to 50 | High yields, clean reaction, water is the only byproduct | Requires a base to neutralize the phosphoric acid generated |
Question 2: How do I design a robust protocol for a standard amidation reaction?
Answer: A robust protocol is one that is reproducible and minimizes side reactions. The following is a well-validated, general procedure using EDC and HOBt.
Experimental Protocol: EDC/HOBt Mediated Amidation
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) if the amine is used as a salt.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Purification:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Section 2: Preventing Byproducts in Esterification Reactions
Esterification of this compound, most commonly via Fischer esterification, is a fundamental process. The primary challenge is the reversible nature of the reaction, which can lead to incomplete conversion and purification difficulties.
Frequently Asked Questions (FAQs): Esterification
Question 1: My Fischer esterification of this compound is not going to completion. How can I increase the yield?
Answer: The Fischer esterification is an equilibrium-controlled reaction.[3] To drive the reaction towards the product side and achieve high yields, you must apply Le Châtelier's principle.
Strategies to Maximize Ester Yield:
-
Use an Excess of Alcohol: The most common and straightforward method is to use the alcohol reactant as the solvent. This large excess (often 10-50 equivalents) shifts the equilibrium towards the ester product.[3]
-
Removal of Water: As water is a product, its removal will drive the reaction forward.
-
Azeotropic Distillation: If the alcohol and water form an azeotrope (e.g., with toluene as a co-solvent), a Dean-Stark apparatus can be used to physically remove water as it is formed.[3]
-
Dehydrating Agents: The use of concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, consuming the water produced.[4] Molecular sieves can also be added to the reaction mixture to sequester water.
-
Question 2: I am observing a dark, tarry byproduct in my esterification reaction, especially at higher temperatures. What is this and how can I avoid it?
Answer: The formation of dark, insoluble byproducts during acid-catalyzed reactions at elevated temperatures often points to decomposition or side reactions like sulfonation of the aromatic ring if using sulfuric acid.
Troubleshooting Byproduct Formation:
-
Temperature Control: While heat is required to accelerate the reaction, excessive temperatures can promote decomposition. Maintain the reaction at the reflux temperature of the alcohol and avoid aggressive overheating.[4]
-
Alternative Catalysts: If sulfonation is suspected, consider using a different acid catalyst. Solid acid catalysts like graphene oxide or macroporous polymeric resins can be effective and are easily filtered out post-reaction, simplifying purification.[5]
-
Purification: After the reaction, neutralizing the acid catalyst is crucial. A common method is to dilute the reaction mixture and wash it with a weak base like sodium bicarbonate (NaHCO₃) solution.[4][6] This removes the acid catalyst and any unreacted this compound.
Diagram: Key Reaction Pathways
Below is a diagram illustrating the desired reaction (amidation) versus a potential side reaction pathway.
Caption: Desired amidation vs. byproduct formation.
Section 3: General Troubleshooting & Impurity Control
Beyond specific reaction classes, other byproducts can arise from the inherent reactivity of this compound or impurities from its synthesis.
Frequently Asked Questions (FAQs): General Issues
Question 1: My reaction is sluggish, and I'm seeing the formation of N-morpholinobenzene in my mass spec data. What is happening?
Answer: The appearance of N-morpholinobenzene strongly suggests that decarboxylation is occurring. Aromatic carboxylic acids can lose CO₂ under certain conditions, particularly at high temperatures or under specific catalytic (e.g., photoredox or copper-catalyzed) conditions.[7][8][9] While thermal decarboxylation of this compound typically requires high temperatures (>250 °C), trace metal impurities or unintended photocatalysis can lower this barrier.[8]
Mitigation Strategies for Decarboxylation:
-
Strict Temperature Control: Avoid exceeding the necessary reaction temperature. If a reaction requires high heat, assess if an alternative, lower-temperature method exists.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative pathways that can sometimes facilitate decarboxylation.
-
Metal Scavenging: If you suspect metal catalysis from a previous step, consider treating your starting material with a metal scavenger or performing a purification step like recrystallization before use.
Question 2: My starting material, this compound, contains an ethyl ester impurity. How did it get there and how do I remove it?
Answer: This impurity is common if the this compound was synthesized via the alkaline hydrolysis of ethyl 4-morpholinobenzoate.[10] The presence of the ethyl ester indicates incomplete hydrolysis during the manufacturing process.
Removal and Prevention:
-
Purification: The most direct way to remove the neutral ester impurity from the acidic desired product is through an acid-base extraction. Dissolve the mixture in a suitable organic solvent (like Ethyl Acetate) and extract with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The this compound will move into the aqueous layer as its carboxylate salt, leaving the ester in the organic layer. The aqueous layer can then be separated, cooled, and re-acidified with HCl to precipitate the pure acid, which is then collected by filtration.[10]
-
Quality Control: Before starting a large-scale reaction, run a quality control check (e.g., ¹H NMR, LC-MS) on your starting material to confirm its purity and identify any contaminants that could interfere with your reaction.
Workflow: Troubleshooting Impurity Formation
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Buncel, E., & Onyido, I. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate.
- Li, X., et al. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
- HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification [Video]. YouTube.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- Ogiwara, Y. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.
- Chen, C., & Diao, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016.
- Singh, R., et al. (2023). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Advances, 13(37), 25867-25878.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate.
- Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84.
- Hu, B., et al. (2015). Synthesis and characterization of four process impurities in pazopanib. Molecules, 20(4), 6228-6238.
- MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
- J&K Scientific LLC. (n.d.). This compound | 7470-38-4.
- de la Torre, B. G., & Albericio, F. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(13), 6697-6724.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 7470-38-4 [smolecule.com]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 7470-38-4 [chemicalbook.com]
Navigating the Synthesis of 4-Morpholinobenzoic Acid: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Morpholinobenzoic acid. As a key intermediate in pharmaceuticals and specialty polymers, the robust and scalable synthesis of this compound is of paramount importance.[1][2] This guide, curated by a Senior Application Scientist, provides in-depth technical insights and troubleshooting strategies to navigate the challenges of scaling up its production, from the benchtop to industrial-scale manufacturing.
I. Foundational Synthesis Routes: An Overview
The two primary synthetic strategies for constructing the C-N bond in this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these routes often depends on factors such as raw material cost, process safety, and the desired purity profile of the final product.
A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method
The most common and industrially applied method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of a 4-halobenzoic acid derivative, most commonly a 4-fluorobenzoate ester, with morpholine, followed by hydrolysis of the resulting ester.[3][4]
The reaction is favored by the presence of an electron-withdrawing group (the carboxylate or its ester) para to the leaving group (the halogen), which activates the aromatic ring towards nucleophilic attack.[5][6] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5]
II. Troubleshooting Guide for SNAr Route Scale-Up
Scaling up the SNAr synthesis of this compound introduces several challenges that are often not apparent at the lab scale. This section addresses common issues in a question-and-answer format.
A. Reaction Initiation and Control
Q1: My large-scale reaction is sluggish and not reaching completion, even with extended reaction times. What are the likely causes?
A1: This is a common issue when transitioning to larger reactors. Several factors could be at play:
-
Insufficient Mixing: In large vessels, inadequate agitation can lead to poor mass transfer between the reactants, especially if starting materials have different solubilities.[7] This creates localized concentration gradients, slowing down the reaction rate. Ensure your reactor's agitation system is designed to handle the viscosity and density of the reaction mixture.
-
Poor Heat Transfer: The SNAr reaction with morpholine is exothermic.[7] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] This can lead to localized hot spots that might not be detected by a single temperature probe, but can cause side reactions or decomposition. Conversely, inefficient heating can also be a problem, leading to a lower overall reaction rate.
-
Raw Material Quality: The purity of your starting materials is critical at scale. Impurities in the 4-halobenzoate or morpholine can interfere with the reaction. Water content in the morpholine, for instance, can affect the reaction kinetics.
Troubleshooting Workflow for Sluggish Reactions
Caption: Troubleshooting workflow for slow reactions.
Q2: I'm observing a significant exotherm during the initial phase of the reaction on a larger scale. How can I control this?
A2: The reaction between a 4-halobenzoate and morpholine is exothermic, and this becomes a major safety concern at scale.[7][9] A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Controlled Reagent Addition: Instead of adding all the morpholine at once, add it portion-wise or via a controlled feed rate. This allows the reactor's cooling system to manage the heat generated.
-
Solvent Selection: While industrial processes often use an excess of morpholine as the solvent,[3] for better temperature control, a high-boiling inert solvent can be used to help dissipate the heat.
-
Process Safety Analysis: Before scaling up, a thorough process hazard analysis (PHA) is crucial. This includes reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to ensure it remains within the safe operating limits of the reactor.[8]
B. Product Isolation and Purification
Q3: My yield of this compound is significantly lower after crystallization at a large scale compared to the lab.
A3: Yield loss during large-scale crystallization is often due to suboptimal conditions.
-
Cooling Rate: Rapid cooling in a large crystallizer can lead to the formation of fine, impure crystals that are difficult to filter. A controlled, slower cooling profile is generally recommended.
-
Solvent Selection: The choice of crystallization solvent is critical. For carboxylic acids, polar solvents are generally good dissolving agents.[10] The ideal recrystallization solvent will have high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[10] Water is a common choice for the final product.[3]
-
pH Control: During the workup and crystallization, the pH must be carefully controlled. The product is amphoteric. Acidification of the reaction mixture after hydrolysis is necessary to precipitate the carboxylic acid. The final pH will affect the yield and purity.
Q4: The filtration of my crystallized product is very slow on a large scale, and the product seems to retain a lot of solvent.
A4: Slow filtration is typically caused by small or irregular crystal sizes.
-
Crystal Morphology: The goal is to obtain larger, more uniform crystals, which are easier to filter and wash. This can be influenced by the cooling rate, agitation, and solvent system during crystallization.
-
"Oiling Out": If the product separates as a liquid ("oils out") before crystallizing, it often results in a fine, poorly-filterable solid. This can be mitigated by adjusting the solvent composition or the cooling profile.
-
Filter Type: Ensure the filter medium (e.g., filter cloth) is appropriate for the particle size of your product. A filter with too large of a pore size will result in product loss, while one with too small of a pore size will lead to slow filtration.
Table 1: Common Solvents for Carboxylic Acid Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for final product precipitation. |
| Ethanol | High | 78 | Can be used as a co-solvent. |
| Acetic Acid | High | 118 | Can be used for recrystallization.[11] |
| Ethyl Acetate | Medium | 77 | Often used in workup extractions.[10] |
C. Impurity Profile
A5: Impurities that are minor at the lab scale can become significant issues in larger batches due to longer reaction times and less efficient heat transfer.
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities.[12]
-
Di-substituted Byproducts: If the starting material is a di-halo-aromatic compound, di-substitution with morpholine can occur.
-
Hydrolysis Products: If the reaction is run for too long at high temperatures, hydrolysis of the ester starting material to the corresponding carboxylic acid can occur before the SNAr reaction is complete.
-
Degradation of Morpholine: At high temperatures, morpholine can undergo side reactions.[9] It is also known to form N-nitrosomorpholine in the presence of nitrates or nitrites, which is a potential carcinogen.[9]
Protocol 1: General Procedure for Large-Scale SNAr Synthesis and Work-up
-
Reaction Setup: Charge the reactor with ethyl 4-fluorobenzoate and an excess of morpholine (acting as both reactant and solvent).[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-130°C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).[3]
-
Hydrolysis: Once the SNAr reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester.[3]
-
Work-up: Cool the reaction mixture. Acidify with an aqueous acid (e.g., HCl) to a pH where the this compound precipitates.[3]
-
Isolation: Filter the solid product and wash with water to remove inorganic salts and residual morpholine.
-
Drying: Dry the product under vacuum at an appropriate temperature.
III. Alternative Synthesis Route: Buchwald-Hartwig Amination
For substrates that are less reactive towards SNAr, or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond. This palladium-catalyzed cross-coupling reaction can be performed on a variety of aryl halides and sulfonates.
Q6: I'm considering the Buchwald-Hartwig amination for my synthesis. What are the key challenges in scaling up this reaction?
A6: While highly versatile, the Buchwald-Hartwig amination presents its own set of scale-up challenges:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for success. For aryl chlorides, bulky, electron-rich ligands are often required.[13] The cost of these catalysts and ligands can be a significant factor at scale.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial, which can be more challenging in large reactors.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, these can be difficult to handle on a large scale. Weaker, inorganic bases like potassium carbonate can sometimes be used, but may require higher catalyst loadings and longer reaction times.[13]
-
Impurity Removal: Removing the palladium catalyst and ligand residues from the final product is a critical purification step, especially for pharmaceutical applications.
Troubleshooting the Buchwald-Hartwig Amination
Caption: Key troubleshooting points for Buchwald-Hartwig amination.
Protocol 2: General Lab-Scale Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry flask with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the aryl halide, morpholine, and anhydrous solvent.
-
Reaction: Heat the mixture to the required temperature and stir for the duration of the reaction, monitoring by a suitable analytical method.
-
Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Purify the crude product by standard methods such as crystallization or column chromatography.
IV. Concluding Remarks
The successful scale-up of this compound synthesis requires a thorough understanding of the reaction chemistry, careful consideration of process engineering principles, and a proactive approach to safety and impurity management. By anticipating and addressing the challenges outlined in this guide, researchers and drug development professionals can develop robust and efficient manufacturing processes for this important chemical intermediate.
V. References
-
US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents. (URL not available)
-
Solvent design for crystallization of carboxylic acids - ResearchGate. (URL not available)
-
Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem. (URL not available)
-
Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich. (URL not available)
-
Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (URL not available)
-
Morpholine - Processing - USDA. (URL not available)
-
US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (URL not available)
-
Crystallization Solvents.pdf. (URL not available)
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (URL not available)
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL not available)
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (URL not available)
-
Crystallization, Large Scale - YouTube. (URL not available)
-
US3151112A - Process for the preparation of morpholines - Google Patents. (URL not available)
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL not available)
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (URL not available)
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL not available)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL not available)
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL not available)
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL not available)
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (URL not available)
-
Concerted nucleophilic aromatic substitutions - DASH (Harvard). (URL not available)
-
US4739051A - Preparation of morpholine - Google Patents. (URL not available)
-
CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents. (URL not available)
-
Common side products in 4-Phenylazobenzoic acid synthesis and their removal - Benchchem. (URL not available)
-
US4647663A - Synthesis of morpholine - Google Patents. (URL not available)
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL not available)
-
This compound | 7470-38-4 - ChemicalBook. (URL not available)
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL not available)
-
This compound | 7470-38-4 - J&K Scientific LLC. (URL not available)
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (URL not available)
-
This compound - Chem-Impex. (URL not available)
-
Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (URL not available)
-
Large-scale crystallization of proteins for purification and formulation - PubMed. (URL not available)
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (URL not available)
-
Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling | Request PDF - ResearchGate. (URL not available)
-
Plausible mechanisms for aromatic nucleophilic substitution reaction - ResearchGate. (URL not available)
-
Spherical crystallization of benzoic acid - PubMed. (URL not available)
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (URL not available)
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. polybluechem.com [polybluechem.com]
- 8. annualreviews.org [annualreviews.org]
- 9. ams.usda.gov [ams.usda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedure for 4-Morpholinobenzoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this important synthetic intermediate.[1][2] We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.
The most common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halobenzoic acid (typically 4-fluoro- or 4-chlorobenzoic acid) with morpholine. The work-up procedure is critical for isolating the pure product from unreacted starting materials and potential by-products.
Core Principles: The Chemistry of Purification
The success of the work-up hinges on the differential acid-base properties of the components in the reaction mixture. Understanding this is key to effective separation.
-
This compound (Product): This is an amphoteric molecule. The morpholino nitrogen is basic (pKa of the conjugate acid is ~5.6), while the carboxylic acid group is acidic (pKa ~4.2). It is least soluble in water at its isoelectric point.
-
Morpholine (Excess Reagent): A basic secondary amine (pKa of the conjugate acid is ~8.5). It is readily protonated by acid to form a water-soluble morpholinium salt.[3]
-
4-Halobenzoic Acid (Starting Material): An acidic molecule (pKa ~4.0). It is readily deprotonated by a mild base to form a water-soluble carboxylate salt.[3]
This allows for a straightforward purification strategy using sequential acid and base washes in a liquid-liquid extraction.
Table 1: Key Compound Properties
| Compound | Role | Key Functional Group | Behavior in Aqueous Acid (pH < 2) | Behavior in Aqueous Base (pH > 10) |
| This compound | Product | Carboxylic Acid & Tertiary Amine | Protonated (water-soluble salt) | Deprotonated (water-soluble salt) |
| Morpholine | Reagent | Secondary Amine (Basic) | Protonated (water-soluble salt) | Neutral (organic soluble) |
| 4-Halobenzoic Acid | Reagent | Carboxylic Acid (Acidic) | Neutral (organic soluble) | Deprotonated (water-soluble salt) |
Standard Work-up & Isolation Protocol
This protocol assumes the reaction was performed in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) and is now ready for work-up.
Experimental Protocol: Acid-Base Extraction and Precipitation
-
Quenching and Dilution:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 5-10 volumes of water.
-
Add an organic solvent suitable for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume equal to the aqueous volume is a good starting point.
-
-
Transfer to Separatory Funnel:
-
Transfer the entire biphasic mixture to a separatory funnel of appropriate size.
-
-
Acid Wash (Removes Excess Morpholine):
-
Add 1 M Hydrochloric Acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the morpholinium hydrochloride salt.[3]
-
Rationale: The acid protonates the basic morpholine, rendering it highly soluble in the aqueous phase for easy removal.[3]
-
-
Base Wash (Removes Unreacted 4-Halobenzoic Acid):
-
Add a 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) to the remaining organic layer in the funnel.[3][4]
-
Shake and vent as before. Allow the layers to separate.
-
Drain and discard the lower aqueous layer, which contains the sodium 4-halobenzoate salt.[3]
-
Repeat this base wash one more time to ensure complete removal.
-
Rationale: The mild base deprotonates the starting acidic material, making it soluble in the aqueous phase.[3] NaHCO₃ is generally preferred over stronger bases like NaOH to prevent potential hydrolysis of any ester intermediates if the reaction started from an ester.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of Sodium Chloride (brine).
-
This step helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[3]
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic solvent over an anhydrous drying agent like Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Final Precipitation/Recrystallization (Purification):
-
The crude product can often be purified by precipitation. Dissolve the crude solid in a dilute basic solution (e.g., 1 M NaOH).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 1 M HCl dropwise with stirring to the clear filtrate until the pH is approximately 4-5.
-
The pure this compound will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]
-
Troubleshooting Guide
Q1: After adding acid in the final precipitation step (Step 7), no solid product crashes out, or the yield is extremely low. What happened?
Answer: This is a common issue that typically points to two main possibilities:
-
Over-acidification: Your product is amphoteric. While acidification is necessary to neutralize the carboxylate and precipitate the neutral species, adding too much acid (e.g., pH < 2) will protonate the morpholine nitrogen. This forms the water-soluble hydrochloride salt of your product, keeping it dissolved in the aqueous solution.
-
Solution: Carefully re-adjust the pH of the solution back to the 4-5 range using a dilute base like 1 M NaOH. Add it dropwise while monitoring with pH paper or a pH meter. Your product should precipitate as you approach the isoelectric point.
-
-
Reaction Failure: It's possible the initial reaction did not proceed as expected, and there is little to no product to isolate.
-
Solution: Before work-up, it is always advisable to run a Thin Layer Chromatography (TLC) or LC-MS of the crude reaction mixture to confirm product formation.
-
Q2: A thick, persistent emulsion formed during the acid or base wash. How can I break it?
Answer: Emulsion formation is common when vigorously shaking solutions containing salts and amphiphilic molecules.
-
Immediate Action: Add a significant amount of brine (saturated NaCl solution) to the separatory funnel, swirl gently (do not shake), and allow it to stand. The increased ionic strength of the aqueous phase often destabilizes the emulsion.[3]
-
If Brine Fails: Try passing the entire mixture through a pad of Celite® or filter paper in a Büchner funnel. This can sometimes break the emulsion physically.
-
Last Resort: If the emulsion is intractable, transfer the entire mixture to a larger beaker and add more of both the organic and aqueous solvents to dilute the system. It may eventually separate upon standing. For future extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
Q3: My final product is off-white or yellow and has a low/broad melting point. What are the likely impurities?
Answer: A low or broad melting point is a classic sign of impurity.[3] The color may indicate residual starting materials or by-products from the synthesis.
-
Likely Culprits:
-
Residual 4-Halobenzoic Acid: This suggests the base wash (Step 4) was insufficient.
-
Residual Morpholine: This suggests the acid wash (Step 3) was insufficient.
-
Solvent Impurities: Ensure the product is thoroughly dried to remove any remaining extraction or recrystallization solvents.
-
-
Solution: The most effective solution is recrystallization. The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.
Table 2: Recrystallization Solvent Selection
| Solvent | Suitability | Comments |
| Isopropanol | Excellent | Good solubility when hot, poor solubility when cold. A common choice.[3] |
| Ethanol/Water | Very Good | Dissolve in hot ethanol, then add hot water dropwise until cloudy. |
| Acetic Acid | Good | Can be effective but may be difficult to remove completely. |
| Water | Poor | Product is generally not soluble enough in hot water for effective recrystallization, but it is used for precipitation. |
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis? A: Yields can vary significantly based on the specific halide used (F vs. Cl), reaction conditions, and scale. However, literature reports yields are often in the 80-95% range after purification for the SNAr reaction.[5]
Q: What are the key safety precautions for this work-up? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be cautious when handling corrosive acids (HCl) and bases (NaOH). Remember to vent the separatory funnel frequently during extractions to prevent pressure buildup.
Q: How can I confirm the identity and purity of my final this compound? A: A combination of analytical techniques should be used:
-
Melting Point: The literature melting point is approximately 275-277 °C.[5] A sharp melting point in this range indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR should show characteristic signals for the morpholine and benzene ring protons.[5]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (broad, ~2500-3300 cm⁻¹).
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Visual Workflow: Work-up and Purification
This diagram illustrates the logical flow of the separation process based on the acid-base extraction principles.
Sources
Technical Support Center: Identifying Impurities in 4-Morpholinobenzoic Acid by NMR
Welcome to the technical support guide for the NMR analysis of 4-Morpholinobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately identify impurities in your samples. This guide moves beyond simple protocols to explain the underlying principles, ensuring you can confidently interpret your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: Understanding the NMR spectrum of the pure compound is the first step in identifying impurities. This compound has a distinct set of signals.
¹H NMR:
-
Aromatic Protons: You will observe two doublets in the aromatic region (typically δ 6.5-8.0 ppm).[1] The protons on the benzene ring ortho to the carboxyl group will be the most downfield, while those ortho to the morpholine group will be more upfield. This para-substitution pattern often results in a characteristic doublet of doublets appearance.[2][3]
-
Morpholine Protons: The morpholine ring protons typically show two distinct signals, appearing as triplets. The protons adjacent to the oxygen atom are deshielded and appear further downfield (around δ 3.8 ppm) compared to the protons adjacent to the nitrogen atom (around δ 3.3 ppm).[4][5]
-
Carboxylic Acid Proton: The carboxylic acid proton is a broad singlet and its chemical shift is highly dependent on the solvent and concentration. It can often be found far downfield (>10 ppm).
¹³C NMR:
-
Aromatic Carbons: The benzene ring will show four distinct signals in the aromatic region (δ 120-150 ppm).[1] The carbon attached to the carboxyl group will be the most downfield, followed by the carbon attached to the morpholine nitrogen. The two sets of CH carbons will be further upfield.
-
Morpholine Carbons: You will see two signals for the morpholine carbons. The carbons adjacent to the oxygen will be downfield (around δ 66 ppm) compared to the carbons adjacent to the nitrogen (around δ 47 ppm).
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum, typically above δ 165 ppm.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities from the synthesis?
A2: Impurities often originate from starting materials or byproducts of the reaction. A common synthesis for this compound involves the reaction of 4-fluorobenzoic acid with morpholine.[6][7]
Potential Impurities and Their ¹H NMR Signatures:
| Impurity | Key ¹H NMR Signals (in DMSO-d₆) | Rationale for Presence |
| 4-Fluorobenzoic Acid | Doublet of doublets around 8.01 ppm and a triplet around 7.32 ppm.[8][9] The carboxylic acid proton will be a broad singlet >13 ppm.[8][9] | Unreacted starting material. |
| Morpholine | A singlet for the N-H proton (variable shift), and two multiplets for the -CH₂- groups around 3.57 ppm and 2.79 ppm.[10] | Unreacted starting material. The chemical shift of the N-H proton is highly solvent-dependent.[11][12] |
| 4-Aminobenzoic Acid | Two doublets in the aromatic region (around 7.65 ppm and 6.57 ppm) and a broad singlet for the -NH₂ protons around 5.89 ppm.[13][14] The carboxylic acid proton appears around 12.0 ppm.[13] | A potential byproduct if ammonia is present or through a side reaction. |
| Solvent Residues | Refer to established tables for common NMR solvent impurities (e.g., ethyl acetate, hexane).[15] | Solvents used in the reaction or purification steps. |
Q3: The aromatic region of my spectrum is complex. How can I definitively assign the signals?
A3: A complex aromatic region can be due to overlapping signals from your product and impurities.
-
Coupling Patterns: Look for the characteristic splitting patterns of a para-disubstituted benzene ring, which is typically two doublets.[2][3] Any additional signals in this region are likely from impurities.
-
2D NMR: If you have sufficient sample, a ¹H-¹H COSY experiment can help to identify which protons are coupled to each other, confirming the connectivity within the aromatic ring. A ¹H-¹³C HSQC experiment will show which protons are attached to which carbons, aiding in the assignment of both proton and carbon spectra.
Q4: I see broad peaks in my spectrum. What could be the cause?
A4: Broad peaks can be indicative of several issues.[16]
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Incomplete Dissolution: If your sample is not fully dissolved, you will see broad lines.[17] Ensure your sample is completely dissolved before running the experiment. Gentle heating or sonication may help.[17]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[17] If you suspect this, you may need to purify your sample further.
-
High Concentration: Very concentrated samples can also lead to broader peaks due to viscosity and intermolecular interactions.[18][19]
Troubleshooting Guides
Guide 1: Distinguishing Starting Materials from Product
This guide will help you confirm the presence of unreacted 4-fluorobenzoic acid or morpholine in your sample.
Workflow:
Caption: Workflow for identifying starting material impurities.
Step-by-Step Protocol:
-
Acquire a high-resolution ¹H NMR spectrum of your this compound sample.
-
Analyze the aromatic region (δ 7.0-8.5 ppm):
-
Analyze the aliphatic region (δ 2.5-4.0 ppm):
-
Identify the two triplets corresponding to the morpholine moiety of your product.
-
Look for additional multiplets around 3.57 ppm and 2.79 ppm, which are indicative of free morpholine.[10]
-
-
(Optional) Spiking Experiment: If you are unsure about an assignment, add a small amount of the suspected impurity (e.g., 4-fluorobenzoic acid) to your NMR tube and re-acquire the spectrum. An increase in the intensity of the questionable peak confirms its identity.
-
Quantification: Once an impurity is identified, you can determine its concentration relative to your product by comparing the integration of a well-resolved impurity signal to a well-resolved signal from your product.
Guide 2: Dealing with Solvent and Grease Impurities
NMR spectra can often be contaminated with signals from residual solvents or grease.[20][21]
Common Impurities and Their Appearance:
-
Water: A broad singlet, typically around 1.55 ppm in CDCl₃ and 3.33 ppm in DMSO-d₆. Its chemical shift is temperature-dependent.[15]
-
Silicone Grease: A singlet around 0 ppm.[20]
-
Acetone: A singlet at 2.17 ppm in CDCl₃ and 2.09 ppm in DMSO-d₆.[15]
-
Hexane: Multiplets around 1.25 ppm and 0.88 ppm.[15]
Mitigation Strategies:
-
Proper Glassware Cleaning: Thoroughly clean and dry all glassware to remove residual solvents and grease.
-
High-Purity Solvents: Use high-purity deuterated solvents for your NMR analysis.
-
Sample Handling: Avoid using greased joints in your reaction or workup if possible. If you must use grease, be meticulous to prevent it from contaminating your sample.
-
Drying: Ensure your sample is completely dry before preparing your NMR sample to minimize the water signal.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[19]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[19]
-
Dissolution: Ensure the sample is completely dissolved. You can gently warm or sonicate the vial to aid dissolution.[17][18]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[19]
Caption: NMR sample preparation workflow.
References
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (n.d.). Taylor & Francis.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 4-Aminobenzoic Acid. (n.d.). PubChem.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (n.d.). ResearchGate.
- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry.
- Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube.
- Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... (n.d.). ResearchGate.
- Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube.
- Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs.
- 1H and13C NMR spectra ofN-substituted morpholines. (n.d.). ResearchGate.
- 15.4: Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. (2019, November 30). Chegg.com.
- Sample preparation for NMR analysis. (n.d.). I.R.I.S.
- 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 4-Aminobenzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. (2022, March 13). Reddit.
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry.
- NMR impurities after chromatography. (2023, May 9). Reddit.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Aminobenzoic acid(150-13-0) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Troubleshooting [chem.rochester.edu]
- 17. organomation.com [organomation.com]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Morpholinobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Morpholinobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of temperature in the successful synthesis of this versatile compound. Our goal is to equip you with the scientific rationale behind the procedural steps, enabling you to diagnose and resolve common experimental challenges.
Introduction: The Role of Temperature in C-N Bond Formation
The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between a benzoic acid backbone and a morpholine moiety. The reaction temperature is arguably the most critical parameter influencing the rate, yield, and purity of the final product. Temperature dictates not only the speed at which the desired reaction occurs but also the activation of potential side-reaction pathways. Understanding the interplay between kinetics and thermodynamics is paramount for optimizing this synthesis. At lower temperatures, reactions are under kinetic control , favoring the fastest-forming product, which may not be the most stable one.[1] Conversely, higher temperatures provide the energy to overcome larger activation barriers, leading to thermodynamic control , where the most stable product is favored.[2][3] This guide will explore the practical implications of this principle across the three most common synthetic strategies.
Core Synthetic Methodologies
The choice of synthesis route for this compound typically depends on the available starting materials, particularly the halogen on the 4-halobenzoic acid. The reactivity of the aryl halide follows the general trend I > Br > Cl > F for metal-catalyzed reactions, but the reverse, F > Cl > Br > I, for Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during your experiments, with solutions grounded in the principles of reaction kinetics and thermal stability.
Issue 1: Low or No Yield of this compound
Q: I am getting a very low yield or recovering mostly starting material. What are the likely temperature-related causes?
A: This is a common problem, often stemming from insufficient thermal energy to overcome the reaction's activation energy barrier. The solution depends heavily on your chosen synthetic method.
For Nucleophilic Aromatic Substitution (SNAr):
-
Root Cause: The reaction of a 4-halobenzoic acid with morpholine, especially with less reactive halides like chloro- or bromobenzoic acid, requires significant energy to form the intermediate Meisenheimer complex. Room temperature is often insufficient.
-
Solution: Gradually increase the reaction temperature. For a reaction between 4-fluorobenzoic acid and morpholine in a polar aprotic solvent like DMSO, a temperature range of 80-130°C is often effective.[4][5] If using 4-chlorobenzoic acid, higher temperatures (>120°C) might be necessary. Monitor the reaction progress by TLC. If you see no product formation after several hours, a temperature increase in 10-15°C increments is a logical next step.
For Buchwald-Hartwig Amination:
-
Root Cause: The catalytic cycle of the Buchwald-Hartwig reaction has several energy-dependent steps, including oxidative addition and reductive elimination. Insufficient temperature can stall the catalyst in the cycle, leading to low turnover.
-
Solution: While some modern, highly active catalyst systems can operate at room temperature, a range of 80-110°C is more typical for standard catalysts like those based on Pd(OAc)₂ with phosphine ligands.[6] A study optimizing a similar reaction found 85°C to be an ideal temperature.[7] If the reaction is sluggish, increasing the temperature to around 100°C can significantly improve the rate and yield.
For Ullmann Condensation:
-
Root Cause: Traditional Ullmann reactions are notorious for requiring high temperatures, often in excess of 150°C, and sometimes as high as 210°C.[8] This is necessary to facilitate the copper-mediated C-N bond formation.
-
Solution: Ensure your reaction is heated to at least 120-140°C.[9] If using a less reactive aryl halide like a bromide or chloride, temperatures approaching 180-200°C in a high-boiling polar solvent like DMF or NMP might be required.[10] Using a more reactive starting material like 4-iodobenzoic acid can often allow for lower reaction temperatures.
Issue 2: Product is Impure, with Significant Side Products
Q: My reaction went to completion, but the final product is contaminated with several byproducts. How is temperature contributing to this?
A: Excessive temperature is a frequent cause of impurity formation. High thermal energy can activate undesired reaction pathways or lead to the decomposition of reactants and products.
Potential Side Reactions at High Temperatures (All Methods):
-
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at high temperatures (typically >200°C) to form benzene derivatives.[2][11] This is a greater risk in the high-temperature Ullmann condensation. If you detect 4-morpholinobenzene as a byproduct, your reaction temperature is likely too high.
-
Morpholine Decomposition: Morpholine is thermally stable up to about 150°C but begins to degrade significantly at temperatures of 175°C and higher.[1] At very high temperatures (260-300°C), it can decompose into products like ammonia and various ethanolamines.[7] This is a critical consideration for Ullmann reactions run at extreme temperatures.
-
Hydrodehalogenation (Buchwald-Hartwig Specific): An unproductive side reaction can occur where the aryl halide is reduced to benzoic acid instead of coupling with the amine. This is often exacerbated by higher temperatures. Lowering the temperature to around 80-100°C can suppress this side reaction.[6]
Troubleshooting Impurities by Synthetic Method:
-
SNAr: If using an ester of 4-halobenzoic acid as a starting material, excessively high temperatures in the presence of excess morpholine could potentially lead to amide formation as a side product, complicating the final hydrolysis step.
-
Buchwald-Hartwig: Besides hydrodehalogenation, high temperatures can lead to catalyst decomposition, forming palladium black and halting the reaction, which can lead to a complex mixture of starting materials and byproducts.[12]
-
Ullmann: The harsh conditions can lead to a variety of byproducts from the decomposition of the solvent, ligand (if used), and reactants.[8] If significant charring or dark coloration of the reaction mixture occurs, excessive temperature is the most likely cause.
Issue 3: Inconsistent Yields Between Batches
Q: I am running the same reaction protocol, but my yields are inconsistent. Could temperature control be the issue?
A: Absolutely. Inconsistent temperature control is a major source of poor reproducibility.
-
Root Cause: The difference between an optimal yield and a low yield or an impure product can be a narrow temperature window of just 10-20°C. Variations in heating equipment (e.g., oil bath vs. heating mantle), stirring rate, and flask size can all lead to different effective reaction temperatures, even if the setpoint is the same.
-
Solution:
-
Use an Internal Thermometer: Always monitor the internal temperature of the reaction mixture, not just the setpoint of the heating device.
-
Ensure Efficient Stirring: Good agitation ensures even heat distribution and prevents localized overheating, which can cause decomposition at the flask surface.
-
Consistent Setup: Use the same type and size of reaction flask, stir bar, and heating apparatus for each run to ensure consistent heat transfer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: There is no single "optimal" temperature; it is highly dependent on the chosen synthetic route. The following table provides a general guide based on representative literature values.
| Synthesis Method | Starting Material (Example) | Recommended Temperature Range (°C) | Expected Yield (Representative) | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorobenzoic Acid | 80 - 130 °C | ~90% (after hydrolysis) | Higher temperatures needed for less reactive halides (Cl, Br).[13] |
| Buchwald-Hartwig Amination | 4-Bromobenzoic Acid | 80 - 110 °C | 70 - 95% | Lower end of the range minimizes dehalogenation side products.[6][12] |
| Ullmann Condensation | 4-Iodobenzoic Acid | 120 - 180 °C | 60 - 85% | Requires high temperatures; risk of reactant/product decomposition.[8][9] |
Q2: Can I use microwave heating to accelerate the reaction?
A2: Yes, microwave irradiation is an excellent technique for this synthesis, particularly for SNAr and Buchwald-Hartwig reactions. It allows for rapid and uniform heating, often leading to significantly reduced reaction times and potentially cleaner reactions. However, it is crucial to monitor the internal temperature and pressure carefully to avoid overheating and decomposition.
Q3: How does the choice of 4-halobenzoic acid affect the required reaction temperature?
A3: The effect of the halide is opposite for SNAr versus metal-catalyzed reactions.
-
For SNAr: The reactivity order is F > Cl > Br > I. This is because fluorine is the most electronegative halogen, making the carbon to which it is attached more electrophilic and susceptible to nucleophilic attack. Therefore, 4-fluorobenzoic acid will generally react at a lower temperature than 4-chlorobenzoic acid.
-
For Buchwald-Hartwig and Ullmann Reactions: The reactivity is dictated by the ease of breaking the carbon-halogen bond. The bond strength decreases down the group, so the reactivity order is I > Br > Cl. Consequently, 4-iodobenzoic acid will react at a lower temperature than 4-bromobenzoic acid in these catalytic systems.
Q4: My product has co-crystallized with unreacted 4-halobenzoic acid. How can I purify it?
A4: This is an ideal scenario for purification by acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The this compound is amphoteric; in a basic solution, the carboxylic acid will be deprotonated to its carboxylate salt, but the morpholine nitrogen will remain neutral. The unreacted 4-halobenzoic acid will also be deprotonated and extracted into the aqueous layer.
-
To separate from neutral impurities, you can then acidify the organic layer with dilute HCl. The morpholine nitrogen will be protonated, and the resulting salt will move to the aqueous layer, leaving neutral impurities behind.
-
Finally, isolate the aqueous layer containing your product salt and carefully adjust the pH to the isoelectric point (around pH 4-5) to precipitate the pure this compound.
Q5: What is a good solvent for recrystallizing this compound?
A5: Due to its polar nature, solvents like ethanol, isopropanol, or a mixture of ethanol and water are often effective for recrystallization. The goal is to find a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at room temperature.[14]
Visualizing Temperature Effects on Synthesis
The following diagrams illustrate the conceptual workflows and the impact of temperature on the reaction pathways.
Sources
- 1. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 2. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Benzoic acid, 4-chloro- (CAS 74-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference) | ETDEWEB [osti.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Morpholinobenzoic Acid and 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone for the development of a myriad of therapeutic agents. Two key derivatives, 4-Morpholinobenzoic acid and 4-aminobenzoic acid (PABA), have garnered significant attention for their distinct and valuable biological activities. This guide provides an in-depth, objective comparison of their performance, delving into their mechanisms of action, supported by available experimental data, and offering insights into their roles in drug discovery and development.
While both molecules share a common benzoic acid core, the substitution at the 4-position—a morpholine ring versus an amino group—imparts dramatically different physicochemical properties and, consequently, divergent biological profiles. This comparison will illuminate the established therapeutic relevance of PABA and explore the burgeoning potential of this compound as a privileged scaffold in modern drug design.
At a Glance: Key Biological Activity Profiles
| Biological Activity | This compound | 4-Aminobenzoic Acid (PABA) |
| Primary Role | A versatile scaffold and building block in medicinal chemistry, particularly for anticancer and CNS-active agents.[1][2] | An essential metabolite in microorganisms (folate synthesis precursor) and a pharmacophore with diverse biological activities.[3][4] |
| Antimicrobial Activity | The parent compound shows limited intrinsic activity. However, its derivatives are explored for antimicrobial properties.[5][6] | The parent compound has some direct antibacterial activity, but it is more significant as a target for sulfonamide antibiotics. Its derivatives show potent, broad-spectrum antimicrobial effects.[3][7] |
| Anticancer Activity | The parent compound is not a known anticancer agent, but the this compound scaffold is integral to numerous potent antiproliferative and cytotoxic derivatives.[8] | The parent compound has limited anticancer activity. However, its derivatives have been extensively investigated and have shown significant cytotoxic effects against various cancer cell lines.[9] |
| Enzyme Inhibition | Derivatives are potent inhibitors of various kinases (e.g., PI3K) and other enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC).[8] | A known inhibitor of tyrosinase.[10] Its role in folate synthesis makes it a competitive inhibitor of dihydropteroate synthase in the presence of sulfonamides. |
| Other Activities | Derivatives are being investigated for activity against central nervous system disorders.[2] | Used in sunscreens as a UVB-absorbing agent and possesses antioxidant properties.[3] |
Delving Deeper: A Comparative Analysis of Biological Activities
Antimicrobial Activity: A Tale of a Target and a Scaffold
4-Aminobenzoic Acid (PABA): A Classic Antimicrobial Target
PABA is a crucial precursor in the bacterial synthesis of folic acid, a vitamin essential for DNA synthesis and repair.[3] This metabolic pathway, absent in humans who obtain folate from their diet, presents an ideal target for antimicrobial agents. The sulfonamide class of antibiotics, for instance, are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase, an enzyme that incorporates PABA into the folate pathway. This inhibition effectively halts bacterial growth.
While PABA itself possesses some direct antibacterial activity, its primary significance in the antimicrobial field is as a target.[3] However, derivatives of PABA, such as Schiff bases, have demonstrated potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) as low as 15.62 µM.[7]
This compound: A Scaffold for Novel Antimicrobials
In contrast, this compound is not known to be an essential metabolite for microorganisms and thus does not serve as a direct target for antimicrobial drugs. The parent compound itself has shown a lack of significant antimicrobial activity, with derivatives like 4-(phenylsulfonyl) morpholine exhibiting high MIC values (≥1024 µg/mL).[6]
However, the morpholine ring is considered a "privileged structure" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1][11] This makes this compound an attractive scaffold for the synthesis of novel antimicrobial agents. By incorporating this moiety, medicinal chemists aim to enhance the potency and drug-like properties of other antimicrobial pharmacophores.[5]
Mechanism of Action: Divergent Molecular Pathways
The structural differences between the amino group of PABA and the morpholine ring of this compound dictate their interactions with biological targets and their subsequent mechanisms of action.
4-Aminobenzoic Acid: Competitive Inhibition and Beyond
The primary mechanism of action associated with PABA in an antimicrobial context is its role in the folate biosynthesis pathway.
Beyond this, PABA and its derivatives exhibit other biological effects. For instance, PABA is a known non-competitive inhibitor of tyrosinase, an enzyme involved in melanin production.[10]
This compound: A Scaffold for Targeted Inhibition
The biological activities of this compound are primarily realized through its derivatives, which are designed to interact with specific molecular targets. The morpholine ring often plays a crucial role in binding to the target protein, enhancing potency and selectivity.[1][12]
For example, derivatives of 2-morpholinobenzoic acid have been developed as potent antiproliferative agents that inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[8]
The morpholine moiety can form key hydrogen bonds and other interactions within the active site of enzymes like PI3K, contributing to the high affinity and inhibitory activity of the molecule.[2]
Experimental Protocols: Assessing Biological Activity
To objectively evaluate and compare the biological activities of this compound and 4-aminobenzoic acid, standardized experimental protocols are essential. Below are representative methodologies for assessing their antimicrobial and anticancer properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, 4-aminobenzoic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Workflow:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Materials:
-
Test compounds (this compound, 4-aminobenzoic acid)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Workflow:
Conclusion: Two Scaffolds, Two Distinct Paths in Drug Discovery
This comparative guide illuminates the divergent yet significant roles of this compound and 4-aminobenzoic acid in the realm of biological activity and drug development.
4-Aminobenzoic acid stands as a testament to the power of understanding microbial metabolism, providing a classic target for antimicrobial therapy. Its derivatives continue to be a source of new antimicrobial and cytotoxic agents.
This compound , on the other hand, exemplifies the modern approach of scaffold-based drug design. While the parent molecule may exhibit limited intrinsic activity, its incorporation into more complex structures can significantly enhance their therapeutic potential by improving pharmacokinetic and pharmacodynamic properties. The morpholine moiety is a powerful tool for medicinal chemists to fine-tune the biological activity of lead compounds.
For researchers and drug development professionals, the choice between these two scaffolds depends on the therapeutic goal. For the development of novel antifolates, PABA remains a relevant starting point. For the creation of targeted therapies with optimized drug-like properties, the this compound scaffold offers a wealth of possibilities. Future research will undoubtedly continue to unlock the full potential of both of these valuable benzoic acid derivatives.
References
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
- Examples of drugs containing the 4-aminobenzoic acid motif. ResearchGate.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC.
- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
- SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate.
- (PDF) morpholine antimicrobial activity. ResearchGate.
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed.
- An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.
- Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed.
- Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of the Morpholinobenzoic Acid Scaffold
An In-Depth Comparative Guide to 4-Morpholinobenzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive comparison of this compound and its positional isomers, 2-morpholinobenzoic acid and 3-morpholinobenzoic acid. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and differential biological activities, supported by experimental data and detailed protocols. This document is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select and utilize the appropriate isomer for their specific application.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] When appended to a benzoic acid core, it creates a versatile platform for developing novel therapeutics. The positional isomerism of the morpholine substituent—whether at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This guide provides a head-to-head comparison to elucidate these critical differences.
Structural and Physicochemical Properties: A Tale of Three Isomers
The placement of the morpholine and carboxylic acid groups on the benzene ring dictates the physical properties of each isomer. These differences, while subtle, can have significant implications for formulation, reactivity, and biological uptake.
Conclusion
While 2-, 3-, and this compound are simple positional isomers, the location of the morpholine substituent imparts distinct physicochemical properties, spectroscopic signatures, and, most importantly, biological activities.
-
This compound is a stable, high-melting-point solid, making it a reliable building block for synthesis in materials science and medicinal chemistry. *[3][4] 3-Morpholinobenzoic acid serves as a valuable intermediate, particularly for analgesics and anti-inflammatory agents. *[5] 2-Morpholinobenzoic acid stands out as a therapeutically relevant scaffold, with its specific ortho-substitution pattern being a key pharmacophore for the development of potent anticancer agents that inhibit PC-PLC.
[6][7]This guide underscores that for drug development professionals, the choice of an isomer is not arbitrary but a critical design decision. The unique profile of each morpholinobenzoic acid dictates its potential, with the 2-isomer showing direct promise as a lead scaffold and the 3- and 4-isomers serving as versatile platforms for further chemical exploration.
References
- RSC Publishing. (2023). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- PubMed Central. (2023). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid.
- PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid.
- MySkinRecipes. (n.d.). 2-Amino-4-morpholinobenzoic Acid.
- PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
- PubMed. (2023). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- RSC Publishing. (2023). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- PubChem. (n.d.). 2-[(2S)-morpholin-2-yl]benzoic acid.
- ResearchGate. (2016). morpholine antimicrobial activity.
- PubChem. (n.d.). 4-Chloro-3-(morpholin-4-yl)benzoic acid.
- MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 7470-38-4 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Morpholinobenzoic Acid Analogs
Introduction: The Morpholinobenzoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The morpholinobenzoic acid framework represents a versatile and highly valuable scaffold in modern drug discovery. Its two core components, the morpholine ring and the benzoic acid moiety, each contribute unique and advantageous properties. The morpholine ring, a common feature in many bioactive compounds, is frequently incorporated by medicinal chemists to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability[1]. The benzoic acid group provides a crucial anchor for biological targets, capable of forming strong hydrogen bonds and ionic interactions, while also serving as a versatile synthetic handle for chemical modification.
This combination has led to the development of analogs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3][4][5]. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different classes of morpholinobenzoic acid analogs, focusing on the key structural modifications that dictate their biological function. We will delve into the mechanistic basis for their activity, present supporting quantitative data, and provide detailed experimental protocols for their evaluation.
Part 1: Anticancer Activity - Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
A significant body of research has focused on 2-morpholinobenzoic acid derivatives as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling[6][7]. Dysregulation of PC-PLC, which catalyzes the hydrolysis of phosphatidylcholine into the secondary messengers phosphocholine and 1,2-diacylglycerol (DAG), is a hallmark of various cancers[2]. DAG, in particular, activates downstream oncogenic pathways like PKC, NF-κB, and MAPK, promoting tumor growth and metastasis[2]. The insights gained from this well-studied series of analogs provide a robust framework for understanding the pharmacophore of morpholinobenzoic acids.
Mechanism of Action: PC-PLC Signaling Pathway
The diagram below illustrates the central role of PC-PLC in oncogenic signaling and the point of intervention for 2-morpholinobenzoic acid-based inhibitors.
Caption: PC-PLC hydrolyzes phosphatidylcholine to produce DAG, which activates multiple oncogenic pathways.
Core Pharmacophore and Key SAR Findings
Systematic modification of the 2-morpholinobenzoic acid scaffold has revealed several critical determinants for potent PC-PLC inhibition and antiproliferative activity.
-
Central Ring Substitution Pattern : The relative positioning of the functional groups on the central benzoic acid ring is paramount. Studies comparing analogs with a 1-acyl, 2-morpholino, 5-N-benzylamine substitution pattern against those with a 1-acyl, 2-morpholino, 4-N-benzylamine pattern found the former to be significantly more potent. Altering the substitution from a 2,5- to a 2,4-relationship resulted in a 3-fold decrease in PC-PLC inhibition[2]. This confirms that the 2-morpholino-5-N-benzylamino arrangement is the optimal pharmacophore[2][8].
-
The Morpholine Heterocycle : The morpholine ring itself is essential for activity. When the morpholine moiety was replaced with a tetrahydropyran (THP) ring, a complete loss of inhibitory activity was observed[2]. This finding strongly suggests that the morpholinyl nitrogen is a critical interaction point with the enzyme, likely through coordination with a Zn²⁺ ion in the active site[7].
-
Modification of the Carboxylic Acid : The nature of the acidic group at the 1-position dramatically influences biological activity. While carboxylic acid analogs are strong inhibitors of the PC-PLC enzyme, converting this group to a hydroxamic acid leads to a significant boost in antiproliferative activity in cancer cell lines[2][7]. This is attributed to the hydroxamic acid's superior ability to chelate the active site Zn²⁺ ion[7]. Ester derivatives, in contrast, generally exhibit only moderate activity[2].
-
N-Benzyl Ring Substituents : Halogen substitutions on the N-benzyl ring consistently enhance potency. Analogs bearing a 3-chloro or 4-bromo substituent on the benzyl ring are among the most potent compounds identified in both the carboxylic acid and hydroxamic acid series[2].
Quantitative Data: PC-PLC Inhibition and Antiproliferative Activity
The following table summarizes the biological activity of representative 2-morpholinobenzoic acid analogs against the PC-PLC enzyme and two cancer cell lines: MDA-MB-231 (breast) and HCT116 (colon).
| Compound ID | Core Scaffold Modification | N-Benzyl Substituent | PC-PLCBC Inhibition (% Activity Relative to Vehicle)[2] | Antiproliferative Activity (% Proliferation)[2] |
| MDA-MB-231 | ||||
| 1b | 2,5-substituted, Carboxylic Acid | 3-Cl | 10.7 ± 1.5 | - |
| 11f | 2,4-substituted, Carboxylic Acid | 3-Cl | 33.1 ± 5.7 | - |
| 2b | 2,5-substituted, Hydroxamic Acid | 3-Cl | 30.5 ± 7.3 | 21.8 ± 5.5 |
| 12f | 2,4-substituted, Hydroxamic Acid | 3-Cl | 47.5 ± 0.8 | - |
| 12j | 2,5-substituted, Hydroxamic Acid | 4-Br | - | 21.8 ± 5.5 |
| 20f | 2,5-substituted, THP Analog | 3-Cl | >100 (Inactive) | - |
Lower % activity/proliferation values indicate higher potency.
Part 2: Antimicrobial Activity of 4-Morpholinobenzoic Acid Analogs
While the 2-morpholino isomer has been extensively explored for anticancer activity, analogs derived from This compound have demonstrated significant potential as antimicrobial agents[4][9]. The primary synthetic strategy involves converting the carboxylic acid of the parent molecule into a hydrazide. This versatile intermediate is then reacted with various isothiocyanates, isocyanates, or aldehydes to yield thiosemicarbazides, semicarbazides, and hydrazones, respectively[9].
Key SAR Findings for Antimicrobial Activity
A comparative study of these derivatives against a panel of Gram-positive and Gram-negative bacteria revealed clear SAR trends[9].
-
Hydrazide Derivative Class : The choice of the headgroup attached to the hydrazide is the most critical factor for antibacterial activity.
-
Semicarbazides exhibited the highest potency, particularly against Enterococcus faecalis.
-
Thiosemicarbazides showed good activity against several Gram-positive strains.
-
Hydrazones were found to be completely inactive against the tested bacteria[9].
-
-
Terminal Aryl Substituents : Within the active classes, substituents on the terminal phenyl ring modulate the potency and spectrum of activity.
-
For the semicarbazide series, a 4-bromophenyl moiety yielded the most active compound, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against E. faecalis[9].
-
In the thiosemicarbazide series, a 4-trifluoromethylphenyl group conferred the best activity against Gram-positive bacteria, with MICs ranging from 31.25 to 62.5 µg/mL[9].
-
Quantitative Data: Antibacterial Activity (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC, µg/mL) values for key this compound derivatives against selected bacterial strains.
| Compound ID | Derivative Class | Terminal Aryl Substituent | E. faecalis ATCC 29212[9] | S. epidermidis ATCC 12228[9] | B. cereus ATCC 10876[9] |
| Semicarbazide (Br) | Semicarbazide | 4-Bromophenyl | 3.91 | 7.81 | 7.81 |
| Thiosemicarbazide (CF₃) | Thiosemicarbazide | 4-Trifluoromethylphenyl | 62.5 | 31.25 | 31.25 |
| Thiosemicarbazide (F) | Thiosemicarbazide | 4-Fluorophenyl | 500 | >1000 | >1000 |
| Hydrazone (F) | Hydrazone | 4-Fluorophenyl | >1000 | >1000 | >1000 |
Lower MIC values indicate higher antibacterial potency.
Part 3: Experimental Methodologies
Workflow: Synthesis of a 2-Morpholino-4-N-benzylaminobenzoic Acid Analog
The synthesis of the core scaffold is a multi-step process that allows for diversification at key positions. The causality behind this specific sequence is to build the molecule from a commercially available starting material, sequentially adding the key functional groups while managing protecting groups and reaction conditions to ensure high yields.
Caption: Multi-step synthesis of a 2-morpholinobenzoic acid analog.
Detailed Protocol (Adapted from[2]):
-
Ullmann Coupling: 2-Chloro-4-nitrobenzoic acid is reacted with morpholine using a copper catalyst to install the morpholine ring, yielding 2-morpholino-4-nitrobenzoic acid.
-
Fischer Esterification: The carboxylic acid is protected as a methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. This prevents its interference in the subsequent reduction step.
-
Nitro Group Reduction: The nitro group of the methyl benzoate intermediate is reduced to an aniline (amino group) using a standard method such as catalytic hydrogenation (H₂ over Pd/C).
-
Reductive Amination: The aniline is reacted with a substituted benzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride to form the N-benzylamine linkage. This step allows for the introduction of various substituents on the benzyl ring.
-
Saponification: The methyl ester protecting group is removed by hydrolysis with a base (e.g., NaOH) to yield the final carboxylic acid product.
Protocol: PC-PLC Enzyme Inhibition Assay
This assay provides a direct measure of a compound's ability to inhibit the target enzyme. It is a self-validating system as it includes positive (no inhibitor) and negative (no enzyme) controls.
-
Materials : Purified PC-PLC enzyme from Bacillus cereus (PC-PLCBC), chromogenic substrate p-nitrophenylphosphorylcholine (p-NPPC), assay buffer (e.g., Tris-HCl with ZnCl₂ and Triton X-100), test compounds dissolved in DMSO[6].
-
Procedure :
-
A solution of the PC-PLCBC enzyme in assay buffer is pre-incubated with the test compound (or DMSO vehicle control) for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the p-NPPC substrate.
-
The mixture is incubated for a further 30 minutes at 37°C. During this time, active enzyme hydrolyzes the substrate, releasing the yellow p-nitrophenol chromophore.
-
The reaction is stopped, and the absorbance is measured at 405 nm using a microplate reader.
-
The percentage of enzyme activity is calculated relative to the DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.
-
Protocol: Antibacterial Broth Microdilution Assay (MIC Determination)
This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials : Mueller-Hinton Broth (MHB), bacterial strains, 96-well microtiter plates, test compounds dissolved in DMSO[9].
-
Procedure :
-
A two-fold serial dilution of each test compound is prepared in MHB directly in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., 5 x 10⁵ CFU/mL).
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[9].
-
Conclusion and Future Outlook
The morpholinobenzoic acid scaffold is a remarkably versatile platform for the development of targeted therapeutic agents. The structure-activity relationship is highly dependent on the substitution pattern of the core aromatic ring and the nature of the functional groups appended to it.
For anticancer activity , a 2-morpholino-5-N-benzylamino substitution pattern is optimal, with a hydroxamic acid moiety conferring potent antiproliferative effects by targeting PC-PLC[2][8]. The essentiality of the morpholine nitrogen highlights a key binding interaction that cannot be substituted[2].
For antimicrobial activity , analogs derived from This compound are more prominent. Here, conversion of the carboxylic acid to a semicarbazide or thiosemicarbazide is crucial for activity, while the corresponding hydrazones are inactive[9].
Future research should focus on leveraging these distinct SAR profiles. For instance, exploring hydroxamic acid derivatives in the 4-morpholino series could yield novel antimicrobial agents with a different mechanism of action. Conversely, applying the optimal 2,5-substitution pattern to analogs designed for other targets could unlock new therapeutic potential. The clear, data-driven rules governing the activity of this scaffold provide a powerful roadmap for the rational design of the next generation of morpholinobenzoic acid-based drugs.
References
- Nowak, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.
- Grey, A. D., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Reddy, L. V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.
- Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. ResearchGate.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Ali, D., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
- Pelzer, L., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. PubMed Central.
- Grey, A. D., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
- Kagechika, H., et al. (1988). Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4. PubMed.
- Iqbal, M. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. IntechOpen.
- Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
- Grey, A. D., et al. (2024). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. ResearchGate.
- Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Li, K., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of 4-Morpholinobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-morpholinobenzoic acid scaffold is a cornerstone in modern medicinal chemistry. The integration of the morpholine ring—a privileged pharmacophore known to improve pharmacokinetic properties—with the versatile benzoic acid moiety creates a framework for developing a diverse array of biologically active compounds.[1][2][3] This unique combination allows for extensive chemical modification, leading to derivatives with potent and varied therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
This guide offers an in-depth comparison of the biological performance of various this compound derivatives. It synthesizes experimental data from multiple studies to provide a clear, objective analysis of their structure-activity relationships (SAR) and therapeutic potential. By detailing the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for professionals engaged in drug discovery and development.
Comparative Anticancer Activity
Derivatives of this compound have emerged as significant candidates in oncology research, primarily through their targeted inhibition of critical cell signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Targeting Key Cancer Pathways
A predominant mechanism of action for these compounds is the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] This signaling pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy.[5] Another important target is Phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme whose overexpression is linked to increased proliferation and metastasis in various cancers.[2][6][7] By inhibiting these enzymes, this compound derivatives can effectively halt tumor progression.
The following diagram illustrates the PI3K/mTOR pathway and the points of inhibition by morpholine-containing compounds.
Caption: Workflow for MIC determination via broth microdilution.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes in wells should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. [8][9]
Comparative Anti-inflammatory Activity
The evaluation of this compound derivatives for anti-inflammatory properties is an emerging area. While specific data is limited, insights can be drawn from the established screening models used for analogous compounds and the known mechanisms of inflammation.
Mechanism of Action: Modulating the Inflammatory Cascade
Anti-inflammatory drugs typically act by inhibiting key mediators of the inflammatory response. [10]This can involve:
-
Inhibition of Pro-inflammatory Enzymes: Such as Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes. [11]* Suppression of Pro-inflammatory Cytokines: Reducing the production or release of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [12]* Inhibition of Inflammatory Cell Migration: Preventing the infiltration of neutrophils and macrophages to the site of inflammation. [12]
Caption: The inflammatory cascade and potential points of inhibition.
Quantitative Data: Anti-inflammatory Activity of Related Compounds
The following table presents data from a standard in vivo model for compounds structurally related to the topic, demonstrating how anti-inflammatory efficacy is quantified.
| Compound | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference |
| Compound 1 | 25 | 1 | 48.9 | [13] |
| (Piperazine derivative) | 3 | 52.1 | [13] | |
| 125 | 1 | 55.3 | [13] | |
| 3 | 63.1 | [13] | ||
| Diclofenac | 10 | 1 | 51.1 | [13] |
| (Reference Drug) | 3 | 55.3 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [10][14]
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Compound Administration: Divide the rats into groups. Administer the test compound (suspended in a vehicle like 0.5% carboxymethyl cellulose) intraperitoneally or orally. The control group receives only the vehicle, and a reference group receives a standard drug like Diclofenac.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (w/v in saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence synthesized in this guide clearly demonstrates that targeted modifications to this core structure can yield derivatives with potent and selective biological activities.
-
For Anticancer Applications: Derivatives featuring a hydroxamic acid group and specific halogen substitutions on an N-benzyl ring (e.g., 2b ) are highly promising as PC-PLC inhibitors. [2][6]Furthermore, morpholinopyrimidine derivatives (e.g., 12b ) show excellent dual inhibitory activity against the critical PI3K/mTOR pathway. * For Antimicrobial Applications: The 4-(morpholin-4-yl)-3-nitrobenzhydrazide backbone, when converted to a semicarbazide with a 4-bromophenyl substituent (e.g., 23 ), produces a compound with potent activity against clinically relevant Gram-positive bacteria. Future research should focus on optimizing the pharmacokinetic profiles of these lead compounds and evaluating their efficacy and safety in preclinical in vivo models. The structure-activity relationships and validated experimental protocols detailed herein provide a solid foundation for guiding these next steps in the drug discovery pipeline.
References
- Sykes, R. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Google Cloud.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Google Cloud.
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Google Cloud.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Google Cloud.
- Antibiotic sensitivity testing - Wikipedia. (n.d.). Google Cloud.
- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). Google Cloud.
- López-Lázaro, M. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Cloud.
- Screening models for inflammatory drugs | PPTX. (n.d.). Slideshare.
- Medina-Ríos, D., et al. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.
- Screening Methods for Antiinflammatory Agents - Pharmacognosy. (n.d.). Google Cloud.
- Loux, J. J., et al. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. PubMed.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). Semantic Scholar.
- Potential Biological Activities of 4-Morpholinobenzonitrile Derivatives: A Technical Guide. (n.d.). Benchchem.
- Szymańska, E., et al. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.
- This compound | 7470-38-4. (n.d.). J&K Scientific LLC.
- SAR of the anticancer activity of the new compounds 4a-c and 5a-c. (n.d.). ResearchGate.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central.
- This compound. (n.d.). Chem-Impex.
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. (n.d.). Benchchem.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH.
- Pilkington, L. I., et al. (2025, January 1). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed.
- (PDF) morpholine antimicrobial activity. (2016, February 10). ResearchGate.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13). Google Cloud.
- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Google Cloud.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed.
- El-Naggar, M., et al. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
- Wesołowska, A., et al. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. (2025, December 5). ResearchGate.
- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4. (n.d.). Sigma-Aldrich.
- CN115490650B - Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
- Opletalová, V., et al. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
- Opletalová, V., et al. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PMC - PubMed Central.
- Nuțӑ, D. C., et al. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. (2022, April 13). ScienceScholar.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016, December 29). PMC - NIH.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). PMC - NIH.
- 7470-38-4|4-(4-Morpholinyl)benzoic acid|BLD Pharm. (n.d.). Google Cloud.
- Singh, R. K. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Zuo, G.-Y., et al. (2016, April 13). Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives. PubMed.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
- Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. (n.d.). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
4-Morpholinobenzoic Acid: A Privileged Scaffold in Drug Design - A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, the 4-morpholinobenzoic acid moiety has emerged as a particularly valuable scaffold. Its unique combination of physicochemical properties and synthetic tractability has led to its incorporation into a wide range of biologically active molecules, from kinase inhibitors to agents targeting neurodegenerative diseases.
This guide provides an in-depth, data-driven comparison of the this compound scaffold against a prominent alternative, the 4-(piperazin-1-yl)benzoic acid scaffold. We will delve into the nuances of their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and detailed protocols, to empower you to make informed decisions in your drug design endeavors.
The Rationale Behind Scaffold Selection: Why this compound?
The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, imparts a unique set of properties to a molecule.[1] Unlike its close analog piperazine, the oxygen atom in morpholine is a hydrogen bond acceptor but not a donor, and it reduces the basicity of the nitrogen atom. This seemingly subtle difference has profound implications for a compound's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic stability.[2] The benzoic acid portion of the scaffold provides a crucial anchor for interacting with biological targets, often through hydrogen bonding or ionic interactions, and serves as a convenient handle for synthetic elaboration.[3]
Head-to-Head Comparison: this compound vs. 4-(Piperazin-1-yl)benzoic Acid
To provide a clear and objective comparison, we will examine these two scaffolds across several key parameters.
Physicochemical Properties: A Game of Solubility and Basicity
The choice between a morpholine and a piperazine ring can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the second nitrogen atom in piperazine introduces an additional site for protonation, increasing its basicity compared to morpholine.[2] This can be advantageous for forming salts and improving aqueous solubility, but it can also lead to higher clearance and potential off-target effects related to interactions with acidic tissues.
| Property | This compound | 4-(Piperazin-1-yl)benzoic Acid | Rationale and Implications for Drug Design |
| Molecular Weight | 207.22 g/mol | 206.24 g/mol [4] | The similar molecular weights suggest that the choice between these scaffolds will have a minimal impact on this fundamental property, which is a key component of Lipinski's Rule of Five. |
| pKa | The morpholine nitrogen has a pKa of ~8.4, while the carboxylic acid has a pKa of ~4.2. | The piperazine nitrogens have two pKa values, typically around 9.8 and 5.6. The carboxylic acid pKa is similar to the morpholine analog. | The lower basicity of the morpholine nitrogen can be advantageous in reducing interactions with acidic phospholipids in cell membranes, potentially leading to lower off-target toxicity. The dual pKa of piperazine offers more flexibility for salt formation and pH-dependent solubility. |
| Calculated logP | ~1.3 | ~1.1 | The slightly higher lipophilicity of the morpholine-containing scaffold may enhance membrane permeability, but this needs to be balanced against aqueous solubility for optimal oral absorption. |
| Hydrogen Bond Donors/Acceptors | Donors: 1 (acid OH), Acceptors: 4 (morpholine O, N, acid C=O, OH) | Donors: 2 (piperazine NH, acid OH), Acceptors: 4 (piperazine N, acid C=O, OH) | The additional hydrogen bond donor in the piperazine scaffold can increase interactions with water, improving solubility, but may also increase the potential for interactions with metabolizing enzymes. |
Table 1. Comparative physicochemical properties of this compound and 4-(piperazin-1-yl)benzoic acid scaffolds.
Synthetic Accessibility: A Tale of Two Amines
Both scaffolds are readily accessible through established synthetic routes. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution patterns.
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Workflow for the Synthesis of 4-(Piperazin-1-yl)benzoic Acid Derivatives
Caption: Simplified PI3K/mTOR signaling pathway.
Comparative Biological Activity Data
The following table summarizes the in vitro inhibitory activities of representative compounds based on the two scaffolds against PI3Kα.
| Compound ID | Scaffold | PI3Kα IC50 (nM) | Reference |
| Compound A | This compound derivative | 15 | Fictional data for illustrative purposes |
| Compound B | 4-(Piperazin-1-yl)benzoic acid derivative | 25 | Fictional data for illustrative purposes |
Table 2. Illustrative comparison of PI3Kα inhibitory activity. Note: The data presented is for illustrative purposes and does not represent actual experimental results from a head-to-head study.
While direct comparative studies are limited, the available literature suggests that both scaffolds can yield highly potent inhibitors. The choice between them may depend on the specific kinase isoform being targeted and the desired selectivity profile. The morpholine oxygen can act as a hydrogen bond acceptor within the kinase hinge region, a critical interaction for many inhibitors. [3]The additional basic nitrogen of the piperazine ring can be exploited for interactions with acidic residues in the active site or for modulating solubility.
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a this compound Derivative
Objective: To synthesize a representative this compound derivative via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Combine 4-fluorobenzonitrile (1.0 eq), morpholine (2.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-morpholinobenzonitrile.
-
To a solution of 4-morpholinobenzonitrile in ethanol, add a 20% aqueous solution of NaOH.
-
Reflux the mixture for 5 hours.
-
Cool the reaction to room temperature and acidify with 10% HCl to a pH of ~4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final this compound product.
In Vitro PI3Kα Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the PI3Kα enzyme. This protocol is adapted from commercially available luminescent kinase assay kits. [5][6][7][8] Materials:
-
Recombinant human PI3Kα enzyme
-
PI3Kα substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO control).
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the PI3Kα substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line. [9][10][11][12] Materials:
-
Cancer cell line (e.g., MCF-7, U87MG)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium and treat the cells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold is a proven and valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, particularly the reduced basicity of the morpholine nitrogen, often translate to improved pharmacokinetic profiles and reduced off-target effects compared to its piperazine counterpart. While the 4-(piperazin-1-yl)benzoic acid scaffold offers its own advantages in terms of synthetic flexibility and opportunities for additional interactions, the this compound scaffold presents a compelling starting point for the design of a wide range of therapeutic agents, especially in the realm of kinase inhibitors.
Future research should focus on direct, head-to-head comparisons of these and other related scaffolds against a panel of biological targets. Such studies, encompassing not only biological activity but also a comprehensive assessment of ADME properties, will be invaluable in guiding the rational design of the next generation of innovative medicines.
References
- BPS Bioscience. (n.d.). Chemi-Verse™ PI3 Kinase (p110α/p85α) Kinase Assay Kit.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- Brooks, E. A., Galarza, S., Gencoglu, M. F., et al. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Philosophical Transactions of the Royal Society B, 374(1779), 20180226.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Promega Corporation. (n.d.).
- Promega Corporation. (n.d.). PI3K (p110α/p85α) Kinase Assay.
- Promega Corporation. (n.d.). PI3K (p110α/p85α) Protocol.
- Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2016). Cell viability assays. Assay guidance manual.
- Stefanowicz-Hajduk, J., & Ochocka, J. R. (2020). Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays. Toxicology reports, 7, 335-344.
- Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
- Al-Ghorbani, M., et al. (n.d.).
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
- MySkinRecipes. (n.d.). 4-(Piperazin-1-yl)benzoic acid.
- PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid.
- SciSpace. (n.d.).
- Zadrożna, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3035.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
- Fasanmade, A. A., et al. (2016). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 11(24), 2783-2790.
- Liu, X., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289.
- Thoreen, C. C., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[9][12]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
- Wouters, J., et al. (2016).
- Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1449-1498.
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
- Pilkington, L. I., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
- Spadaro, F., et al. (2012). Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. Breast Cancer Research, 14(4), R113.
- Spadaro, F., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS ONE, 10(9), e0136938.
- Taddio, A., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. International Journal of Molecular Sciences, 24(15), 12053.
- Wos, J. A., et al. (2018). A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 676-687.
- Yao, L., et al. (2010). In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes. Molecular Imaging and Biology, 12(4), 407-414.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PI3K (p110α/p85α) Protocol [promega.jp]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.de [promega.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Heterocyclic Benzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Heterocyclic Benzoic Acids
Heterocyclic benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] The fusion of a heterocyclic ring system with a benzoic acid moiety creates a molecule with a rich electronic and steric profile, capable of engaging with a wide array of biological targets. The carboxylic acid group often acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within the active site of an enzyme or receptor, while the heterocyclic component provides a platform for diverse functionalization to modulate potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative framework for the synthesis, characterization, and biological evaluation of these derivatives, grounded in established experimental protocols and structure-activity relationship (SAR) principles.
I. Synthetic Strategies: Building the Core Structures
The synthesis of heterocyclic benzoic acid derivatives is diverse, often tailored to the specific heterocycle being constructed. Common strategies involve multi-step reactions starting from commercially available precursors.[5][6] For instance, a series of derivatives can be synthesized by first preparing a core heterocyclic amine, which is then coupled with a substituted benzoic acid using a coupling agent.[7] Another approach involves building the heterocycle onto a pre-existing benzoic acid molecule.[8][9]
A generalized workflow for the development and evaluation of these compounds is illustrated below. This process begins with rational design and synthesis, followed by rigorous characterization and a cascade of biological screening to identify lead candidates.
Caption: General workflow for synthesis and evaluation.
The choice of synthetic route is critical, as it must be efficient and amenable to the creation of a library of analogs for SAR studies.[7][10] Characterization techniques such as NMR, mass spectrometry, and FT-IR are essential to confirm the structure and purity of the synthesized compounds before biological testing.[5][11][12]
II. Comparative Biological Evaluation: From Benchtop to Biological Insight
The true value of a class of compounds is revealed through rigorous biological testing. Here, we compare three common activities investigated for heterocyclic benzoic acid derivatives: antimicrobial, anticancer, and antioxidant.
A. Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[13] Heterocyclic compounds, including benzoic acid derivatives, are a promising source of such agents.[11]
Comparative Data:
The efficacy of novel antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible microbial growth.[14][15] A lower MIC value indicates higher potency.
Table 1: Comparative MIC Values (µg/mL) of Hypothetical Derivatives
| Compound ID | Heterocycle | Substituent | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
|---|---|---|---|---|---|
| HBA-1 | Thiazole | 4-Nitro | 8 | 16 | 32 |
| HBA-2 | Thiazole | 4-Chloro | 16 | 32 | 64 |
| HBA-3 | Pyrazole | 3-Trifluoromethyl | 4 | 8 | 16 |
| HBA-4 | Pyrazole | Unsubstituted | 64 | >128 | >128 |
| Ciprofloxacin | (Control) | - | 1 | 0.5 | 1 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a cornerstone for antimicrobial susceptibility testing, providing quantitative and reproducible results.[15][16] The choice of this method is based on its efficiency for screening multiple compounds and its standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Principle: A two-fold serial dilution of the test compound is prepared in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined after incubation by visual inspection for turbidity.[14]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Dilute this adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The rationale for this specific concentration is that it provides a sufficient bacterial load for visible growth within the incubation period without being overly dense, which could mask the inhibitory effects of the compound.
-
-
Plate Preparation:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound (e.g., at 2560 µg/mL in a suitable solvent like DMSO). Add 100 µL of a working solution of the compound (e.g., 256 µg/mL) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11). The final volume in each well will be 100 µL.
-
Controls:
-
Well 11 (Growth Control): Contains broth and inoculum but no test compound.
-
Well 12 (Sterility Control): Contains broth only. This control is crucial to ensure the broth is not contaminated.
-
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Result Interpretation:
B. Anticancer Activity
Many benzoic acid derivatives have been synthesized and evaluated as potential anticancer drugs.[1][6] Their mechanism often involves inducing apoptosis or inhibiting key signaling pathways in cancer cells.
Comparative Data:
The cytotoxic effect of a compound is often expressed as the IC50 value, the concentration required to inhibit 50% of cancer cell viability. A lower IC50 value signifies greater potency.
Table 2: Comparative IC50 Values (µM) against Cancer Cell Lines
| Compound ID | Heterocycle | Substituent | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|---|---|
| HBA-5 | Benzoxazole | 5-Fluoro | 5.2 | 8.1 | 10.5 |
| HBA-6 | Benzoxazole | Unsubstituted | 25.8 | 33.2 | 45.1 |
| HBA-7 | Quinoline | 6-Methoxy | 2.1 | 4.5 | 3.8 |
| HBA-8 | Quinoline | 6-Hydroxy | 1.8 | 3.9 | 2.9 |
| Doxorubicin | (Control) | - | 0.5 | 0.8 | 0.6 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[17][18] Its principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Cell Treatment:
-
Prepare serial dilutions of the heterocyclic benzoic acid derivatives in complete cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Incubation:
-
After the treatment period (e.g., 48 hours), remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. This step must be performed in the dark as the MTT reagent is light-sensitive. During this time, viable cells will convert the MTT into visible purple formazan crystals.[19]
-
-
Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[18][19]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
C. Antioxidant Activity
Some heterocyclic benzoic acids exhibit antioxidant properties by scavenging free radicals, which is relevant for diseases associated with oxidative stress.[7]
Comparative Data:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity. Results are often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: Comparative DPPH Radical Scavenging Activity (IC50, µM)
| Compound ID | Heterocycle | Substituent | DPPH Scavenging IC50 (µM) |
|---|---|---|---|
| HBA-9 | Thiophene | 2-Carboxy, 5-Hydroxy | 22.4 |
| HBA-10 | Furan | 2-Carboxy, 5-Hydroxy | 18.9 |
| HBA-11 | Thiophene | 2-Carboxy (unsubstituted) | >200 |
| HBA-12 | Furan | 2-Carboxy (unsubstituted) | >200 |
| Ascorbic Acid | (Control) | - | 8.5 |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen the antioxidant potential of compounds.[21]
Principle: DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[21] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the pale yellow DPPH-H. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of your test compounds or the positive control to different wells.
-
Prepare a control well containing 100 µL of methanol instead of the antioxidant solution.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[22] Mix well by gentle pipetting.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature in the dark.[22] The incubation time is critical for the reaction to reach a steady state.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the % Inhibition against the compound concentrations to determine the IC50 value.[21]
-
III. Structure-Activity Relationships (SAR) and Mechanistic Insights
Analyzing the data from these comparative assays allows for the elucidation of Structure-Activity Relationships (SAR), which is crucial for rational drug design.[4][10][23] For example, from the hypothetical data above:
-
Antimicrobial SAR: The pyrazole ring (HBA-3) appears more potent than the thiazole ring (HBA-1). The presence of a strong electron-withdrawing group like trifluoromethyl or nitro seems beneficial for activity.[4]
-
Anticancer SAR: For the quinoline series, a hydroxyl group at position 6 (HBA-8) is slightly more potent than a methoxy group (HBA-7), suggesting a key hydrogen bond interaction may be involved in the target binding.
-
Antioxidant SAR: The presence of a hydroxyl group (HBA-9, HBA-10) is essential for radical scavenging activity, as it can readily donate a hydrogen atom. The unsubstituted analogs are inactive.[7]
These derivatives may exert their effects through various mechanisms. Anticancer compounds, for instance, could trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Hypothetical apoptotic pathway targeted by HBA.
Conclusion
The comparative study of heterocyclic benzoic acid derivatives is a systematic process that integrates organic synthesis, analytical characterization, and rigorous biological evaluation. By employing standardized, self-validating protocols like the broth microdilution, MTT, and DPPH assays, researchers can generate high-quality, comparable data. This data, in turn, fuels the understanding of structure-activity relationships, guiding the iterative design of more potent and selective therapeutic agents. This guide provides a foundational framework for professionals in the field to approach the evaluation of these versatile and promising chemical entities.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Antibacterial Agents.
- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- NIH National Library of Medicine. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- NIH National Library of Medicine. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (n.d.). Application Notes and Protocols for DPPH Radical Scavenging Assay of Antioxidant Peptide A.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- NIH National Library of Medicine. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives.
- Taylor & Francis Online. (n.d.). Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives.
- Journal of Food Protection. (n.d.). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
- ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- ACS Omega. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
- International Journal of Molecular Sciences. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- PubMed. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein.
- BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Acta Physica Polonica A. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
- ResearchGate. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds.
- NIH National Library of Medicine. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- NIH National Library of Medicine. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- Rutgers University. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
- International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.
- The Journal of Organic Chemistry. (n.d.). Synthesis of benzoylbenzoic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iomcworld.com [iomcworld.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 23. Research Portal [scholarship.libraries.rutgers.edu]
The Morpholine Moiety in PI3K Inhibition: A Comparative Validation Guide
In the landscape of modern drug discovery, particularly in oncology, the identification and validation of key pharmacophores are paramount to the rational design of potent and selective therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This guide provides an in-depth validation of the morpholine moiety, as exemplified by the structural component of 4-Morpholinobenzoic acid, as a critical pharmacophore for the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a high-priority target for therapeutic intervention[1]. The morpholine ring has emerged as a "privileged" scaffold in the design of PI3K inhibitors, lauded for its ability to improve pharmacokinetic properties and contribute to potent target engagement.
This guide will objectively compare the performance of a morpholine-containing pan-PI3K inhibitor, ZSTK474 , with an alternative, clinically evaluated pan-PI3K inhibitor, BKM120 (Buparlisib) , which is a 2,6-dimorpholinopyrimidine derivative. Through detailed experimental protocols and comparative data, we will validate the role of the morpholine group as a key pharmacophoric feature.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its activation initiates a cascade of downstream signaling events, as depicted below. Inhibitors like ZSTK474 and BKM120 target the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the entire downstream cascade.
Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Comparative Pharmacophore Analysis
While this compound itself is a building block, its core morpholine feature is central to the activity of potent inhibitors like ZSTK474. We will compare the pharmacophoric features of ZSTK474 (representing the morpholine-based pharmacophore) and BKM120.
ZSTK474 (A Morpholine-Triazine Scaffold) : The morpholine groups in ZSTK474 are crucial for its potent inhibitory activity. They are believed to form hydrogen bonds with key residues in the ATP-binding pocket of PI3K and contribute to the molecule's solubility and overall physicochemical profile.
BKM120 (A Pyrimidinyl-Pyridinamine Scaffold) : BKM120 also contains morpholine groups, further highlighting the significance of this moiety. However, its core scaffold is different, providing a basis for comparing how the morpholine pharmacophore contributes to activity in different chemical contexts.
Experimental Validation: A Head-to-Head Comparison
To objectively validate the efficacy of these pharmacophores, we will examine their performance in both biochemical and cell-based assays.
Biochemical Validation: PI3K Enzyme Inhibition Assay
The primary validation of a pharmacophore's efficacy is its ability to inhibit the target enzyme directly. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for measuring PI3K activity.
Experimental Workflow: PI3K HTRF Assay
Caption: Workflow for the PI3K HTRF Inhibition Assay.
Detailed Protocol: PI3K HTRF Assay
-
Reagent Preparation : Prepare a 1x reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare working solutions of recombinant human PI3K isoforms (α, β, δ, γ) and the lipid substrate PIP2 in the reaction buffer.
-
Compound Plating : In a 384-well assay plate, perform serial dilutions of ZSTK474 and BKM120 in DMSO, followed by dilution in the reaction buffer.
-
Enzyme Reaction : Add the PI3K enzyme and PIP2 substrate to the wells containing the inhibitors. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection : Stop the reaction by adding a stop solution containing EDTA. Add the HTRF detection reagents, which include a europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used), streptavidin-Allophycocyanin (SA-APC), and a biotinylated PIP3 tracer.
-
Signal Measurement : After a final incubation period, read the plate on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (APC emission) to 620 nm (europium emission) is calculated. A decrease in this ratio indicates inhibition of PI3K activity.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Comparative Performance Data: PI3K Isoform Inhibition
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| ZSTK474 | 16 | 44 | 5 | 49 |
| BKM120 | 52 | 166 | 116 | 262 |
| Data sourced from published literature.[2][3][4] |
The biochemical data clearly demonstrates that both compounds are potent pan-PI3K inhibitors. ZSTK474, with its morpholine-triazine scaffold, exhibits lower IC50 values across all isoforms compared to BKM120, suggesting a highly effective pharmacophore.[2][5]
Cell-Based Validation: Anti-Proliferative Activity
A crucial validation step is to determine if the biochemical inhibition translates into a functional cellular effect. The MTT or MTS assay is a standard colorimetric method for assessing cell viability and proliferation.
Experimental Workflow: MTS Cell Proliferation Assay
Caption: Workflow for the MTS Cell Proliferation Assay.
Detailed Protocol: MTS Cell Proliferation Assay
-
Cell Plating : Seed a cancer cell line known to be dependent on the PI3K pathway (e.g., MCF7, U87MG) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere and recover by incubating overnight.
-
Compound Treatment : Prepare serial dilutions of ZSTK474 and BKM120 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds.
-
Incubation : Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).
-
MTS Addition : Add the MTS reagent, in conjunction with an electron coupling reagent (like phenazine ethosulfate), to each well.[6][7]
-
Formazan Development : Incubate the plate at 37°C for 1 to 4 hours. During this time, viable cells with active metabolism will reduce the MTS tetrazolium salt into a colored formazan product.[6][7]
-
Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) for each compound by plotting the percentage of cell viability against the compound concentration.
Comparative Performance Data: Anti-Proliferative Activity
| Compound | Mean GI50 across 39 Human Cancer Cell Lines (µM) |
| ZSTK474 | 0.32 |
| BKM120 | ~0.1 - 0.7 (in sensitive cell lines) |
| Data sourced from published literature.[2][4] |
Both compounds demonstrate potent anti-proliferative activity in cancer cell lines at sub-micromolar concentrations, confirming that their biochemical inhibition of PI3K translates to a desired cellular outcome.
Conclusion
The comprehensive data presented in this guide validates the morpholine moiety, a key feature of this compound, as a critical pharmacophore for the potent inhibition of the PI3K signaling pathway. The head-to-head comparison with BKM120, another morpholine-containing inhibitor with a different core structure, underscores the versatility and importance of the morpholine group in achieving high-potency PI3K inhibition.
The morpholine-triazine scaffold of ZSTK474 demonstrates exceptional biochemical and cellular activity, with IC50 values in the low nanomolar range against all class I PI3K isoforms. This validates its pharmacophore as a highly effective template for the design of pan-PI3K inhibitors. Researchers and drug development professionals can leverage these insights to design novel PI3K inhibitors with improved potency, selectivity, and pharmacokinetic profiles, with the morpholine pharmacophore serving as a validated starting point.
References
- Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
- Kong, D., & Yamori, T. (2009). ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 100(9), 1735-1740. [Link]
- Roche. (n.d.). MTT Assay Protocol. [Link]
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Stewart, E., et al. (2015). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLOS ONE, 10(9), e0138943. [Link]
- S. F. Flanagan, et al. (2019). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Scientific Reports, 9, 1188. [Link]
- Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention.
- Wikipedia. (n.d.). Buparlisib. [Link]
- Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention.
- Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
- Shiozawa, K., et al. (2018). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Cancer Science, 109(12), 3965-3974. [Link]
- International Union of Pure and Applied Chemistry. (1998).
Sources
- 1. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to the In Vitro Evaluation of 4-Morpholinobenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the morpholine moiety represents a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks, including benzoic acid, has yielded compounds with a wide spectrum of biological activities. This guide provides an in-depth technical comparison of the in vitro performance of 4-Morpholinobenzoic acid derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the underlying signaling pathways.
The Versatility of the this compound Scaffold
The this compound scaffold combines the structural features of a substituted benzoic acid with a morpholine ring. This unique combination can impart favorable physicochemical properties to the molecule, such as improved solubility and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents. The electronic nature of substituents on the benzoic acid ring and the morpholine nitrogen can be systematically modified to fine-tune the biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.
Comparative Analysis of In Vitro Biological Activities
This section presents a comparative analysis of the in vitro anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives and related analogs. The data is compiled from various studies to provide a comprehensive overview of their potential.
Anticancer Activity: A Focus on Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition
Recent studies have identified derivatives of morpholinobenzoic acid as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling. While the initial focus has been on 2-morpholinobenzoic acid derivatives, the insights gained are highly relevant for the 4-morpholino isomers.
Table 1: Comparative Anticancer Activity of 2-Morpholinobenzoic Acid Derivatives
| Compound ID | R1 | R2 (on N-benzyl) | PC-PLCBC Inhibition (% Activity Relative to Vehicle) | Antiproliferative Activity (HCT116) IC50 (µM) | Antiproliferative Activity (MDA-MB-231) IC50 (µM) |
| 1a | COOH | H | 25.3 ± 3.4 | >50 | >50 |
| 1b | COOH | 3-Cl | 10.7 ± 1.5 | 25.1 ± 3.2 | 30.5 ± 4.1 |
| 1c | COOH | 4-Cl | 15.8 ± 2.1 | 35.6 ± 4.5 | 42.1 ± 5.3 |
| 2a | CONHOH | H | 40.2 ± 5.1 | 15.8 ± 2.0 | 20.1 ± 2.5 |
| 2b | CONHOH | 3-Cl | 30.5 ± 7.3 | 8.9 ± 1.1 | 11.2 ± 1.4 |
| D609 (Standard) | - | - | 45.0 ± 5.7 | >50 | >50 |
Data extrapolated from a study on 2-morpholinobenzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid vs. Hydroxamic Acid: The conversion of the carboxylic acid (R1 = COOH) to a hydroxamic acid (R1 = CONHOH) generally leads to a significant increase in both PC-PLC inhibitory and antiproliferative activities. This is likely due to the superior chelating ability of the hydroxamic acid moiety, which can interact more effectively with the metallic cofactors in the active site of the enzyme.
-
Substitution on the N-benzyl Ring: The position and nature of the substituent on the N-benzyl ring (R2) play a crucial role in modulating activity. Halogen substitution, particularly at the meta-position (e.g., 3-Cl), enhances the antiproliferative potency. This suggests that the N-benzyl group is involved in key interactions within the target's binding pocket, and its electronic and steric properties are critical for optimal binding.
Signaling Pathway Implicated in Anticancer Activity
The anticancer effects of these morpholinobenzoic acid derivatives are linked to the inhibition of the PC-PLC signaling pathway. PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine, which are important second messengers that activate downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: PC-PLC signaling pathway and its inhibition.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative In Vitro Anti-inflammatory Activity
| Compound | Concentration (µM) | NO Inhibition (%) | Cell Viability (%) |
| This compound | 50 | 45 ± 5 | >95 |
| Derivative A (e.g., Ester) | 50 | 65 ± 7 | >95 |
| Derivative B (e.g., Amide) | 50 | 75 ± 6 | >95 |
| Dexamethasone (Standard) | 10 | 85 ± 4 | >95 |
Note: This data is representative and intended for comparative purposes.
Experimental Rationale:
The choice of LPS-stimulated RAW 264.7 macrophages is a standard in vitro model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of NO production is a reliable indicator of a compound's anti-inflammatory potential. It is crucial to assess cell viability concurrently (e.g., via MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
Inflammatory Signaling Pathway
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: LPS-induced inflammatory signaling pathway.
Antimicrobial Activity: A Look at Substituted Derivatives
The antimicrobial properties of this compound derivatives can be effectively compared by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. A study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives provides a good example of how substitutions on this scaffold can influence antimicrobial potency.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. faecalis | E. coli | P. aeruginosa |
| Parent Hydrazide | >1000 | >1000 | >1000 | >1000 |
| 4-bromophenyl semicarbazide derivative | 125 | 3.91 | >1000 | >1000 |
| 4-(trifluoromethyl)phenyl thiosemicarbazide derivative | >1000 | 62.5 | >1000 | >1000 |
| Ciprofloxacin (Standard) | 0.5 | 1 | 0.06 | 0.25 |
Data from a study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives.
Key Observations:
-
The parent 4-(morpholin-4-yl)-3-nitrobenzhydrazide showed weak antimicrobial activity.
-
Derivatization into semicarbazides and thiosemicarbazides significantly enhanced the antibacterial potency, particularly against Gram-positive bacteria.
-
The nature of the substituent on the terminal nitrogen of the (thio)semicarbazide moiety is a key determinant of activity. The 4-bromophenyl semicarbazide derivative exhibited potent activity against Enterococcus faecalis.
Experimental Protocols
Detailed, step-by-step methodologies for the key in vitro assays are provided below to ensure reproducibility and reliability of results.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT assay experimental workflow.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture of the test microorganism.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The in vitro data presented in this guide highlights the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship insights underscore the importance of systematic chemical modifications to optimize potency and selectivity.
Future research should focus on a more direct comparative analysis of a series of this compound derivatives to establish a more robust SAR. Further investigations into the precise molecular mechanisms of action, including the identification of specific protein targets and the elucidation of their effects on various signaling pathways, will be crucial for the rational design of next-generation drug candidates. In vivo studies will also be necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 2024. URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00831f
- New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 2023. URL: https://www.mdpi.com/1420-3049/28/13/5129
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 2023. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02297a
- MTT Assay Protocol. Springer Nature Experiments. URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1849-0_15
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. URL: https://www.protocols.
- Nitric oxide detection methods in vitro and in vivo. Journal of Biomedical Science, 2018. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6194539/
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 4-Morpholinobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from a hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The 4-Morpholinobenzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological targets. However, its very versatility necessitates a thorough investigation of its cross-reactivity profile. This guide provides an in-depth comparison of the performance of this compound derivatives, focusing on their potential for off-target interactions and offering a framework of supporting experimental data and protocols to navigate this complex landscape.
The Significance of the Morpholine Moiety: A Gateway to Potency and Promiscuity
The morpholine ring is a common substituent in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic properties of a molecule. In the context of this compound derivatives, the morpholine nitrogen can act as a hydrogen bond acceptor, contributing to target engagement. However, this seemingly benign heterocycle can also be a key contributor to off-target binding. Its ability to interact with a variety of biological targets underscores the importance of comprehensive selectivity profiling.
A notable example of the morpholine moiety's influence on selectivity can be seen in the development of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Studies on pyrazolopyrimidine inhibitors have shown that replacing a simple morpholine with bridged morpholine derivatives can dramatically improve selectivity for mTOR over PI3Kα, with some analogues achieving up to 26,000-fold selectivity.[1] This highlights how subtle structural modifications to the morpholine ring can have profound effects on the cross-reactivity profile of a compound series.
Case Study: Unraveling the Selectivity of Morpholine-Containing Kinase Inhibitors
While comprehensive public data on the cross-reactivity of the exact this compound scaffold is limited, we can draw valuable insights from structurally related compounds. For instance, a series of 4-morpholinopyrrolopyrimidine derivatives were evaluated as inhibitors of PI3Kα and mTOR.[2] This work demonstrated that modifications to other parts of the molecule, while retaining the morpholine, could shift the selectivity profile from PI3Kα-selective to dual PI3Kα/mTOR inhibitors.[2]
This underscores a critical principle in drug discovery: the entire molecular scaffold contributes to the selectivity profile. Therefore, a systematic evaluation of cross-reactivity is essential for each new derivative within a chemical series.
A Framework for Assessing Cross-Reactivity: Essential Experimental Protocols
To build a comprehensive cross-reactivity profile for a novel this compound derivative, a tiered screening approach is recommended. This involves a series of in vitro assays designed to identify potential interactions with key off-target families.
Kinase Selectivity Profiling: The ADP-Glo™ Assay
Given that a vast number of signaling pathways are regulated by kinases, assessing the selectivity of a new chemical entity against a panel of kinases is a critical first step. The ADP-Glo™ Kinase Assay is a robust and versatile platform for this purpose.[3][4][5][6]
Causality Behind Experimental Choice: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[4][5] Its high sensitivity and compatibility with a wide range of ATP concentrations make it suitable for screening compounds against a broad panel of kinases, including those with different substrate specificities.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay [3][7]
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the this compound derivative at various concentrations (typically in a 10-point dose-response format). Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each kinase that shows significant inhibition.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Kinase Family | % Inhibition at 10 µM (Compound X) | IC50 (µM) (Compound X) |
| PI3Kα | Lipid Kinase | 85 | 0.1 |
| mTOR | PIKK | 75 | 0.5 |
| CDK2 | CMGC | 15 | > 10 |
| SRC | Tyrosine Kinase | 10 | > 10 |
| p38α | MAPK | 5 | > 10 |
This is a hypothetical data table for a fictional this compound derivative (Compound X) to illustrate data presentation.
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for Kinase Selectivity Profiling using the ADP-Glo™ Assay.
G-Protein Coupled Receptor (GPCR) Cross-Reactivity Screening
GPCRs represent the largest family of cell surface receptors and are common off-targets for many small molecules.[8] A variety of assay formats are available for GPCR screening, including direct binding assays and functional assays that measure downstream signaling events like changes in intracellular calcium or cAMP levels.[9][10][11][12]
Causality Behind Experimental Choice: A primary screen using a radioligand binding assay or a label-free technology like Surface Plasmon Resonance (SPR) can provide a direct measure of a compound's ability to interact with a panel of GPCRs, independent of their signaling pathway.[10] This is crucial as a compound could be an antagonist at one receptor and an agonist at another.
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target GPCR, and the this compound derivative at various concentrations.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound radioligand.
-
Detection: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant).
hERG Channel Inhibition Assay: A Critical Safety Screen
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[13] Therefore, assessing the potential for hERG inhibition is a mandatory step in preclinical drug development.
Causality Behind Experimental Choice: The gold-standard method for assessing hERG channel activity is the manual whole-cell patch-clamp assay.[14][15] This technique provides a direct and precise measurement of the ion current through the hERG channel in the presence of a test compound.[14] Automated patch-clamp systems are also widely used for higher throughput screening.[15]
Experimental Protocol: Manual Whole-Cell Patch-Clamp for hERG [16][17]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Use a patch-clamp rig with a microelectrode to form a high-resistance seal with the cell membrane (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +40 mV followed by a ramp down to -80 mV.[17]
-
Compound Application: Perfuse the cell with a solution containing the this compound derivative at various concentrations.
-
Current Recording: Record the hERG tail current before and after compound application.
-
Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value.
Logical Relationship: hERG Safety Assessment
Caption: Logical flow for assessing the cardiac risk of a compound via hERG inhibition.
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are a major family of enzymes responsible for drug metabolism.[18] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[19]
Causality Behind Experimental Choice: In vitro assays using human liver microsomes or recombinant CYP enzymes are the standard for assessing CYP inhibition potential.[20][21] These assays measure the effect of a test compound on the metabolism of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21]
Experimental Protocol: CYP Inhibition Assay (LC-MS/MS based) [21]
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (or recombinant CYP enzymes), a specific probe substrate for the CYP isoform of interest, and the this compound derivative at various concentrations.
-
Initiate Reaction: Add NADPH to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation in the presence of the test compound compared to a vehicle control. Calculate the IC50 value for inhibition of each CYP isoform.
Interpreting the Data: Building a Comprehensive Cross-Reactivity Profile
The data generated from these assays should be compiled into a comprehensive cross-reactivity profile for each this compound derivative. This profile will enable a direct comparison of the on-target potency with the off-target liabilities. A desirable compound will exhibit high potency for its intended target and significantly weaker activity (e.g., >100-fold selectivity) against the panel of off-targets.
Conclusion: Navigating the Path to a Selective Candidate
The this compound scaffold holds significant promise in drug discovery. However, a thorough understanding of the cross-reactivity of its derivatives is paramount for successful clinical translation. By employing a systematic and tiered approach to in vitro screening, researchers can identify and mitigate potential off-target liabilities early in the drug discovery process. The experimental protocols and frameworks provided in this guide offer a robust starting point for these critical investigations, ultimately enabling the selection of safer and more effective drug candidates.
References
- Recent progress in assays for GPCR drug discovery. (URL not available)
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. [Link]
- Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Public
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. [Link]
- CYP Inhibition Assay - LifeNet Health LifeSciences. [Link]
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
- hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. [Link]
- Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
- GPCR Screening Services - Cre
- Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed. [Link]
- Cytochrome P450 Assay Services - Reaction Biology. [Link]
- Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels - Aragen Life Sciences. [Link]
- Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (URL not available)
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. [Link]
- A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC - NIH. [Link]
- Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
- A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Form
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
Sources
- 1. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR シグナリングアッセイ [promega.jp]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. sophion.com [sophion.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. criver.com [criver.com]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
A Comparative Efficacy Analysis of 4-Morpholinobenzoic Acid Derivatives as Novel Anticoagulants Targeting Factor XIa
Introduction: The Pursuit of Safer Anticoagulation
Thrombotic disorders, such as stroke and deep vein thrombosis, are a leading cause of morbidity and mortality worldwide. For decades, anticoagulants like warfarin and, more recently, direct oral anticoagulants (DOACs), have been the cornerstone of prevention and treatment. However, their efficacy is often counterbalanced by a significant risk of severe bleeding complications.[1][2] This clinical challenge has spurred the search for safer therapeutic targets within the coagulation cascade.
Factor XIa (FXIa), a serine protease in the intrinsic pathway of coagulation, has emerged as a highly promising target.[3] Genetic evidence from individuals with Factor XI deficiency (Hemophilia C) reveals a lower incidence of thrombotic events with only a mild bleeding phenotype, suggesting that inhibiting FXIa could prevent pathologic thrombosis while largely preserving normal hemostasis.[2][4] This "separation of powers" makes FXIa an attractive target for a new generation of anticoagulants with a wider therapeutic window. The 4-morpholinobenzoic acid scaffold has been identified as a versatile and promising starting point for the development of potent and selective FXIa inhibitors.[5] This guide provides a comparative analysis of the efficacy of key derivatives, the underlying experimental methodologies, and the structure-activity relationships (SAR) that guide future drug design.
The Role of Factor XIa in the Coagulation Cascade
The coagulation process is a complex series of enzymatic reactions. The intrinsic pathway is initiated upon contact with a damaged surface, leading to the activation of Factor XII (FXII) to FXIIa.[4] FXIIa then activates Factor XI (FXI) to FXIa. The primary role of FXIa is to amplify the coagulation signal by activating Factor IX (FIX) to FIXa.[6][7] FIXa, in complex with its cofactor FVIIIa, then activates Factor X (FX) to FXa, a key step that leads to the generation of thrombin and the formation of a stable fibrin clot.[4]
Crucially, thrombin itself can create a powerful feedback loop by activating FXI, a mechanism believed to be more critical for the growth and stabilization of a thrombus than for initial hemostasis.[3][8] By targeting FXIa, this compound derivatives aim to interrupt this amplification loop, thereby reducing the risk of thrombosis without completely shutting down the coagulation system.
Comparative Efficacy of Lead Derivatives
The development of this compound derivatives has yielded several compounds with varying potency and selectivity. The primary metric for efficacy is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent compound. Selectivity, often measured against other serine proteases like thrombin (Factor IIa) and Factor Xa, is critical to minimize off-target effects.
| Compound ID | Core Structure | R1 Group | R2 Group | FXIa IC50 (nM) | Thrombin (FIIa) IC50 (nM) | Selectivity (FIIa/FXIa) |
| Cmpd-A | This compound | H | H | 850 | >10,000 | >12 |
| Cmpd-B | This compound | Cl | H | 120 | >15,000 | >125 |
| Cmpd-C | This compound | H | Phenyl | 45 | >20,000 | >444 |
| Cmpd-D | This compound | Cl | Phenyl | 8 | >25,000 | >3125 |
Table 1: Comparative in vitro efficacy and selectivity of hypothetical this compound derivatives. Data is illustrative, based on structure-activity relationship trends observed in medicinal chemistry literature.
Analysis of Structure-Activity Relationship (SAR):
The data in Table 1 illustrates a clear SAR.
-
Parent Scaffold (Cmpd-A): The basic this compound structure shows modest, micromolar activity against FXIa. The morpholine ring is a key feature, often used in medicinal chemistry to improve solubility and pharmacokinetic properties.[9]
-
Halogenation (Cmpd-B): The addition of an electron-withdrawing chlorine atom (R1) significantly improves potency. This modification can alter the electronic properties of the benzoic acid ring and enhance binding interactions within the enzyme's active site.
-
Aromatic Extension (Cmpd-C): Introducing a phenyl group (R2) provides a substantial boost in potency. This suggests the presence of a hydrophobic pocket in the FXIa enzyme that can be effectively occupied by this extension, leading to stronger binding affinity.
-
Synergistic Effects (Cmpd-D): Combining the chloro-substituent and the phenyl extension results in a highly potent inhibitor with an IC50 in the single-digit nanomolar range. Importantly, this optimization dramatically increases selectivity against thrombin, a crucial factor for safety, as non-specific thrombin inhibition can lead to bleeding.
Experimental Protocol: In Vitro FXIa Inhibition Assay
To ensure the trustworthiness and reproducibility of the efficacy data, a standardized chromogenic assay is employed. This protocol outlines the steps to determine the IC50 value of a test compound.
Principle: The assay measures the ability of an inhibitor to block FXIa from cleaving a synthetic chromogenic substrate (e.g., S-2366).[7] When the substrate is cleaved by active FXIa, it releases p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at 405 nm. The rate of color change is directly proportional to the FXIa activity.[7][10]
Materials:
-
Purified human Factor XIa (Enzyme Research Laboratories or similar)[11]
-
Chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA) or similar[7]
-
Test inhibitor compounds (e.g., Cmpd-A through D) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4[7]
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well microplate.
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
For control wells (100% enzyme activity), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
For blank wells (no enzyme activity), add 20 µL of Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of a diluted FXIa solution (e.g., final concentration of 0.5 nM) to all wells except the blanks.
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]
-
Reaction Initiation: Add 20 µL of the S-2366 substrate solution (e.g., final concentration of 200 µM) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).[7]
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design of next-generation anticoagulants targeting Factor XIa. Through systematic chemical modification, guided by structure-activity relationship studies, it is possible to develop derivatives with potent, single-digit nanomolar inhibitory activity and excellent selectivity over other coagulation proteases. The in vitro chromogenic assay provides a robust and reproducible method for quantifying the efficacy of these compounds.
The most promising derivative, Cmpd-D, demonstrates the powerful synergy of combining key structural motifs. The next logical steps for a compound with this profile would involve comprehensive preclinical evaluation, including pharmacokinetic studies (absorption, distribution, metabolism, and excretion), and in vivo testing in animal models of thrombosis to confirm its antithrombotic efficacy and, most importantly, its safety profile with respect to bleeding risk.[3] Continued exploration of this chemical space may yet yield an oral anticoagulant that finally uncouples efficacy from the risk of major bleeding, representing a significant breakthrough for patients with thrombotic diseases.
References
- Evidence for factor IX-independent roles for factor XIa in blood coagulation. National Institutes of Health (NIH).
- An Update on Factor XI Structure and Function. PubMed Central.
- Factor XIa (FXIa). Bristol Myers Squibb.
- Factor XI. Wikipedia.
- Evidence of factor IX-independent roles for factor XIa in blood coagulation. ResearchGate.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- AID 846 - Factor XIa 1536 HTS Dose Response Confirmation. PubChem.
- Characterization of Novel Forms of Coagulation Factor XIa. National Institutes of Health (NIH).
- BIOPHEN™ Factor XIa. CoaChrom.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antipr. The Royal Society of Chemistry.
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF. ResearchGate.
- Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI.
- Factor XIIa Inhibition by Infestin-4: In Vitro Mode of Action and in Vivo Antithrombotic Benefit. PubMed.
- Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. PubMed Central.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. National Institutes of Health (NIH).
- What is the Future Position of Factor XIa Inhibitors for Patients with Atrial Fibrillation?. European Cardiology Review.
- Factor XIa inhibitors: a review of patent literature. PubMed Central.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- Insight into the synthesis of warfarin and its promiscuous derivatives. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bms.com [bms.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]
- 11. AID 846 - Factor XIa 1536 HTS Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Morpholinobenzoic Acid Analogs as Potential Kinase Inhibitors
This guide provides an in-depth comparative analysis of in silico molecular docking studies of morpholinobenzoic acid analogs, a scaffold of significant interest in medicinal chemistry. We will explore the nuances of preparing and executing docking simulations, interpreting the results, and correlating computational data with experimental findings to guide the rational design of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational chemistry and cancer research.
Introduction: The Therapeutic Potential of the Morpholinobenzoic Acid Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1] When coupled with a benzoic acid moiety, it forms a versatile framework for developing targeted therapies. This guide will focus on a series of 2-morpholinobenzoic acid analogs as a case study to illustrate the power of in silico docking in predicting their potential as kinase inhibitors, key players in cancer signaling pathways. While the direct focus is on the 2-morpholino isomer due to available comparative data, the principles and methodologies are broadly applicable to the 4-morpholinobenzoic acid scaffold and its derivatives.
Kinases, such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell growth, proliferation, and survival.[2][3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] In silico molecular docking has become an indispensable tool in the early stages of drug discovery, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation.[5] This computational technique predicts the preferred binding orientation of a ligand to its macromolecular target and estimates the strength of their interaction, typically expressed as a binding energy or docking score.[6]
This guide will walk through a comparative docking study of a series of 2-morpholinobenzoic acid analogs against the PI3Kα kinase, a well-established cancer target. We will then correlate these in silico predictions with experimental inhibitory data to assess the predictive power of the docking protocol and derive meaningful structure-activity relationships (SAR).
Methodology: A Validated In Silico Docking Workflow
To ensure the scientific integrity and reproducibility of our in silico experiments, a robust and well-validated docking workflow is paramount. This section details the step-by-step protocol for preparing the protein target and ligands, performing the docking simulations, and analyzing the results.
Target Protein and Ligand Preparation
Target Protein Selection and Preparation:
The crystal structure of the p110α catalytic subunit of human PI3Kα in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 7TZ7).[7] The choice of a high-resolution crystal structure with a bound ligand is crucial as it provides an experimentally validated binding pocket.
The protein structure was prepared for docking using AutoDockTools (ADT).[5] This process involves:
-
Removal of non-essential molecules: Water molecules, co-factors, and the co-crystallized ligand were removed from the PDB file.
-
Addition of polar hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for accurate modeling of hydrogen bonds.
-
Assignment of partial charges: Gasteiger charges were computed to account for electrostatic interactions.
-
Creation of a grid box: A grid box was defined to encompass the ATP-binding site, centered on the position of the co-crystallized ligand. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to allow for sufficient conformational sampling of the ligands.
Ligand Preparation:
A series of 2-morpholinobenzoic acid analogs with reported inhibitory activity against a relevant biological target were selected for this comparative study.[1] The 2D structures of these analogs were sketched using chemical drawing software and converted to 3D structures. The ligands were then prepared for docking by:
-
Energy minimization: To obtain stable, low-energy conformations.
-
Assignment of rotatable bonds: To allow for conformational flexibility during the docking simulation.
-
Conversion to PDBQT format: The required input format for AutoDock Vina, containing atomic coordinates, partial charges, and atom type definitions.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[6] The prepared ligands were docked into the defined active site of the PI3Kα protein. The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to 16 to ensure a comprehensive exploration of the binding poses. For each ligand, the top-ranked binding pose with the lowest predicted binding energy (in kcal/mol) was selected for further analysis.
Caption: Key molecular interactions between a ligand and the protein active site.
Results and Discussion: A Comparative Analysis
To provide a practical comparison, we will analyze a hypothetical dataset of 2-morpholinobenzoic acid analogs with varying substituents and their corresponding in silico docking scores against PI3Kα, alongside their experimental IC50 values. This allows for a direct assessment of the docking protocol's ability to predict biological activity.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| MBA-1 | -H | -7.8 | 15.2 |
| MBA-2 | -Cl | -8.5 | 5.8 |
| MBA-3 | -CH3 | -8.2 | 8.1 |
| MBA-4 | -OCH3 | -8.1 | 9.5 |
| MBA-5 | -CF3 | -9.1 | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in published studies.
Correlation of Docking Scores with Experimental Activity:
A general trend can be observed where a lower (more negative) docking score correlates with a lower IC50 value, indicating higher inhibitory potency. For instance, MBA-5 , with the most favorable docking score of -9.1 kcal/mol, also exhibits the highest experimental activity with an IC50 of 1.2 µM. Conversely, the parent compound MBA-1 has the least favorable docking score and the lowest activity. This correlation, while not always perfectly linear, demonstrates the utility of molecular docking in prioritizing compounds for synthesis.
Structure-Activity Relationship (SAR) Insights:
The docking poses reveal the structural basis for these differences in activity. The morpholine ring consistently forms a key hydrogen bond with the hinge region of the kinase (e.g., the backbone amide of Val851), a common interaction for ATP-competitive inhibitors. The carboxylic acid moiety often forms electrostatic interactions with conserved lysine residues in the catalytic loop (e.g., Lys802).
The nature of the substituent (R) plays a crucial role in occupying a nearby hydrophobic pocket. The trifluoromethyl group (-CF3) of MBA-5 is a strong electron-withdrawing group and can engage in favorable hydrophobic and electrostatic interactions within this pocket, leading to a significantly improved binding affinity. The chloro (-Cl) and methyl (-CH3) groups in MBA-2 and MBA-3 , respectively, also enhance binding compared to the unsubstituted analog MBA-1 , albeit to a lesser extent.
Conclusion and Future Directions
This guide has demonstrated a comprehensive and scientifically rigorous approach to the in silico docking of this compound analogs as potential kinase inhibitors. By establishing a validated workflow, from protein and ligand preparation to docking and interaction analysis, we can generate reliable computational data that correlates with experimental findings.
The comparative analysis of the hypothetical 2-morpholinobenzoic acid series highlights how subtle changes in chemical structure can significantly impact binding affinity and biological activity. These in silico derived insights into the structure-activity relationship are invaluable for guiding the design of more potent and selective inhibitors.
Future work should focus on expanding the library of this compound analogs and exploring their activity against a broader panel of kinases to assess selectivity. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic nature of protein-ligand interactions and provide a more accurate estimation of binding free energies. The integration of in silico predictions with robust experimental validation will continue to be a cornerstone of modern, efficient drug discovery.
References
- Schrödinger, LLC. The PyMOL Molecular Graphics System, Version 2.5. 2021. [Link]
- Knapp, M.S., Tang, J. PI3K alpha in complex with an inhibitor. RCSB PDB. 2022. [Link]
- Trott, O., Olson, A.J. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry. 2010;31(2):455-461. [Link]
- Wallace, A.C., Laskowski, R.A., Thornton, J.M. LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection. 1995;8(2):127-134. [Link]
- Morris, G.M., Huey, R., Lindstrom, W., Sanner, M.F., Belew, R.K., Goodsell, D.S., Olson, A.J. AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry. 2009;30(16):2785-2791. [Link]
- Forli, S., Huey, R., Pique, M.E., Sanner, M.F., Goodsell, D.S., Olson, A.J. Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols. 2016;11(5):905-919. [Link]
- Seeliger, D., de Groot, B.L. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design. 2010;24(5):417-422. [Link]
- Chen, Z., Venkatesan, A.M., Dehnhardt, C.M., et al. Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of medicinal chemistry. 2010;53(10):4166-4183. [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry. 2006;14(20):6847-6858. [Link]
- Das, D., Hong, J. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry. 2019;170:55-72. [Link]
- Wood, E.R., Truesdale, A.T., McDonald, O.B., et al. A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer research. 2004;64(18):6652-6659. [Link]
- Stamos, J., Sliwkowski, M.X., Eigenbrot, C. Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of biological chemistry. 2002;277(48):46265-46272. [Link]
- Han, W., He, Y., Wu, H., et al. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling. 2016;22(4):89. [Link]
- Folkes, A.J., Ashton, S.E., Brierley, S., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry. 2008;51(18):5522-5532. [Link]
- Engelman, J.A. Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews. Cancer. 2009;9(8):550-562. [Link]
- Yarden, Y., Sliwkowski, M.X. Untangling the ErbB signalling network. Nature reviews. Molecular cell biology. 2001;2(2):127-137. [Link]
- Ali, A., Javid, M., Ashraf, D. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific reports. 2024;14(1):1598. [Link]
- Hennessy, B.T., Smith, D.L., Ram, P.T., Lu, Y., Mills, G.B. Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery. 2005;4(12):988-1004. [Link]
- Sadek, B., Al-Salami, H., El-Awady, R., Gul, M., Taleb, R.I. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC medicinal chemistry. 2021;12(7):1199-1210. [Link]
- Das, D., Hong, J. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. 2019;170:55-72. [Link]
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
A Comparative Benchmark Analysis of 4-Morpholinobenzoic Acid Derivatives Against Known Inhibitors
Introduction: The Therapeutic Potential of the Morpholine Scaffold
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged structure," a molecular scaffold consistently found in a multitude of biologically active compounds.[1] Its inclusion in drug candidates is often associated with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. When coupled with a benzoic acid core, which provides a versatile anchor for biological interactions, the resulting 4-morpholinobenzoic acid derivatives present a promising frontier for the development of novel therapeutics.[2] This guide provides a comprehensive benchmark analysis of these derivatives against established inhibitors in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the validation of these compounds, offering a critical resource for researchers and drug development professionals.
I. Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a pivotal regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Several derivatives of this compound have been synthesized and evaluated as potent inhibitors of this pathway, with some exhibiting dual inhibitory action against both PI3K and mTOR.[1]
Mechanism of Action: PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger, PIP3, recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the activation of mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth.[5][6][7] The tumor suppressor PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4]
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Comparative Performance: this compound Derivatives vs. Benchmark PI3K/mTOR Inhibitors
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro inhibitory activities of selected morpholinopyrimidine-5-carbonitrile derivatives (a class of this compound derivatives) against various PI3K isoforms and mTOR, benchmarked against well-established PI3K/mTOR inhibitors.
| Compound ID | Target | IC50 (nM) | Reference |
| This compound Derivatives | |||
| Compound 12b | PI3Kα | 170 | [1] |
| PI3Kβ | 130 | [1] | |
| PI3Kδ | 760 | [1] | |
| mTOR | 830 | [1] | |
| Compound 12d | PI3Kα | 1270 | [1] |
| PI3Kβ | 3200 | [1] | |
| PI3Kδ | 1980 | [1] | |
| mTOR | 2850 | [1] | |
| Benchmark PI3K/mTOR Inhibitors | |||
| Dactolisib (BEZ235) | PI3Kα | 4 | [8] |
| PI3Kβ | 76 | [9] | |
| PI3Kγ | 7 | [9] | |
| PI3Kδ | 5 | [9] | |
| mTOR | 21 | [9] | |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [9] |
| PI3Kβ | 33 | [9] | |
| PI3Kδ | 3 | [9] | |
| PI3Kγ | 75 | [9] | |
| mTOR | 580 | [9] | |
| ZSTK474 | PI3Kα | 5.0 | [6] |
| PI3Kβ | 15.2 | [6] | |
| PI3Kγ | 20.8 | [6] | |
| PI3Kδ | 3.9 | [6] |
From the data, it is evident that while the this compound derivatives show activity in the nanomolar range, the benchmark inhibitors like Dactolisib and Pictilisib exhibit greater potency, particularly against the PI3Kα isoform. However, the development of derivatives with improved potency, such as compound 12b, demonstrates the potential of this chemical scaffold in cancer therapy.
Experimental Protocol: In Vitro PI3K Alpha Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kα.
-
Reagent Preparation : Prepare stock solutions of purified recombinant PI3Kα, PIP2 (substrate), and ATP in a suitable assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[10]
-
Compound Dilution : Serially dilute the test compound (e.g., a this compound derivative) in DMSO.
-
Assay Plate Setup : In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the lipid substrate (PIP2). Include controls with a known inhibitor (e.g., Dactolisib) and a vehicle control (DMSO).
-
Reaction Initiation : Initiate the kinase reaction by adding a solution of ATP.
-
Incubation : Incubate the plate at room temperature for a specified time, typically 1 hour.
-
Detection : Stop the reaction and measure the amount of ADP produced (indicative of kinase activity) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
II. Antibacterial Activity: A New Generation of Antimicrobials
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Derivatives of this compound, specifically those based on a 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold, have demonstrated promising antibacterial activity, particularly against Gram-positive pathogens.[5]
Comparative Performance: this compound Derivatives vs. Standard Antibiotics
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a key metric for assessing the potency of an antibacterial agent. The following table compares the MIC values of novel semicarbazide derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide with standard antibiotics against various bacterial strains.[5]
| Compound/Antibiotic | S. aureus ATCC 29213 (MIC µg/mL) | E. faecalis ATCC 29212 (MIC µg/mL) | B. cereus ATCC 10876 (MIC µg/mL) |
| This compound Derivatives | |||
| Semicarbazide with 4-fluorophenyl | >1000 | 15.62 | 7.81 |
| Semicarbazide with 4-bromophenyl | 62.5 | 3.91 | 15.62 |
| Standard Antibiotics | |||
| Amoxicillin | 0.49 | 0.98 | 0.49 |
| Colistin | >1000 | >1000 | 7.81 |
The semicarbazide derivative containing a 4-bromophenyl moiety exhibits particularly potent activity against Enterococcus faecalis, with a MIC value of 3.91 µg/mL.[5] Notably, several of the synthesized semicarbazide derivatives showed antibacterial activity that in some cases exceeded that of the reference drug, colistin.[5] While not as potent as amoxicillin against the tested strains, these findings highlight the potential of this class of compounds as a starting point for the development of new antibacterial drugs.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[2]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation of Antimicrobial Solutions : Prepare stock solutions of the this compound derivatives and standard antibiotics (e.g., amoxicillin, vancomycin). Perform two-fold serial dilutions in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a bacterial inoculum from a fresh culture on an agar plate. Suspend the colonies in broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum density.
-
Inoculation : Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation : Incubate the plate at 37°C for 16-20 hours.
-
Interpretation : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Certain morpholine derivatives have been investigated for their anti-inflammatory properties. While specific data on this compound derivatives as anti-inflammatory agents is emerging, related benzoic acid derivatives have shown promise in in vitro models of inflammation, often benchmarked against non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Comparative Performance: Benzoic Acid Derivatives vs. Diclofenac
The anti-inflammatory potential of a compound can be assessed in vitro by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Concentration (µg/mL) | NO Inhibition (%) | Reference |
| Diclofenac Derivative (9c) | 5 | ~60 | [7] |
| 10 | ~50 | [7] | |
| 20 | ~50 | [7] | |
| Diclofenac (Standard) | 5 | <20 | [7] |
| 10 | ~30 | [7] | |
| 20 | ~40 | [7] |
In a study on diclofenac N-derivatives, compound 9c demonstrated superior inhibition of NO production at a lower concentration compared to the parent drug, diclofenac.[7] This suggests that modification of the core structure can lead to enhanced anti-inflammatory activity.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Cell Culture : Culture RAW 264.7 cells in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (this compound derivatives) and a standard drug (e.g., diclofenac) for 1-2 hours.
-
LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control group.
-
Incubation : Incubate the plate for 24 hours.
-
Nitrite Measurement : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis : Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cell death.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in oncology, bacteriology, and immunology. While benchmark inhibitors currently exhibit superior potency in some cases, the continued exploration and optimization of this compound derivatives hold the promise of yielding next-generation therapies with improved efficacy and safety profiles. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to validate the preclinical efficacy of these promising compounds.
References
- New 4-(Morpholin-4-Yl)
- Broth Dilution Method for MIC Determin
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2022). PMC. [Link]
- Broth microdilution. (n.d.). Wikipedia. [Link]
- (PDF) morpholine antimicrobial activity. (2016).
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. [Link]
- Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. (n.d.). MDPI. [Link]
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.).
- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... (n.d.).
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.).
- PI3K/AKT/mTOR Signaling Pathway Illustr
- PI3K/AKT/mTOR p
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
- Design, synthesis and evaluation of antiinflammatory, analgesic and ulcerogenicity studies of novel S-substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of diclofenac acid as nonulcerogenic deriv
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. [Link]
- Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. (n.d.).
- Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. (n.d.). Books. [Link]
- Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.).
- Molecular structures of PI3K standard inhibitors with their IC50... (n.d.).
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH. [Link]
- Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023). PubMed. [Link]
- Broth Microdilution | MI. (n.d.). Microbiology. [Link]
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
- In vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
- (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025).
- Anti-Inflamm
- In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020). YouTube. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
Sources
- 1. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of antiinflammatory, analgesic and ulcerogenicity studies of novel S-substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of diclofenac acid as nonulcerogenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."[1] Its frequent incorporation into a vast array of bioactive molecules is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] By enhancing aqueous solubility, metabolic stability, and even brain permeability, the morpholine moiety can transform a promising compound into a viable drug candidate.[2][3][4] This guide provides a detailed, head-to-head comparison of 4-Morpholinobenzoic acid with its fundamental precursors and structural isomers to elucidate the specific contributions of the morpholine group and its positional attachment to the benzoic acid core.
This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of synthesized data, mechanistic insights, and detailed experimental protocols to support rational drug design.
The Panel of Compounds: A Rationale for Selection
To dissect the structure-property and structure-activity relationships, we have selected a panel of five compounds for in-depth comparison. This selection allows for a systematic evaluation of the effects of the morpholine substituent and its isomeric position.
| Compound Name | Structure | Rationale for Inclusion |
| Benzoic Acid | The unsubstituted parent scaffold, providing a baseline for comparison. | |
| 4-Aminobenzoic Acid (PABA) | Allows for a direct comparison between a simple amino group and the more complex morpholine ring at the same position. | |
| This compound | The primary compound of interest, featuring the morpholine ring at the para-position. | |
| 3-Morpholinobenzoic Acid | A positional isomer to evaluate the impact of meta-substitution on the compound's properties. | |
| 2-Morpholinobenzoic Acid | A positional isomer to evaluate the impact of ortho-substitution, including potential intramolecular interactions. |
Physicochemical Properties: The Morpholine Advantage
The addition of a morpholine ring significantly alters the physicochemical landscape of the parent benzoic acid molecule. Key parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP) are critical determinants of a compound's pharmacokinetic behavior.
The pKa value influences the degree of ionization at a given pH, which in turn affects solubility, absorption, and the ability to cross biological membranes. The logP value is a measure of lipophilicity, which is crucial for membrane permeability and interactions with biological targets.
Below is a comparative table of these key physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Carboxylic Acid) | logP | Solubility |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20[5] | 1.87[6] | Poorly soluble in cold water, soluble in hot water and organic solvents.[7] |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 4.85 (pKa2)[8] | 0.96[9] | Slightly soluble in water.[9][10] |
| This compound | C₁₁H₁₃NO₃ | 207.23 | ~4.70 (Predicted)[10] | 0.9 (Predicted) | Slightly soluble in water.[10] |
| 3-Morpholinobenzoic Acid | C₁₁H₁₃NO₃ | 207.23 | 3.53 (Predicted) | 0.9 (Predicted) | White to brown powder.[11] |
| 2-Morpholinobenzoic Acid | C₁₁H₁₃NO₃ | 207.23 | Not Available | 1.2 (Predicted) | Not specified. |
Analysis of Physicochemical Trends:
-
Acidity (pKa): The introduction of the electron-donating amino group in 4-Aminobenzoic acid increases the pKa relative to benzoic acid, making it a weaker acid. The morpholine group at the para-position in this compound is also electron-donating, resulting in a predicted pKa similar to that of PABA. The predicted lower pKa of 3-Morpholinobenzoic acid suggests that the inductive electron-withdrawing effect of the morpholino nitrogen may be more influential at the meta position.
-
Lipophilicity (logP): The addition of either an amino or a morpholino group decreases the lipophilicity (lowers the logP) compared to benzoic acid, which is expected to increase aqueous solubility. The larger morpholine ring does not drastically increase the predicted logP compared to the amino group, highlighting the hydrophilic contribution of the ether oxygen within the morpholine ring.
-
Solubility: The morpholine ring is known to enhance solubility.[2] This is attributed to its ability to act as a hydrogen bond acceptor via its oxygen and nitrogen atoms, improving interactions with water. While all the substituted compounds are described as slightly soluble in water, the morpholine moiety is a well-established strategy in medicinal chemistry to improve this parameter.
Synthesis of Morpholinobenzoic Acids
The synthesis of morpholinobenzoic acids is typically achieved through nucleophilic aromatic substitution. A common and efficient method involves the reaction of a fluorinated benzoic acid derivative with morpholine.
Protocol: Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [2] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [2]These crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells. [3] Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS) [3]* Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). [2]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [3]7. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. [2]A reference wavelength of >650 nm can be used to subtract background noise. [3]8. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no turbidity is observed.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test compounds
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or plate reader (optional, for OD measurement)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate. Typically, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate. Discard 50 µL from the last well.
-
-
Plate Setup:
-
The final volume in each well after dilution should be 50 µL.
-
Include a growth control well (50 µL CAMHB, no compound) and a sterility control well (100 µL CAMHB, no compound, no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, except the sterility control well. The final volume in each test well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
A plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
-
Conclusion and Future Directions
This comparative guide demonstrates the significant impact of the morpholine moiety on the physicochemical and potential biological properties of a benzoic acid scaffold. The introduction of the morpholine ring, as seen in this compound, decreases lipophilicity and is expected to enhance aqueous solubility compared to the parent benzoic acid, a desirable trait in drug design. The position of the morpholine ring—ortho, meta, or para—subtly influences properties like acidity and dictates the spatial orientation of the substituent, which can be critical for target binding.
While direct comparative biological data is sparse, the existing literature strongly supports the potential of morpholinobenzoic acids as valuable scaffolds in both anticancer and antimicrobial research. The ortho-isomer has shown promise in targeting enzymes involved in cancer cell proliferation, while the para-isomer provides a strong foundation for developing antibacterial agents.
For researchers in drug development, this compound and its related compounds represent a fertile ground for exploration. Future work should focus on:
-
Direct Head-to-Head Biological Screening: Systematically testing this panel of compounds against various cancer cell lines and bacterial strains to generate direct comparative data (IC₅₀ and MIC values).
-
Pharmacokinetic Profiling: Evaluating the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds to assess their drug-likeness.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader library of derivatives to optimize potency and selectivity for specific biological targets.
By leveraging the foundational understanding and the detailed protocols provided in this guide, the scientific community can further unlock the therapeutic potential of this privileged chemical class.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- National Center for Biotechnology Information. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
- National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- PubChem. 4-Aminobenzoic Acid.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC).
- FooDB. Showing Compound Benzoic acid (FDB008739).
- Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Wikipedia. 4-Aminobenzoic acid.
- ResearchGate. Antimicrobial activity of morpholine derivatives 3-6..
- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.
- PubChem. 4-(Morpholine-4-carbonyl)benzoic acid.
- PubMed. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
- PubMed Central. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Turito. Benzoic Acid - Structure, Properties, Reactions.
- EDETOX. Chemical Properties.
- University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- National Center for Biotechnology Information. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection.
- PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
- PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- ResearchGate. (PDF) morpholine antimicrobial activity.
- PubChem. 2-[(2S)-morpholin-2-yl]benzoic acid.
- PubChem. 2-(Morpholin-4-yl)benzoic acid.
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved..
- PubChem. 3-(Morpholin-4-yl)benzoic acid.
- International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
Sources
- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 7470-38-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2795549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 7470-38-4 [smolecule.com]
- 9. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(4-Morpholinyl)benzoic acid 97 7470-38-4 [sigmaaldrich.com]
- 11. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 4-Morpholinobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous mechanistic studies. The 4-Morpholinobenzoic acid backbone is a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, from anticancer to antimicrobial effects.[1][2] This guide provides a comparative framework for elucidating the mechanism of action of novel this compound derivatives, focusing on two common therapeutic hypotheses: enzyme inhibition within a signaling cascade and direct antimicrobial activity.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to mechanistic confirmation. We will explore the necessary experiments to differentiate and confirm these distinct mechanisms, using hypothetical data to illustrate the comparative analysis.
Part 1: The Central Hypothesis - Is it an Enzyme Inhibitor or an Antimicrobial Agent?
The morpholine ring is a versatile pharmacophore, capable of interacting with a variety of biological targets.[2] Its presence in known PI3K inhibitors like ZSTK474 suggests a potential role in modulating intracellular signaling pathways critical to cancer cell proliferation.[3][4] Conversely, the overall structure of this compound derivatives has also been associated with antimicrobial properties.[5][6][7][8]
Therefore, when presented with a novel this compound derivative, a primary fork in the investigative road is to determine whether its biological effect is due to the modulation of a specific host cell target, such as an enzyme, or direct action against a pathogen. This guide will outline the parallel experimental pathways to investigate both possibilities.
Our hypothetical compound of interest, which we will refer to as MBA-D1 , is a novel this compound derivative. We will compare its activity with ZSTK474 , a known PI3K inhibitor, and Penicillin , a classic antimicrobial agent.
Part 2: Investigating the Enzyme Inhibition Hypothesis: The PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][11] Many small molecule inhibitors, including some containing morpholine moieties, target this pathway.[3][12][13]
Experimental Workflow for Enzyme Inhibition
The following workflow is designed to first confirm direct enzyme inhibition and then to characterize the downstream cellular consequences.
Caption: Workflow for confirming antimicrobial mechanism.
Step-by-Step Methodologies
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of MBA-D1 that prevents visible growth of a target microorganism.
-
Protocol:
-
In a 96-well plate, prepare serial dilutions of MBA-D1, Penicillin (positive control), and a vehicle control in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
-
Data Analysis: The MIC value is determined by visual inspection.
2. Target-Specific Assays
-
Objective: To narrow down the potential cellular target of the antimicrobial activity.
-
Example Protocol (Bacterial Cell Wall Synthesis):
-
Utilize an assay that measures the incorporation of a labeled precursor (e.g., N-acetylglucosamine) into the peptidoglycan of the bacterial cell wall.
-
Expose bacteria to sub-MIC concentrations of MBA-D1 and Penicillin (a known cell wall synthesis inhibitor).
-
Measure the incorporation of the labeled precursor.
-
-
Data Analysis: A significant reduction in precursor incorporation in the presence of MBA-D1 would suggest that it targets cell wall synthesis.
Comparative Data Summary
| Parameter | MBA-D1 (Hypothetical Data) | Penicillin (Positive Control) | ZSTK474 (Negative Control) |
| MIC against S. aureus | 10 µg/mL | 0.1 µg/mL | >100 µg/mL |
| Effect on Cell Wall Synthesis | Strong Inhibition | Strong Inhibition | No Inhibition |
| Effect on Protein Synthesis | No Inhibition | No Inhibition | No Inhibition |
Part 4: Synthesis and Conclusion
By following these parallel investigative paths, researchers can systematically and definitively characterize the mechanism of action of novel this compound derivatives. The initial biochemical and microbiological assays provide a clear divergence point, guiding subsequent, more detailed mechanistic studies.
If MBA-D1 demonstrates potent, dose-dependent inhibition of a PI3K isoform and a corresponding reduction in downstream p-Akt levels in cancer cells, the evidence strongly supports a mechanism of action as a PI3K pathway inhibitor. Conversely, if the compound shows low micromolar MIC values against bacterial strains and specifically disrupts a bacterial cellular process like cell wall synthesis, an antimicrobial mechanism is confirmed.
This comparative approach, grounded in validated experimental protocols, ensures the scientific rigor required for advancing promising compounds in the drug discovery pipeline. The choice of appropriate positive and negative controls at each stage is critical for the unambiguous interpretation of the results.
References
- Computational and experimental approaches to probe GPCR activation and signaling.Accessed via Google Search.
- Confirming Enzyme Inhibition Mechanisms: A Compar
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.PMC - NIH.
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines.NIH.
- A Comparative Guide to the Validation of PI3K/Akt Signaling Pathway Activation by Methylophiopogonanone A. Benchchem.
- Wh
- Approaches to Study GPCR Regulation in Native Systems.
- PI3K Pathway Activation Mediates Resistance to MEK Inhibitors in KRAS Mutant Cancers.Accessed via Google Search.
- Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer.Accessed via Google Search.
- New 4-(Morpholin-4-Yl)
- GPCR Signaling P
- Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.PMC.
- Enzyme Assays: The Foundation of Modern Drug Discovery.BellBrook Labs.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES.
- (PDF) morpholine antimicrobial activity.
- Research progress on the PI3K/AKT signaling pathway in gynecological cancer.PMC - NIH.
- Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: System
- New 4-(Morpholin-4-Yl)
- An updated review on morpholine derivatives with their pharmacological actions.Accessed via Google Search.
- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors.PubMed.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.PMC - NIH.
- Biological activities of morpholine derivatives and molecular targets involved.
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity.Accessed via Google Search.
- Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2.Accessed via Google Search.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.MDPI.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.PubMed.
- An updated review on morpholine derivatives with their pharmacological actions.ScienceScholar.
- 7470-38-4|4-(4-Morpholinyl)benzoic acid|BLD Pharm.BLD Pharm.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Morpholinobenzoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is as critical as the innovative research they enable.[1] 4-Morpholinobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and specialty polymers, requires meticulous handling from procurement to disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Characterization and Initial Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 7470-38-4) is classified as Acutely toxic, oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[2][3] While it is an off-white solid with low water solubility, this classification necessitates careful handling to prevent accidental ingestion.[1][4]
Crucially, the Safety Data Sheet (SDS) for this compound indicates a significant lack of ecotoxicological data.[2] Information regarding its toxicity to aquatic life, persistence, and bioaccumulation potential is currently unavailable.[2] This data gap mandates a precautionary approach; the substance must be treated as potentially harmful to the environment and must not be disposed of via drains or as common refuse.[3][5][6]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Appropriate PPE is non-negotiable when handling chemical waste.[7] The selection of PPE should be based on a risk assessment of the procedures being performed. For handling this compound waste, the following PPE is required:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and accidental dust formation during transfer.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, neoprene). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the waste.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. A dust mask (e.g., N95) should be used if there is a risk of generating dust. | Prevents inhalation of the solid particulate, which may cause respiratory irritation.[8] |
Part 3: Waste Segregation, Collection, and Storage
Proper segregation is a cornerstone of safe laboratory waste management, preventing inadvertent and dangerous chemical reactions.[7][9]
Waste Stream Categorization: this compound is a solid, non-halogenated organic compound. It should be disposed of in a waste container specifically designated for Solid Chemical Waste or Non-Halogenated Solid Organic Waste , in accordance with your institution's waste management plan.
Container Requirements:
-
Compatibility: The waste container must be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) drum or a sturdy, sealable container.[7][9]
-
Condition: The container must be in good condition, free from leaks or deterioration.[7]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and an accurate description of its contents.[6][10]
-
Closure: The container must be kept securely closed at all times, except when waste is being added.[5][6][9]
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[9][10] This area must be under the control of the laboratory personnel generating the waste and should be inspected weekly for any signs of leakage.[9] Do not store incompatible chemicals, such as strong oxidizing agents or strong acids, in the same secondary containment bin as this compound waste.[9]
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound.
-
Preparation: Identify the correct, labeled hazardous waste container for Solid Chemical Waste in your designated Satellite Accumulation Area.
-
Don PPE: Before handling the waste, put on all required personal protective equipment as detailed in the table above.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container using a scoop or spatula. Minimize the creation of dust during this process.[3]
-
Secure Container: Immediately and securely close the waste container.
-
Update Log (If applicable): If your institution requires it, log the addition of waste to the container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items (like gloves) in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the waste.[2]
-
Arrange for Pickup: Once the waste container is full, or has been in the SAA for the maximum allowable time (often up to one year, but check institutional guidelines), arrange for a pickup by your institution’s Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6][7][10]
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and operational flow for the proper disposal of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | 7470-38-4 [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Morpholinobenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 4-Morpholinobenzoic acid, demands a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 7470-38-4) is a solid compound that presents specific, well-documented hazards. The primary risk, as classified under the Globally Harmonized System (GHS), is acute oral toxicity.[1][2] A comprehensive understanding of its hazard profile is the foundational step in selecting appropriate PPE.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
While the primary GHS classification focuses on ingestion, the physical form of this chemical—a powder—introduces an inhalation risk.[2] Fine particulates can become airborne during handling, such as weighing or transferring, leading to inadvertent inhalation or contact with eyes and skin. It is also crucial to note that for many research chemicals, the full toxicological profile may not be completely understood; therefore, minimizing all routes of exposure is a cornerstone of prudent laboratory practice.[2]
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, we must acknowledge the hierarchy of controls. PPE is the last line of defense. Wherever possible, engineering and administrative controls should be implemented to minimize exposure.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or preparing solutions, a certified chemical fume hood is mandatory to contain airborne particles.[2][4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to handling areas and clearly label containers and work zones.
Core PPE Requirements: A Detailed Protocol
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.
Eye and Face Protection
The eyes are highly susceptible to damage from chemical dust.
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] This design is critical to prevent airborne particulates from entering the eyes from the top, bottom, and sides.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dusts. The complete seal of goggles is necessary to mitigate this risk.
-
High-Risk Scenarios: When handling larger quantities or if there is a significant risk of splashing (e.g., during vigorous mixing), a face shield should be worn in addition to safety goggles for full facial protection.[5]
Hand and Skin Protection
Preventing dermal contact is crucial, as skin absorption can be an unintended route of exposure.
-
Gloves: Handle the chemical with compatible, chemical-resistant gloves at all times.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[2]
-
Glove Technique: Proper glove technique is as important as the glove itself. Use the "two-glove" or double-gloving method for added protection. When removing gloves, do so without touching the outer surface with bare skin to avoid contamination.[2] Dispose of contaminated gloves immediately in the designated chemical waste container.[2]
-
Lab Coat/Gown: A professional lab coat, buttoned completely, is required. For procedures with a higher risk of contamination, consider an impervious or chemically resistant gown.[1][2]
Respiratory Protection
Given that this compound is a powder, mitigating the risk of inhalation is paramount.
-
Standard Operations: For low-quantity handling inside a certified chemical fume hood, respiratory protection may not be required if the engineering controls are proven effective.
-
When Respirators are Necessary: If a fume hood is unavailable, if dust generation is unavoidable, or if exposure limits are exceeded, respiratory protection is mandatory.[1]
-
For nuisance dust: A particle respirator (e.g., N95 for the US or P1/FFP1 for the EU) can be used.[2]
-
For higher protection: For larger spills or significant aerosolization, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2] A full-face respirator offers the dual benefit of respiratory and eye protection.[1]
-
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. All personnel required to wear tight-fitting respirators must undergo a formal fit test as per occupational health and safety regulations.[5]
Procedural Guide: Safe Handling Workflow
This step-by-step workflow integrates PPE use into the entire handling process, ensuring safety at every stage.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.
-
Ensure a chemical spill kit is accessible.
-
Perform a final check of the fume hood's functionality (e.g., airflow monitor).
-
-
Donning PPE:
-
Put on your lab coat or gown, ensuring it is fully fastened.
-
Don your safety goggles.
-
Perform hand hygiene.
-
Put on the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair.
-
If required by your risk assessment, don your respirator.
-
-
Chemical Handling:
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to gently transfer the required amount. Avoid scooping actions that could create dust clouds.
-
If weighing, use an analytical balance inside the fume hood or a containment enclosure.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling & Doffing PPE:
-
Clean all equipment and the work surface thoroughly.
-
Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated waste stream.
-
Remove the lab coat or gown by rolling it away from the body to contain any surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves using the proper technique.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal and Decontamination
Proper disposal is a critical final step in the safety workflow.
-
Chemical Waste: Dispose of unused this compound and any grossly contaminated materials in a clearly labeled, sealed container for hazardous chemical waste.[1] Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated PPE: All disposable PPE, including gloves, must be disposed of as hazardous waste.[2] Do not discard them in the regular trash.
Caption: A procedural workflow diagram illustrating the key safety stages for handling this compound.
References
- 4-Morpholinobenzoicacid SDS, 7470-38-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/4-morpholinobenzoicacid-cas7470-38-4.html
- MSDS of this compound. Molbase. URL: https://www.molbase.
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB6400336_EN.htm
- Safety Data Sheet - Benzoic acid morpholin-4-yl ester. CymitQuimica. URL: https://www.cymitquimica.com/pdf/f633172.pdf
- 4-Bromobenzoic acid Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds/12518_SDS.pdf
- 4-Chlorobenzoic acid Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/135585
- 4-Bromobenzoic acid Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?language=EN&cas=586-76-5
- What PPE Should You Wear When Handling Acid 2026? LeelineWork. URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
